Irak4-IN-27
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H22N6O3 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-(2-amino-4-pyridinyl)-N-[2,2-dimethyl-6-(1-methylpyrazol-3-yl)-3H-1-benzofuran-5-yl]-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C23H22N6O3/c1-23(2)11-14-8-17(15(10-19(14)32-23)16-5-7-29(3)28-16)26-21(30)18-12-31-22(27-18)13-4-6-25-20(24)9-13/h4-10,12H,11H2,1-3H3,(H2,24,25)(H,26,30) |
InChI Key |
OYRHXSCBISAPLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=CC(=C(C=C2O1)C3=NN(C=C3)C)NC(=O)C4=COC(=N4)C5=CC(=NC=C5)N)C |
Origin of Product |
United States |
Foundational & Exploratory
The Mechanism of Action of IRAK4 Inhibition in Diffuse Large B-cell Lymphoma: A Technical Overview of Irak4-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diffuse Large B-cell Lymphoma (DLBCL) is the most common type of non-Hodgkin lymphoma, with the Activated B-Cell-like (ABC) subtype being particularly aggressive and often associated with a poorer prognosis.[1] A significant portion of ABC-DLBCL cases, approximately 30%, harbor activating mutations in the Myeloid Differentiation Primary Response 88 (MYD88) gene, most notably the L265P mutation.[1][2] This mutation leads to the constitutive activation of the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways, which converge on the IL-1 Receptor-Associated Kinase 4 (IRAK4).[2][3] IRAK4, a serine/threonine kinase, plays a pivotal role as a master regulator in this pathway, ultimately driving the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for B-cell proliferation and survival.[1][4] Consequently, IRAK4 has emerged as a compelling therapeutic target for the treatment of MYD88-mutated DLBCL.
This technical guide focuses on the mechanism of action of IRAK4 inhibitors in DLBCL, with a specific emphasis on the preclinical compound Irak4-IN-27. We will delve into the underlying signaling pathways, present quantitative data on the effects of IRAK4 inhibition, detail relevant experimental protocols, and provide visual representations of the key molecular interactions and experimental workflows.
The IRAK4 Signaling Pathway in DLBCL
In normal B-cells, the TLR/IL-1R pathways are tightly regulated and are only activated in response to specific pathogen-associated molecular patterns or inflammatory cytokines. Upon ligand binding, these receptors recruit the adaptor protein MYD88, which in turn recruits IRAK4.[5] IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of NF-κB and the transcription of pro-survival genes.[1][5]
In MYD88 L265P-mutated DLBCL, the altered MYD88 protein spontaneously assembles into a "Myddosome" complex with IRAK4 and IRAK1, leading to constitutive, ligand-independent activation of the downstream signaling cascade.[5][6] This chronic activation of NF-κB is a critical driver of lymphomagenesis in this DLBCL subtype.[1] The kinase activity of IRAK4 is essential for this oncogenic signaling.[1]
Signaling Pathway Diagram
Caption: IRAK4 signaling in normal and malignant B-cells.
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a potent and selective small molecule inhibitor of IRAK4 kinase activity.[7] Its mechanism of action is centered on binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation of its downstream substrate, IRAK1.[1] This abrogation of the signaling cascade leads to the suppression of NF-κB activation and, consequently, the induction of apoptosis in DLBCL cells that are dependent on this pathway for survival.[6][7]
Quantitative Effects of this compound and Other IRAK4 Inhibitors
The preclinical efficacy of this compound and other IRAK4 inhibitors has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
| Compound | Assay | Cell Line | Genotype | Result | Reference |
| This compound | Kinase Inhibition | - | - | IC50 = 8.7 nM | [7] |
| This compound | Anti-proliferative | OCI-LY10 | MYD88 L265P | IC50 = 0.248 µM | [7] |
| This compound | Anti-proliferative | U2932 | MYD88 WT | IC50 = 1.251 µM | [7] |
| This compound | Anti-proliferative | GM00637 | MYD88 WT | IC50 = 1.520 µM | [7] |
Table 1: In Vitro Activity of this compound
| Compound | Treatment | Cell Line | 24h Apoptosis Rate | 48h Apoptosis Rate | Reference |
| This compound | 0.5 µM | OCI-LY10 | 48.3% | 67.2% | [7] |
| This compound | 1 µM | OCI-LY10 | 66.8% | 92.3% | [7] |
Table 2: Apoptosis Induction by this compound in OCI-LY10 Cells
| Compound | Dose | Model | Effect | Reference |
| Emavusertib (CA-4948) | 100 mg/kg qd | OCI-Ly3 Xenograft | >90% tumor growth inhibition | [6] |
| Emavusertib (CA-4948) | 200 mg/kg qd | OCI-Ly3 Xenograft | Partial tumor regression | [6] |
| ND-2158 | Not specified | ABC DLBCL Xenograft | Decreased tumor growth | [6] |
Table 3: In Vivo Efficacy of Other IRAK4 Inhibitors
| Compound | Cell Lines | Effect on IL-6 Secretion | Effect on IL-10 Secretion | Reference |
| Emavusertib | 2 ABC, 1 GCB DLBCL | 36% repression in 1 ABC line | 35-41% repression in all lines | [6] |
| ND-2158/ND-2110 | ABC DLBCL cells | Suppressed | Suppressed | [1] |
Table 4: Effect of IRAK4 Inhibitors on Cytokine Secretion
Experimental Protocols
The evaluation of IRAK4 inhibitors like this compound in DLBCL involves a series of standard and specialized experimental procedures.
In Vitro Kinase Assay
-
Objective: To determine the direct inhibitory effect of the compound on IRAK4 kinase activity.
-
Methodology:
-
Recombinant human IRAK4 enzyme is incubated with a specific peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]-ATP).
-
The test compound (this compound) is added at various concentrations.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done by capturing the substrate on a filter membrane and measuring radioactivity using a scintillation counter.
-
The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell Viability and Proliferation Assay
-
Objective: To measure the effect of the inhibitor on the growth and survival of DLBCL cell lines.
-
Methodology (using a reagent like CellTiter-Glo®):
-
DLBCL cells (e.g., OCI-LY10 for MYD88 L265P, U2932 for MYD88 WT) are seeded in 96-well plates.
-
Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
The plates are incubated for a specified duration (e.g., 72 hours).[7]
-
A reagent that measures ATP levels (indicative of metabolically active, viable cells) is added to each well.
-
Luminescence is measured using a plate reader.
-
The IC50 value is determined by normalizing the results to the vehicle control and fitting the data to a dose-response curve.
-
Apoptosis Assay
-
Objective: To quantify the extent of programmed cell death induced by the inhibitor.
-
Methodology (using Annexin V/Propidium Iodide staining and flow cytometry):
-
DLBCL cells are treated with this compound at various concentrations (e.g., 0.5 µM and 1 µM) and for different time points (e.g., 24 and 48 hours).[7]
-
Cells are harvested and washed with a binding buffer.
-
Cells are stained with fluorescently-labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that enters cells with compromised membranes, i.e., late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry.
-
The percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis (Annexin V positive, PI positive) is quantified.
-
Western Blotting for Phospho-IRAK4 and Downstream Signaling
-
Objective: To confirm the on-target effect of the inhibitor by measuring the phosphorylation status of IRAK4 and downstream signaling proteins.
-
Methodology:
-
OCI-LY10 cells are treated with this compound (e.g., 0.03-3 µM) for a specific duration.[7]
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated IRAK4 (p-IRAK4), total IRAK4, and downstream markers like phosphorylated p65 (a subunit of NF-κB).
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and an imaging system. A decrease in the p-IRAK4 signal relative to total IRAK4 indicates target engagement.
-
In Vivo Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the IRAK4 inhibitor in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or systemically inoculated with a human DLBCL cell line (e.g., OCI-Ly3).[6]
-
Tumors are allowed to grow to a palpable size.
-
The mice are randomized into treatment and control (vehicle) groups.
-
The treatment group receives the IRAK4 inhibitor (e.g., via oral gavage) at a specified dose and schedule.[6]
-
Tumor volume is measured regularly (e.g., with calipers), and animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, the percentage of tumor growth inhibition is calculated and the statistical significance of the treatment effect is determined.
-
Preclinical Evaluation Workflow
The preclinical development of an IRAK4 inhibitor for DLBCL typically follows a structured workflow to establish its mechanism, potency, and potential for clinical translation.
Caption: A typical workflow for preclinical evaluation of IRAK4 inhibitors.
Conclusion and Future Directions
The inhibition of IRAK4 kinase activity represents a highly rational and promising therapeutic strategy for patients with MYD88-mutated DLBCL. Preclinical data for compounds like this compound demonstrate potent and selective inhibition of the IRAK4 signaling pathway, leading to decreased cell proliferation and the induction of apoptosis in malignant B-cells. The mechanism is rooted in the reversal of the oncogenic signaling driven by the MYD88 L265P mutation, which is a hallmark of the aggressive ABC subtype of DLBCL.
Further research will likely focus on optimizing the pharmacological properties of IRAK4 inhibitors for clinical development, exploring their efficacy in combination with other targeted agents such as BTK inhibitors, and identifying biomarkers to predict patient response.[3][8] The synergistic potential with BTK inhibitors is particularly noteworthy, as both the IRAK4 and BTK pathways converge on NF-κB, suggesting that dual inhibition could lead to more profound and durable responses.[1][4] The continued investigation of IRAK4 inhibitors holds significant promise for improving outcomes for patients with DLBCL and other B-cell malignancies dependent on this critical signaling node.
References
- 1. ashpublications.org [ashpublications.org]
- 2. curis.com [curis.com]
- 3. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 4. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 5. journals.asm.org [journals.asm.org]
- 6. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IRAK4-IN-27 in Innate Immunity Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in innate immune signaling pathways. Positioned downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), IRAK4 plays a pivotal role in initiating and amplifying inflammatory responses. Its dual function as both a kinase and a scaffold protein makes it an attractive therapeutic target for a range of inflammatory diseases and cancers. This technical guide provides an in-depth overview of IRAK4-IN-27, a potent and selective inhibitor of IRAK4, and its impact on innate immunity signaling. We present key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows to support researchers and drug development professionals in their exploration of IRAK4 modulation.
Introduction to IRAK4 in Innate Immunity
The innate immune system provides the first line of defense against invading pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by pattern recognition receptors (PRRs), such as TLRs, and by the sensing of endogenous danger signals by receptors like IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins, most notably MyD88, which in turn recruits and activates the IRAK family of kinases.
IRAK4 is considered the "master" IRAK as its kinase activity is essential for the activation of other IRAK family members, particularly IRAK1. The assembly of the Myddosome, a signaling complex comprising MyD88, IRAK4, and IRAK1/2, is a crucial event that leads to the activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] These pathways ultimately drive the transcription of a wide array of pro-inflammatory cytokines, chemokines, and other mediators that orchestrate the inflammatory response.[2] IRAK4's role is multifaceted, involving both its catalytic kinase function and its scaffolding function in bringing together key signaling molecules.[1]
This compound: A Potent and Selective Inhibitor
This compound is a small molecule inhibitor that has demonstrated high potency and selectivity for IRAK4. Its ability to suppress IRAK4 kinase activity makes it a valuable tool for investigating the role of IRAK4 in various pathological conditions and a potential therapeutic agent.
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound.
| Parameter | Value | Assay Type | Reference |
| IC50 (IRAK4) | 8.7 nM | Biochemical Kinase Assay | [3] |
Table 1: Biochemical Potency of this compound
| Cell Line | MYD88 Status | IC50 (Cell Growth) | Treatment Duration | Reference |
| OCI-LY10 | L265P Mutant | 0.248 µM | 72 hours | [3] |
| U2932 | Wild-Type | 1.251 µM | 72 hours | [3] |
| GM00637 | Wild-Type | 1.520 µM | 72 hours | [3] |
Table 2: Anti-proliferative Activity of this compound in B-cell Lymphoma Cell Lines
| Cell Line | Concentration | Treatment Duration | Apoptosis Rate | Reference |
| OCI-LY10 | 0.5 µM | 24 hours | 48.3% | [3] |
| OCI-LY10 | 1 µM | 24 hours | 66.8% | [3] |
| OCI-LY10 | 0.5 µM | 48 hours | 67.2% | [3] |
| OCI-LY10 | 1 µM | 48 hours | 92.3% | [3] |
Table 3: Induction of Apoptosis by this compound in OCI-LY10 Cells
Signaling Pathways and Mechanism of Action
This compound exerts its effects by inhibiting the kinase activity of IRAK4, thereby disrupting the downstream signaling cascade.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
IRAK4 Biochemical Kinase Assay
This protocol describes a common method for measuring the in vitro kinase activity of IRAK4 and assessing the inhibitory potential of compounds like this compound.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[4]
-
ATP solution
-
Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)[5]
-
This compound (or other test compounds) serially diluted in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system[4][5]
-
96-well or 384-well assay plates
Procedure:
-
Prepare a master mix of 1x Kinase Assay Buffer containing the desired concentration of ATP and substrate.
-
Add a small volume (e.g., 2.5 µL) of the serially diluted this compound or DMSO (vehicle control) to the assay wells.
-
Add the diluted IRAK4 enzyme to the wells containing the inhibitor and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for a defined period (e.g., 45-60 minutes).[5][6]
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent).
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines.
Materials:
-
OCI-LY10, U2932, or other relevant cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and antibiotics)
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar
-
96-well clear-bottom, white-walled plates
Procedure:
-
Seed the cells in the 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) and incubate for the desired duration (e.g., 72 hours).[3]
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition of cell proliferation and determine the IC50 value.
Apoptosis Assay
This protocol describes the use of flow cytometry with Annexin V and Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.
Materials:
-
OCI-LY10 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed OCI-LY10 cells in 6-well plates and treat with this compound (e.g., 0.5 µM and 1 µM) or DMSO for the desired time (e.g., 24 or 48 hours).[3]
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot for Phosphorylated IRAK4
This protocol details the detection of phosphorylated IRAK4 in cell lysates to confirm the inhibitory effect of this compound on its kinase activity in a cellular context.
Materials:
-
OCI-LY10 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346) and anti-total IRAK4
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Treat OCI-LY10 cells with various concentrations of this compound for a specified time.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-IRAK4 antibody overnight at 4°C.[7]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total IRAK4 antibody to confirm equal protein loading.
Conclusion
This compound is a valuable pharmacological tool for the study of IRAK4-mediated signaling in innate immunity and inflammation. Its high potency and selectivity allow for the precise dissection of IRAK4's role in various cellular processes. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of IRAK4 inhibition in a range of diseases driven by dysregulated innate immune responses. The continued investigation of compounds like this compound will undoubtedly enhance our understanding of IRAK4 biology and may lead to the development of novel therapies for inflammatory and autoimmune disorders, as well as certain cancers.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. promega.jp [promega.jp]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide on IRAK4-IN-27 and the MYD88 L265P Mutation
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The somatic mutation MYD88 L265P is a key driver in various B-cell malignancies, including Waldenström's macroglobulinemia (WM) and the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL). This mutation leads to constitutive activation of the MyD88 signaling pathway, promoting cell survival and proliferation through downstream effectors, most notably Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4-IN-27 has emerged as a potent and selective inhibitor of IRAK4, demonstrating significant preclinical activity in MYD88 L265P-mutant lymphoma models. This technical guide provides a comprehensive overview of the core biology of the MYD88 L265P mutation, the mechanism of action of this compound, detailed experimental protocols for its evaluation, and a summary of its quantitative effects.
The MYD88 L265P Mutation and Aberrant Signaling
The myeloid differentiation primary response 88 (MYD88) protein is a critical adaptor in the innate immune system, mediating signals from Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R) family. The L265P mutation, a single amino acid substitution in the Toll/Interleukin-1 receptor (TIR) domain, induces a conformational change that promotes the spontaneous formation of a higher-order signaling complex known as the "Myddosome".[1][2] This complex serves as a scaffold for the recruitment and activation of IRAK family kinases.[3][4]
The constitutive assembly of the Myddosome in MYD88 L265P-mutant cells leads to the IRAK4-dependent activation of several downstream signaling pathways crucial for cell survival and proliferation, including:
-
NF-κB Pathway: The canonical pathway activated by the Myddosome, leading to the transcription of anti-apoptotic and pro-proliferative genes.[3][5]
-
JAK/STAT Pathway: Activation of this pathway, particularly STAT3, further promotes cell survival and cytokine production.[5][6]
-
BTK Signaling: The MYD88 L265P mutant can complex with Bruton's tyrosine kinase (BTK), leading to IRAK-independent NF-κB activation and highlighting the crosstalk between the Myddosome and B-cell receptor (BCR) signaling.[1][2]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of IRAK4.[7] By inhibiting IRAK4, this compound effectively blocks the downstream signaling cascades initiated by the MYD88 L265P mutation, leading to decreased cell proliferation and increased apoptosis in malignant B-cells.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC₅₀ (nM) | Reference |
| IRAK4 | Kinase Assay | 8.7 | [7] |
Table 2: Anti-proliferative Activity of this compound (72h incubation)
| Cell Line | MYD88 Status | IC₅₀ (µM) | Reference |
| OCI-LY10 | L265P | 0.248 | [7] |
| U2932 | Wild-Type | 1.251 | [7] |
| GM00637 | Wild-Type | 1.520 | [7] |
Table 3: Apoptosis Induction by this compound in OCI-LY10 Cells
| Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) | Reference |
| 0.5 | 24 | 48.3 | [7] |
| 1.0 | 24 | 66.8 | [7] |
| 0.5 | 48 | 67.2 | [7] |
| 1.0 | 48 | 92.3 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
IRAK4 Kinase Assay
This protocol is for determining the in vitro inhibitory activity of a compound against IRAK4 kinase.
-
Reagents and Materials:
-
Recombinant human IRAK4 kinase
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Substrate (e.g., a peptide substrate for IRAK4)
-
This compound or test compound
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of IRAK4 kinase solution to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Cell Viability Assay
This protocol is for assessing the anti-proliferative effects of this compound on lymphoma cell lines.
-
Reagents and Materials:
-
MYD88 L265P-mutant (e.g., OCI-LY10) and wild-type (e.g., U2932) lymphoma cell lines
-
Complete cell culture medium
-
This compound or test compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the compound dilutions to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the IC₅₀ value by normalizing the data to vehicle-treated controls and fitting to a dose-response curve.
-
Apoptosis Assay
This protocol is for quantifying the induction of apoptosis by this compound.
-
Reagents and Materials:
-
OCI-LY10 cells
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit or similar
-
Flow cytometer
-
-
Procedure:
-
Treat OCI-LY10 cells with various concentrations of this compound (e.g., 0.5 µM and 1.0 µM) for 24 and 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive).
-
Western Blot for Phospho-IRAK4
This protocol is for detecting the inhibition of IRAK4 phosphorylation.
-
Reagents and Materials:
-
OCI-LY10 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346), anti-total IRAK4, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat OCI-LY10 cells with this compound for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Co-Immunoprecipitation (Co-IP) for IRAK4 and MYD88 Interaction
This protocol is for investigating the interaction between IRAK4 and MYD88.
-
Reagents and Materials:
-
Cells expressing tagged MYD88 L265P
-
Co-IP lysis buffer
-
Antibody against the tag on MYD88
-
Protein A/G magnetic beads
-
Primary antibodies: anti-IRAK4, anti-MYD88
-
HRP-conjugated secondary antibody
-
-
Procedure:
-
Lyse the cells and pre-clear the lysate with magnetic beads.
-
Incubate the pre-cleared lysate with the anti-tag antibody overnight at 4°C.
-
Add protein A/G magnetic beads and incubate for 1-3 hours at 4°C.
-
Wash the beads several times with Co-IP lysis buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by Western blotting with anti-IRAK4 and anti-MYD88 antibodies.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of an IRAK4 inhibitor like this compound in the context of MYD88 L265P-driven lymphoma.
Conclusion
This compound is a valuable research tool for investigating the role of IRAK4 in MYD88 L265P-driven malignancies. Its potent and selective inhibition of IRAK4 leads to significant anti-proliferative and pro-apoptotic effects in relevant cellular models. The experimental protocols and workflow detailed in this guide provide a robust framework for the continued evaluation of IRAK4 inhibitors as a promising therapeutic strategy for patients with these cancers. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of targeting the IRAK4 pathway.
References
- 1. tgtherapeutics.com [tgtherapeutics.com]
- 2. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 4. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 5. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kymeratx.com [kymeratx.com]
- 7. medchemexpress.com [medchemexpress.com]
Downstream Targets of Irak4-IN-27: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets and mechanism of action of Irak4-IN-27, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). This document summarizes key quantitative data, details established experimental protocols for assessing IRAK4 inhibition, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction to IRAK4 and its Role in Signaling
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 to the receptor complex. IRAK4's kinase activity is indispensable for the subsequent activation of downstream signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2] These pathways orchestrate the production of pro-inflammatory cytokines and are implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1]
This compound has been identified as a potent inhibitor of IRAK4, demonstrating significant anti-proliferative and pro-apoptotic effects in cancer cell lines, particularly those with mutations in the MYD88 gene.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Inhibitory Activity of this compound [3]
| Target | Assay Type | IC50 (nM) |
| IRAK4 | Kinase Assay | 8.7 |
Table 2: Anti-proliferative Activity of this compound [3]
| Cell Line | Genotype | IC50 (µM) | Incubation Time (h) |
| OCI-LY10 | MYD88 L265P | 0.248 | 72 |
| U2932 | MYD88 WT | 1.251 | 72 |
| GM00637 | MYD88 WT | 1.520 | 72 |
Table 3: Apoptosis Induction by this compound in OCI-LY10 Cells [3]
| Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) |
| 0.5 | 24 | 48.3 |
| 1 | 24 | 66.8 |
| 0.5 | 48 | 67.2 |
| 1 | 48 | 92.3 |
Signaling Pathways and Mechanism of Action
IRAK4's primary downstream target is IRAK1. Upon activation, IRAK4 phosphorylates IRAK1, leading to a cascade of events that includes the recruitment of TRAF6, an E3 ubiquitin ligase. This complex then activates the TAK1 kinase, which in turn activates both the IKK complex (leading to NF-κB activation) and the MAPK pathways (JNK and p38). This compound, by inhibiting the kinase activity of IRAK4, blocks the initial phosphorylation of IRAK1 and consequently suppresses these downstream inflammatory signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the downstream effects of IRAK4 inhibitors like this compound. Note: Specific antibody concentrations and reagent sources are based on common laboratory practices and may need to be optimized.
Western Blot Analysis for Phosphoprotein Levels
This protocol is used to assess the phosphorylation status of IRAK4 and its downstream targets.
-
Cell Culture and Treatment:
-
Culture OCI-LY10 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Treat cells with varying concentrations of this compound (e.g., 0.03, 0.1, 0.3, 1, 3 µM) or DMSO as a vehicle control for the desired time (e.g., 24 hours).
-
-
Protein Extraction:
-
Harvest cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-IRAK4, anti-IRAK4, anti-p-IRAK1, anti-IRAK1, anti-p-p65, anti-p65, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Apoptosis Assay by Flow Cytometry
This protocol is used to quantify the induction of apoptosis in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture and treat OCI-LY10 cells with this compound (e.g., 0.5 µM and 1 µM) or DMSO for 24 and 48 hours as described in section 4.1.
-
-
Cell Staining:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Excite FITC at 488 nm and detect emission at 530 nm.
-
Excite PI at 488 nm and detect emission at >670 nm.
-
Gate on the cell population to exclude debris.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Conclusion
This compound is a potent and selective inhibitor of IRAK4 kinase activity. It effectively suppresses the proliferation of cancer cell lines, particularly those with the MYD88 L265P mutation, and induces apoptosis in a time- and dose-dependent manner. Mechanistically, this compound targets the initial step in the TLR/IL-1R signaling cascade by preventing the phosphorylation of IRAK1 by IRAK4. This leads to the downstream inhibition of the NF-κB and MAPK pathways, which are crucial for the survival and proliferation of these cancer cells. The data presented in this guide underscore the therapeutic potential of targeting IRAK4 with small molecule inhibitors like this compound for the treatment of diseases driven by aberrant IRAK4 signaling. Further research is warranted to fully elucidate the complete spectrum of its downstream targets and to evaluate its efficacy in in vivo models.
References
Structural Analysis of Irak4-IN-27 Binding to IRAK4: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1R)[1][2][3]. These pathways are fundamental to the innate immune response, and their dysregulation is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancers[2][4]. IRAK4's essential role, encompassing both catalytic and scaffolding functions, makes it a high-priority target for therapeutic intervention[2][5]. Small molecule inhibitors that can effectively block its activity are of significant interest.
This technical guide provides an in-depth analysis of the binding of a potent inhibitor, Irak4-IN-27, to the IRAK4 kinase. We will explore the structural basis of this interaction, present key quantitative data, detail relevant experimental methodologies, and visualize the critical signaling and experimental pathways.
The IRAK4 Signaling Pathway
IRAK4 is the apical kinase in the MyD88-dependent signaling pathway. Upon ligand binding to a TLR or IL-1R, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains[1]. This initiates the assembly of a higher-order signaling complex known as the Myddosome. Within this complex, IRAK4 becomes activated and phosphorylates IRAK1[6][7]. Activated IRAK1 then recruits and activates TRAF6, a ubiquitin ligase, which triggers downstream cascades, including the activation of TAK1 and subsequently the NF-κB and MAPK pathways, leading to the transcription of pro-inflammatory cytokines[2][4][6]. IRAK4's kinase activity is therefore the critical initiating step for the entire inflammatory cascade.
Quantitative Analysis of this compound
This compound (also referred to as Compound 22 in its discovery publication) is a potent and selective inhibitor of IRAK4[8]. Its inhibitory activity has been quantified through both enzymatic and cell-based assays, demonstrating its effectiveness at blocking IRAK4 function and downstream signaling pathways.
| Parameter | Description | Value | Reference |
| Biochemical IC₅₀ | 50% inhibitory concentration against purified IRAK4 enzyme. | 8.7 nM | [8] |
| Cellular IC₅₀ | 50% inhibitory concentration for antiproliferative activity in MYD88 L265P DLBCL cells (OCI-LY10). | 0.248 µM | [8] |
| Cellular IC₅₀ | 50% inhibitory concentration for antiproliferative activity in MYD88 WT cells (U2932). | 1.251 µM | [8] |
| Apoptosis Induction | Induces significant apoptosis in OCI-LY10 cells at concentrations of 0.5 µM and 1 µM after 24-48 hours. | 48-92% | [8] |
Structural Basis of IRAK4 Inhibition
The crystal structure of the IRAK4 kinase domain reveals a canonical bilobed structure, with an ATP-binding pocket situated at the interface between the N- and C-lobes[1][9]. Several key features of this active site are critical for inhibitor binding:
-
Hinge Region: Comprised of residues Val263, Tyr264, and Met265, this region forms hydrogen bonds with the backbone of ATP and many Type I inhibitors[10].
-
Gatekeeper Residue: IRAK4 possesses a unique tyrosine (Tyr262) at the gatekeeper position, which is typically a smaller residue (Thr, Met, or Leu) in other kinases[9][10]. This feature influences the shape and accessibility of a hydrophobic pocket and is a key determinant for inhibitor selectivity.
-
Catalytic Lysine: Lys213 is essential for orienting the ATP phosphates for catalysis[10].
While a specific co-crystal structure of this compound with IRAK4 is not publicly available, analysis of other IRAK4 inhibitors allows for a highly educated model of its binding mode[11][12]. Potent inhibitors typically form one or more hydrogen bonds with the hinge region (particularly Met265) and position moieties to make favorable interactions within the hydrophobic regions of the ATP pocket, often interacting with the unique Tyr262 gatekeeper[9][11][12].
Experimental Protocols
The structural and functional analysis of IRAK4 inhibitors relies on a suite of biochemical and biophysical assays. Below are detailed methodologies for key experiments.
Protocol 1: IRAK4 Biochemical Kinase Assay (Luminescent)
This protocol is adapted from ADP-Glo™ kinase assay methodologies and is designed to measure the enzymatic activity of IRAK4 by quantifying ADP production[13][14].
Materials:
-
Recombinant full-length human IRAK4 enzyme
-
Kinase Substrate: Myelin Basic Protein (MBP)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT
-
ATP solution (e.g., 500 µM stock)
-
This compound or other test compounds dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
96-well or 384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mix Preparation: Prepare a master mix containing kinase buffer, ATP, and MBP substrate.
-
Assay Plate Setup:
-
Add 2.5 µL of diluted test compound or control (DMSO vehicle) to the appropriate wells.
-
Add 5 µL of recombinant IRAK4 enzyme diluted in kinase buffer to all wells except the "no enzyme" negative control.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mix. The final reaction volume is 10 µL.
-
-
Kinase Reaction: Incubate the plate at 30°C for 45-60 minutes.
-
ADP Detection:
-
Stop the reaction by adding 10 µL of ADP-Glo™ Reagent to each well. This depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and produces a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader. The signal is directly proportional to IRAK4 activity. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.
Protocol 2: X-Ray Crystallography of IRAK4-Inhibitor Complex
This protocol outlines the general workflow for determining the high-resolution crystal structure of IRAK4 in complex with an inhibitor like this compound[9][15].
Materials:
-
Expression vector containing the human IRAK4 kinase domain (residues ~155-460).
-
E. coli or insect cell expression system.
-
Protein purification resins (e.g., Ni-NTA, ion exchange, size exclusion).
-
Purified this compound inhibitor.
-
Crystallization screens and plates (sitting or hanging drop vapor diffusion).
-
Cryoprotectant solutions.
-
Access to a synchrotron X-ray source.
Procedure:
-
Protein Expression and Purification:
-
Transform the expression vector into a suitable host and induce protein expression.
-
Lyse the cells and purify the IRAK4 kinase domain using a multi-step chromatography protocol to achieve >95% purity.
-
Confirm protein identity and integrity via SDS-PAGE and mass spectrometry.
-
-
Complex Formation: Incubate the purified IRAK4 protein with a 3-5 fold molar excess of this compound for several hours on ice to ensure complex formation.
-
Crystallization:
-
Set up crystallization trials using vapor diffusion by mixing the IRAK4-inhibitor complex with various precipitant solutions from commercial or custom screens.
-
Incubate plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over days to weeks.
-
-
Crystal Optimization and Soaking: Optimize initial crystal hits by refining precipitant concentrations. Once suitable crystals are obtained, soak them in a cryoprotectant solution (e.g., mother liquor supplemented with 20-25% glycerol) to prevent ice formation during freezing.
-
Data Collection and Processing:
-
Flash-cool the cryoprotected crystal in liquid nitrogen.
-
Mount the crystal on a goniometer at a synchrotron beamline and collect X-ray diffraction data.
-
Process the diffraction data using software like XDS or HKL2000 to integrate intensities and scale the data.
-
-
Structure Solution and Refinement:
-
Solve the structure using molecular replacement with a known IRAK4 structure (e.g., PDB ID: 2NRU) as a search model.
-
Build the model into the resulting electron density map and perform iterative cycles of refinement to improve the fit of the model to the data. The inhibitor molecule is built into the clear density in the active site.
-
Validate the final structure for geometric correctness and agreement with the experimental data.
-
Conclusion
The structural analysis of inhibitor binding is paramount for modern drug discovery. For IRAK4, a target of immense therapeutic potential, understanding how potent molecules like this compound achieve their efficacy and selectivity is crucial. The unique features of the IRAK4 active site, particularly the Tyr262 gatekeeper, provide both challenges and opportunities for the design of next-generation inhibitors. By combining robust biochemical and cellular assays with high-resolution structural biology, researchers can elucidate the precise molecular interactions that drive inhibition. This knowledge enables a rational, structure-based approach to optimize inhibitor potency, selectivity, and pharmacokinetic properties, paving the way for novel treatments for a host of immune-mediated diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Crystal structures of IRAK-4 kinase in complex with inhibitors: a serine/threonine kinase with tyrosine as a gatekeeper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. In Retrospect: Root-Cause Analysis of Structure–Activity Relationships in IRAK4 Inhibitor Zimlovisertib (PF-06650833) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. promega.com [promega.com]
- 15. rcsb.org [rcsb.org]
The Discovery and Synthesis of Irak4-IN-27: A Potent Inhibitor for Diffuse Large B-cell Lymphoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Its pivotal role in activating downstream inflammatory cascades, particularly the NF-κB pathway, has rendered it a compelling therapeutic target for a range of autoimmune diseases and cancers.[1] In certain malignancies, such as MYD88 L265P-mutant diffuse large B-cell lymphoma (DLBCL), the constitutive activation of IRAK4 is a key driver of tumor cell survival and proliferation.[2] This has spurred the development of potent and selective IRAK4 inhibitors. This whitepaper details the discovery, synthesis, and pharmacological evaluation of Irak4-IN-27 (also known as Compound 22), a novel and potent 2,3-dihydrobenzofuran inhibitor of IRAK4, which has demonstrated significant potential for the treatment of DLBCL.[2][3]
Introduction to IRAK4 and Its Role in Disease
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling pathway.[3] Upon activation of TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains.[4] This leads to the formation of a larger signaling complex known as the Myddosome, which also includes IRAK1 and/or IRAK2.[4] Within this complex, IRAK4, considered the "master IRAK," phosphorylates and activates IRAK1, initiating a cascade of downstream events that culminate in the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[4][5]
Given its crucial role, the dysregulation of IRAK4 signaling is implicated in numerous inflammatory and autoimmune disorders. Furthermore, mutations in the upstream adaptor protein MYD88, particularly the L265P mutation, lead to constitutive IRAK4 activation and are frequently observed in hematological malignancies like DLBCL.[2] This makes targeted inhibition of IRAK4 a promising therapeutic strategy to block the aberrant signaling driving these diseases.
Discovery of this compound
This compound was discovered through a structure-based drug design campaign aimed at identifying novel, potent, and selective IRAK4 inhibitors with a 2,3-dihydrobenzofuran scaffold.[3] This effort led to the identification of this compound (Compound 22) as a lead candidate with strong inhibitory activity against the IRAK4 enzyme.[3]
Quantitative Pharmacological Data
The inhibitory activity and cellular effects of this compound have been characterized through various biochemical and cell-based assays. The key quantitative data are summarized in the tables below.
| Parameter | Value | Assay Type | Reference |
| Biochemical IC50 | 8.7 nM | IRAK4 Enzymatic Assay | [2][3] |
Table 1: Biochemical Potency of this compound
| Cell Line | Genotype | IC50 (72h) | Assay Type | Reference |
| OCI-LY10 | MYD88 L265P | 0.248 µM | Antiproliferative Assay | [2][3] |
| U2932 | MYD88 Wild-Type | 1.251 µM | Antiproliferative Assay | [2] |
| GM00637 | MYD88 Wild-Type | 1.520 µM | Antiproliferative Assay | [2] |
Table 2: Cellular Antiproliferative Activity of this compound
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4, thereby blocking the downstream signaling cascade that promotes cell survival and proliferation in MYD88-mutant DLBCL.
The IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway, which is inhibited by this compound.
Figure 1: Simplified IRAK4 signaling pathway leading to NF-κB activation and its inhibition by this compound.
Mechanism of Apoptosis Induction
In MYD88 L265P DLBCL cells, this compound not only inhibits proliferation but also actively promotes programmed cell death (apoptosis).[2] By blocking the pro-survival signals emanating from the constitutively active IRAK4, the inhibitor shifts the cellular balance towards apoptosis. Studies have shown that treatment of OCI-LY10 cells with this compound leads to a significant increase in apoptotic cells.[2]
Experimental Protocols
This section provides a general overview of the key methodologies used in the evaluation of this compound, based on standard practices in the field.
General Synthesis Workflow
The synthesis of 2,3-dihydrobenzofuran IRAK4 inhibitors like this compound typically follows a multi-step synthetic route. A generalized workflow is depicted below.
Figure 2: Generalized synthetic workflow for 2,3-dihydrobenzofuran IRAK4 inhibitors.
For the specific, detailed synthetic procedure and characterization of this compound, readers are directed to the primary publication: Chen Y, et al. Eur J Med Chem. 2023;256:115453.[3]
IRAK4 Enzymatic Assay Protocol
Objective: To determine the in vitro inhibitory potency (IC50) of the compound against the IRAK4 enzyme.
-
Reagents and Materials: Recombinant human IRAK4 enzyme, ATP, a suitable peptide substrate (e.g., a derivative of IRAK1), and a detection system (e.g., ADP-Glo™ Kinase Assay).
-
Procedure: a. Serially dilute this compound in DMSO to create a range of concentrations. b. In a 384-well plate, add the IRAK4 enzyme, the peptide substrate, and the diluted compound. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of ADP produced using the detection system, which correlates with enzyme activity. f. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the antiproliferative effect (IC50) of the compound on cancer cell lines.
-
Cell Culture: Culture DLBCL cell lines (e.g., OCI-LY10) in appropriate media and conditions.
-
Procedure: a. Seed the cells in 96-well plates at a predetermined density. b. After allowing the cells to adhere (if applicable), treat them with a serial dilution of this compound for 72 hours. c. Add a tetrazolium salt solution (e.g., MTS or MTT) to each well and incubate for 2-4 hours. Viable cells will metabolize the salt into a colored formazan product. d. Measure the absorbance of the formazan product using a plate reader. e. Calculate the percentage of cell viability relative to a DMSO-treated control and plot it against the logarithm of the compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis in cells following treatment with the compound.
-
Cell Treatment: Treat OCI-LY10 cells with this compound at various concentrations (e.g., 0.5 µM and 1 µM) for 24 and 48 hours.
-
Staining: a. Harvest the cells and wash with cold PBS. b. Resuspend the cells in Annexin V binding buffer. c. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. d. Incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells are necrotic or late-stage apoptotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic, necrotic) to determine the apoptosis rate.[2]
Conclusion and Future Directions
This compound is a potent and selective inhibitor of IRAK4 with significant antiproliferative and pro-apoptotic activity in DLBCL cell lines harboring the MYD88 L265P mutation.[2][3] The data presented herein underscore its potential as a valuable chemical probe for studying IRAK4 biology and as a lead compound for the development of novel therapeutics for DLBCL and potentially other IRAK4-driven diseases. Further preclinical development, including pharmacokinetic and in vivo efficacy studies, is warranted to fully evaluate the therapeutic potential of this promising inhibitor. The combination of this compound with other targeted agents, such as BTK inhibitors, may also represent a powerful strategy to achieve enhanced anti-tumor effects.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of pyrimidine-5-carboxamide derivatives as novel salt-inducible kinases (SIKs) inhibitors for inflammatory bowel disease (IBD) treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
IRAK4-IN-27: A Technical Guide to its Role and Analysis in TLR/IL-1R Signaling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of IRAK4-IN-27, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). It explores the critical role of IRAK4 in Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways, the mechanism by which this compound disrupts these pathways, and the experimental methodologies used to characterize its activity.
The Central Role of IRAK4 in Innate Immunity
The TLR and IL-1R families are crucial pattern recognition receptors that initiate innate immune responses.[1][2] Upon stimulation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), these receptors recruit the adaptor protein MyD88.[1][2][3] This initiates the assembly of a critical signaling complex known as the Myddosome, which consists of MyD88, IRAK4, and either IRAK1 or IRAK2.[1][3][4][5]
IRAK4 is the most upstream and essential kinase in this pathway, possessing a dual function.[5][6][7] Its scaffolding function is vital for the stable assembly of the Myddosome complex.[6][8] Upon recruitment, IRAK4's kinase activity is triggered, leading to its autophosphorylation and the subsequent phosphorylation and activation of IRAK1.[1][4][5] This phosphorylation event initiates a downstream cascade, including the recruitment of TRAF6, an E3 ubiquitin ligase.[1][3] This cascade ultimately activates key transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), leading to the production of a wide array of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, and TNF-α.[1][3][4][8]
This compound: Mechanism of Action
This compound is a potent small molecule inhibitor specifically targeting the kinase function of IRAK4.[9] By binding to the ATP-binding site of the IRAK4 kinase domain, it prevents the phosphorylation events that are essential for signal propagation.[7][10]
The inhibition of IRAK4 kinase activity by this compound leads to:
-
Blocked IRAK1 Phosphorylation: The essential phosphorylation of IRAK1 by IRAK4 is halted, preventing the recruitment and activation of TRAF6.[4][11]
-
Disruption of Downstream Signaling: The signal transduction cascade leading to the activation of NF-κB and MAP kinases is effectively blocked.[8][12][13]
-
Reduced Cytokine Production: Consequently, the transcription and release of key pro-inflammatory cytokines and chemokines are significantly diminished.[4][14][15]
This targeted inhibition makes this compound a valuable tool for studying TLR/IL-1R signaling and a potential therapeutic agent for a range of inflammatory diseases, autoimmune disorders, and certain cancers where these pathways are dysregulated.[6][16][17]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro and cellular assays.
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (nM) |
|---|
| this compound | IRAK4 | Biochemical Kinase Assay | 8.7[9] |
Table 2: Cellular Anti-proliferative Activity of this compound
| Cell Line | MYD88 Mutation Status | Assay Type | IC50 (µM) | Incubation Time |
|---|---|---|---|---|
| OCI-LY10 | L265P | Cell Proliferation | 0.248[9] | 72 h |
| U2932 | Wild-Type | Cell Proliferation | 1.251[9] | 72 h |
| GM00637 | Wild-Type | Cell Proliferation | 1.520[9] | 72 h |
Table 3: Effect of Representative IRAK4 Kinase Inhibitors on Cytokine Production
| Inhibitor | Cell Type | Stimulant | Cytokine Measured | IC50 (nM) |
|---|---|---|---|---|
| PF-06650833 | Human PBMC | LPS | IL-6 | 3.55[15] |
| PF-06650833 | Human PBMC | LPS | TNF-α | 3.55[15] |
| Benzolactam Inhibitor 19 | Human Whole Blood | R848 | IL-6 | 460 ± 160 |
| Benzolactam Inhibitor 19 | Human Whole Blood | R848 | IFNα | 400 ± 170 |
| BAY1834845 / BAY1830839 | Human Whole Blood | LPS | IL-1β, TNF-α, IL-6, IL-8 | 50-80% reduction[14] |
| BAY1834845 / BAY1830839 | Human Whole Blood | R848 | IL-1β, TNF-α, IL-6, IFN-γ | Significant reduction[14] |
Note: Data in Table 3 for inhibitors other than this compound are included to provide context on the expected cellular potency of potent IRAK4 kinase inhibitors.
Key Experimental Protocols
Characterizing the activity of IRAK4 inhibitors like this compound involves a series of biochemical and cellular assays.
This assay quantifies the direct enzymatic activity of IRAK4 and its inhibition by a test compound. It measures the amount of ADP produced during the kinase reaction.[18]
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[18]
-
Substrate (e.g., Myelin Basic Protein [MBP])[19]
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration should not exceed 1%.
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of kinase buffer (for no-enzyme control), or diluted IRAK4 enzyme to all other wells.
-
Add 2.5 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding 2.5 µL of a substrate/ATP mixture (e.g., MBP and ATP in kinase buffer).
-
Incubate for 60 minutes at 30°C or room temperature.[18]
-
-
ADP Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced into ATP and generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Convert luminescence readings to percent inhibition relative to vehicle controls and calculate the IC50 value by fitting the data to a dose-response curve.
This assay measures the ability of an inhibitor to block cytokine production in immune cells following stimulation of a TLR pathway.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
TLR Ligand (e.g., Lipopolysaccharide [LPS] for TLR4, R848 for TLR7/8).[4][14]
-
This compound or other test inhibitors.
-
ELISA or Luminex kit for the cytokine of interest (e.g., TNF-α, IL-6).
Procedure:
-
Cell Plating: Plate PBMCs or THP-1 cells in a 96-well culture plate at an appropriate density (e.g., 1x10⁵ cells/well).
-
Inhibitor Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Pre-incubation: Incubate the cells with the inhibitor for 1-2 hours at 37°C, 5% CO₂.
-
TLR Stimulation: Add the TLR ligand (e.g., LPS at 100 ng/mL) to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 6-24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of the target cytokine (e.g., TNF-α) in the supernatant using an ELISA or Luminex assay according to the manufacturer's instructions.
-
Analysis: Calculate the percent inhibition of cytokine production for each inhibitor concentration relative to the stimulated vehicle control. Determine the IC50 value from the dose-response curve.
This assay assesses the effect of this compound on the growth of cancer cells that are dependent on MyD88/IRAK4 signaling.[9]
Materials:
-
MYD88 L265P mutant DLBCL cell line (e.g., OCI-LY10).[9]
-
Cell culture medium.
-
This compound.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
Procedure:
-
Cell Plating: Seed OCI-LY10 cells into a 96-well plate.
-
Compound Treatment: Add a serial dilution of this compound to the wells.
-
Incubation: Incubate the cells for 72 hours at 37°C, 5% CO₂.[9]
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's protocol and measure the resulting luminescence.
-
Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 for cell growth inhibition.
Visualizations: Pathways and Workflows
Caption: Canonical TLR/IL-1R signaling pathway highlighting inhibition of IRAK4 kinase activity by this compound.
Caption: Workflow for a typical IRAK4 biochemical kinase assay using an ADP-Glo format.
Caption: Workflow for a cellular assay measuring inhibition of TLR-mediated cytokine production.
References
- 1. IRAK4 and TLR/IL-1R Signalling Pathways [ebrary.net]
- 2. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 3. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Establishing and Validating Cellular Functional Target Engagement Assay for Selective IRAK4 Inhibitor Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IRAK4 in TLR/IL-1R signaling: possible clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A critical role for IRAK4 kinase activity in Toll-like receptor–mediated innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of interleukin-1 receptor-associated kinase 4 (IRAK4): a patent review (2012-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. promega.com [promega.com]
- 19. bellbrooklabs.com [bellbrooklabs.com]
Investigating the Kinase Activity of IRAK4 with IRAK4-IN-27: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its pivotal role in propagating inflammatory signals has positioned it as a key therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers. This technical guide provides a comprehensive overview of the investigation of IRAK4 kinase activity using IRAK4-IN-27, a potent and selective inhibitor. We present detailed experimental protocols for biochemical and cell-based assays, summarize quantitative data on the inhibitor's efficacy, and provide visual representations of the underlying signaling pathways and experimental workflows.
Introduction to IRAK4 and its Signaling Pathway
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1] Upon ligand binding to TLRs or IL-1Rs, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains. This proximity facilitates the autophosphorylation and activation of IRAK4.[1][3] Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of downstream transcription factors, most notably NF-κB and AP-1.[4] These transcription factors drive the expression of pro-inflammatory cytokines and chemokines, orchestrating the inflammatory response. The unique role of IRAK4 as the "master kinase" in this pathway makes it an attractive target for therapeutic intervention.[1]
IRAK4 Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway.
This compound: A Potent Kinase Inhibitor
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for IRAK4.[5] Its mechanism of action involves binding to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[2] This inhibition effectively blocks the entire downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.
Quantitative Analysis of this compound Activity
The inhibitory activity of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibition of IRAK4 by this compound
| Parameter | Value | Assay Type | Reference |
| IC50 | 8.7 nM | Biochemical Kinase Assay | [5] |
Table 2: Cellular Activity of this compound in Diffuse Large B-cell Lymphoma (DLBCL) Cell Lines
| Cell Line | Genotype | Parameter | Value (µM) | Assay Duration | Reference |
| OCI-LY10 | MYD88 L265P | Proliferation IC50 | 0.248 | 72 h | [5] |
| U2932 | MYD88 WT | Proliferation IC50 | 1.251 | 72 h | [5] |
| GM00637 | MYD88 WT | Proliferation IC50 | 1.520 | 72 h | [5] |
Table 3: Induction of Apoptosis by this compound in OCI-LY10 (MYD88 L265P) Cells
| Concentration (µM) | Apoptosis Rate (24 h) | Apoptosis Rate (48 h) | Reference |
| 0.5 | 48.3% | 67.2% | [5] |
| 1.0 | 66.8% | 92.3% | [5] |
Experimental Protocols
This section provides detailed methodologies for assessing the kinase activity of IRAK4 and the inhibitory effect of this compound.
Biochemical Kinase Assay (ADP-Glo™ Format)
This protocol is adapted from commercially available kits and provides a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced.
Experimental Workflow:
Materials:
-
Recombinant human IRAK4 kinase
-
Myelin Basic Protein (MBP) as substrate
-
ATP
-
This compound
-
5x Kinase Assay Buffer 1
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare 1x Kinase Assay Buffer 1 by diluting the 5x stock with sterile water.
-
Thaw IRAK4 kinase, MBP substrate, and ATP on ice.
-
Prepare serial dilutions of this compound in 1x Kinase Assay Buffer 1 at 10-fold the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
-
Kinase Reaction:
-
Prepare a Master Mix containing 1x Kinase Assay Buffer 1, ATP (final concentration, e.g., 25 µM), and MBP (final concentration, e.g., 0.2 mg/ml).
-
To each well of a 96-well plate, add 2.5 µL of the serially diluted this compound or vehicle control.
-
Add 12.5 µL of the Master Mix to each well.
-
Initiate the reaction by adding 10 µL of diluted IRAK4 kinase (e.g., 2.5 ng/µL in 1x Kinase Assay Buffer 1) to each well.
-
Incubate the plate at 30°C for 45 minutes.
-
-
ADP Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 45 minutes.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for another 45 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Cell-Based Proliferation Assay (ATPlite™ Format)
This assay measures cell viability by quantifying the amount of ATP present, which is indicative of metabolically active cells.
Procedure:
-
Cell Culture:
-
Culture DLBCL cell lines (e.g., OCI-LY10, U2932) in appropriate growth media as recommended by the supplier.
-
-
Assay Setup:
-
Seed the cells in a 96-well clear bottom, white-walled plate at a density of 1 x 10^4 cells/well in 100 µL of growth medium.
-
Prepare serial dilutions of this compound in the growth medium.
-
Add the diluted inhibitor or vehicle control to the respective wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72 hours.
-
-
ATP Detection:
-
Allow the ATPlite™ 1step reagent (PerkinElmer) to equilibrate to room temperature.
-
Add 100 µL of the ATPlite™ reagent to each well.
-
Shake the plate for 2 minutes and then incubate in the dark at room temperature for 10 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control.
-
Determine the IC50 value by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and Propidium Iodide positive) apoptotic cells.
Procedure:
-
Cell Treatment:
-
Seed OCI-LY10 cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Treat the cells with this compound at the desired concentrations (e.g., 0.5 µM and 1 µM) or vehicle control.
-
Incubate for 24 and 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Staining:
-
Harvest the cells by centrifugation and wash with cold PBS.
-
Resuspend the cells in 1x Annexin V Binding Buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry within 1 hour of staining.
-
Use appropriate compensation controls for FITC and Propidium Iodide.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry analysis software.
-
Conclusion
This technical guide provides a framework for investigating the kinase activity of IRAK4 and the inhibitory potential of compounds such as this compound. The detailed protocols for biochemical and cell-based assays, along with the summarized quantitative data and pathway diagrams, offer a comprehensive resource for researchers in the fields of immunology, oncology, and drug discovery. The potent and selective inhibition of IRAK4 by this compound underscores the therapeutic potential of targeting this master kinase in inflammatory and malignant diseases. Further investigation into the in vivo efficacy and safety of IRAK4 inhibitors is warranted to translate these preclinical findings into novel therapeutic strategies.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 5. medchemexpress.com [medchemexpress.com]
Off-Target Effects of Irak4-IN-27 at High Concentrations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that serves as a critical node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers. As such, IRAK4 has emerged as a promising therapeutic target. Irak4-IN-27 (also referred to as compound 22 in scientific literature) is a potent and selective inhibitor of IRAK4 with a 2,3-dihydrobenzofuran scaffold. This guide provides an in-depth analysis of the potential off-target effects of this compound, particularly at high concentrations, which is a critical consideration in the development of any kinase inhibitor. While specific, comprehensive public data on the off-target profile of this compound is limited, this document compiles representative data from highly selective IRAK4 inhibitors to illustrate a typical selectivity profile.
IRAK4 Signaling Pathway
IRAK4 is a central component of the Myddosome, a signaling complex that forms downstream of TLRs and IL-1Rs upon ligand binding.[1] The kinase activity of IRAK4 is essential for the phosphorylation and activation of downstream targets, including IRAK1, which subsequently leads to the activation of transcription factors like NF-κB and AP-1, and the production of pro-inflammatory cytokines.[1][3]
Data Presentation: Off-Target Profile of a Representative Selective IRAK4 Inhibitor
While the specific kinome-wide selectivity data for this compound at high concentrations is not publicly available, the originating research describes it as having "favorable kinase selectivity." To provide a tangible understanding of what to expect from a highly selective IRAK4 inhibitor, the following table summarizes representative data from a similar class of potent IRAK4 inhibitors. This data is typically generated by screening the compound at a high concentration (e.g., 1 µM or 10 µM) against a large panel of kinases.
| Kinase Target | Representative % Inhibition at 1 µM | Representative IC50 (nM) | Notes |
| IRAK4 | >95% | <10 | On-Target |
| IRAK1 | >90% | <50 | Often a target of dual IRAK1/4 inhibitors due to high homology in the ATP-binding site. |
| FLT3 | <50% | >1000 | A common off-target for many kinase inhibitors, used as a benchmark for selectivity.[4] |
| Lck | <30% | >2000 | A member of the Src family of tyrosine kinases; inhibition could affect T-cell signaling.[5] |
| TAK1 | <20% | >5000 | A downstream kinase in the IRAK4 pathway; selectivity over TAK1 is a key goal. |
| Other Kinases | Generally <10% | >10,000 | A highly selective inhibitor will show minimal activity against a broad panel of other kinases. |
Disclaimer: This table presents representative data for a highly selective IRAK4 inhibitor and is for illustrative purposes. The actual off-target profile of this compound may vary.
Experimental Protocols
The determination of a kinase inhibitor's off-target profile involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.
Kinome-Wide Selectivity Screening (Kinome Scan)
Objective: To assess the selectivity of an inhibitor by quantifying its binding to or inhibition of a large panel of kinases.
Methodology:
-
Compound Preparation: The inhibitor (e.g., this compound) is serially diluted in an appropriate solvent (typically DMSO) to a range of concentrations. For an initial broad screen, a single high concentration (e.g., 1 µM or 10 µM) is often used.
-
Kinase Panel: A large panel of purified, recombinant human kinases (e.g., the KINOMEscan™ panel from DiscoveRx or similar services) is utilized. These assays often employ a competition binding assay format.
-
Assay Principle (Competition Binding Assay Example):
-
An immobilized active site-directed ligand is used for each kinase.
-
The kinase is mixed with the immobilized ligand and a DNA-tagged ATP analog. The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The test inhibitor is added to the reaction. If it binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.
-
-
Data Analysis: The results are typically expressed as a percentage of inhibition relative to a DMSO control. A lower percentage indicates stronger binding of the inhibitor to the kinase. For hits (kinases showing significant inhibition), follow-up dose-response curves are generated to determine the IC50 or Kd values.
IC50 Determination for On- and Off-Target Kinases
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Reagents:
-
Purified recombinant kinase (e.g., IRAK4, or a potential off-target kinase).
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Assay buffer (containing MgCl2, DTT, and other necessary components).
-
Detection reagent (e.g., ADP-Glo™ from Promega, which measures ADP production as an indicator of kinase activity).
-
-
Procedure:
-
A series of dilutions of the inhibitor are prepared in DMSO and then diluted in assay buffer.
-
The kinase and its substrate are pre-incubated with the various concentrations of the inhibitor in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.
-
The reaction is allowed to proceed for a set period at a specific temperature (e.g., 30 minutes at room temperature).
-
The reaction is stopped, and the amount of product formed (or ATP consumed) is measured using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis: The data are plotted as the percentage of kinase activity versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for Off-Target Profiling
Conclusion
The development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing adverse effects. For an IRAK4 inhibitor like this compound, a thorough understanding of its off-target profile at various concentrations is essential. While specific public data for this compound is not available, the methodologies and representative data presented in this guide provide a framework for researchers and drug development professionals to assess and interpret the selectivity of novel IRAK4 inhibitors. A favorable selectivity profile, characterized by potent on-target activity and minimal inhibition of other kinases, is a key determinant for the successful clinical translation of these promising therapeutic agents.
References
- 1. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
Irak4-IN-27: A Technical Guide for Investigation in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3][4][5] These pathways are integral to the innate immune system, and their dysregulation is strongly implicated in the pathogenesis of a wide range of autoimmune and inflammatory diseases, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and psoriasis.[1][4][6] IRAK4's essential role, encompassing both kinase and scaffolding functions, makes it a highly attractive therapeutic target.[4][7] Inhibition of IRAK4 is a promising strategy to dampen overactive immune responses and mitigate the chronic inflammation characteristic of these conditions.[4][5]
Irak4-IN-27 is a potent and selective inhibitor of IRAK4. While current research has primarily focused on its effects in cancer cell lines, its mechanism of action suggests significant potential for the study and therapeutic development in autoimmune disease models. This guide provides a comprehensive overview of this compound's known properties and outlines detailed experimental protocols for its evaluation in the context of autoimmunity, based on established methodologies for other IRAK4 inhibitors.
This compound: Known Quantitative Data
To date, the published data for this compound focuses on its activity in diffuse large B-cell lymphoma (DLBCL) cell lines. This information is crucial for dose selection in future in vitro studies in immune cells.
| Parameter | Cell Line | Value | Reference |
| Biochemical IC50 | - | 8.7 nM | [8] |
| Antiproliferative IC50 (72h) | OCI-LY10 (MYD88 L265P) | 0.248 µM | [8] |
| U2932 (MYD88 WT) | 1.251 µM | [8] | |
| GM00637 (MYD88 WT) | 1.520 µM | [8] | |
| Apoptosis Induction | OCI-LY10 | Significant at 0.5 µM and 1 µM (24h & 48h) | [8] |
Proposed Investigation in Autoimmune Disease Models
Based on the successful evaluation of other potent IRAK4 inhibitors, a structured approach to characterizing this compound in autoimmune models is proposed. This involves a combination of in vitro cellular assays and in vivo disease models.
Mechanism of Action: The IRAK4 Signaling Pathway
IRAK4 is a pivotal kinase downstream of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][9] Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1.[1][10] This results in the production of pro-inflammatory cytokines and chemokines that drive the inflammatory processes in autoimmune diseases.[4][5]
Experimental Protocols
In Vitro Cellular Assays
A critical first step is to determine the potency and efficacy of this compound in relevant primary human and murine immune cells.
-
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines from human immune cells stimulated with various TLR ligands.
-
Methodology:
-
Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
Plate PBMCs at a density of 2 x 10^5 cells/well in a 96-well plate.
-
Pre-incubate the cells with a dose range of this compound (e.g., 1 nM to 10 µM) for 1 hour.
-
Stimulate the cells with TLR agonists such as LPS (TLR4), R848 (TLR7/8), or CpG-A (TLR9) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines such as TNF-α, IL-6, and IFN-α using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Calculate IC50 values for the inhibition of each cytokine.
-
-
Objective: To evaluate the effect of this compound on inflammatory responses in cell types highly relevant to rheumatoid arthritis pathogenesis.
-
Methodology:
-
Macrophage Differentiation: Differentiate human CD14+ monocytes (isolated from PBMCs) into macrophages by culturing with M-CSF for 5-7 days.
-
Cell Stimulation: Plate the differentiated macrophages or primary human fibroblast-like synoviocytes (FLS) from RA patients.
-
Pre-treat with this compound for 1 hour.
-
Stimulate with relevant stimuli such as anti-citrullinated protein antibody (ACPA) immune complexes for macrophages, or IL-1β/LPS for FLS.[11]
-
Endpoint Analysis: After 24 hours, measure the levels of inflammatory mediators (e.g., TNF-α, IL-6, IL-8, MMPs) in the supernatant by ELISA.
-
In Vivo Autoimmune Disease Models
Successful in vitro activity should be followed by evaluation in established murine models of autoimmune diseases.
-
Models: MRL/lpr or NZB/NZW F1 mice are standard, spontaneously developing models of lupus.[1]
-
Protocol:
-
Begin dosing with this compound (e.g., via oral gavage) at an age when disease is beginning to manifest (e.g., 8-12 weeks for MRL/lpr mice).
-
Include a vehicle control group and potentially a positive control group (e.g., prednisolone).[1]
-
Dose daily or twice daily for a period of 8-12 weeks.
-
Monitor disease progression weekly or bi-weekly by measuring:
-
Proteinuria: Using urine dipsticks.
-
Serum Autoantibodies: Collect blood periodically and measure anti-dsDNA and anti-nuclear antibody (ANA) titers by ELISA.
-
-
Terminal Analysis: At the end of the study, collect spleen and kidneys.
-
Splenomegaly: Measure spleen weight.
-
Glomerulonephritis: Perform histological analysis (H&E staining) of kidney sections to score inflammation and tissue damage.
-
Immune Cell Populations: Analyze splenocytes by flow cytometry for changes in B cell, T cell, and plasma cell populations.[2]
-
-
-
Model: Imiquimod (a TLR7 agonist)-induced skin inflammation in BALB/c or C57BL/6 mice.[7]
-
Protocol:
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg of 5% cream) to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Administer this compound (e.g., orally or intraperitoneally) starting from day 0, typically 1 hour before imiquimod application.
-
Daily Measurements:
-
Skin Thickness: Measure back skin thickness and ear thickness using a digital caliper.
-
Erythema and Scaling: Score the severity of skin redness and scaling based on a standardized scoring system.
-
-
Terminal Analysis: At the end of the treatment period, collect skin and spleen tissue.
-
Histology: Analyze skin sections for epidermal thickening (acanthosis) and inflammatory cell infiltrate.
-
Gene Expression: Measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-17A, IL-23, IL-6) in skin homogenates by qPCR.[3]
-
-
-
Model: Collagen-Induced Arthritis (CIA) in Lewis or Wistar rats.[11]
-
Protocol:
-
Immunization: Immunize rats with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) at the base of the tail on day 0. A booster immunization is often given on day 7.
-
Treatment: Begin prophylactic or therapeutic dosing with this compound upon the first signs of arthritis (typically around day 10-12).
-
Disease Scoring: Monitor the animals daily or every other day for signs of arthritis. Score each paw for erythema and swelling on a scale of 0-4, for a maximum clinical score of 16 per animal.
-
Paw Swelling: Measure paw volume using a plethysmometer.
-
Terminal Analysis: At the study endpoint (e.g., day 21-28), collect paws and serum.
-
Histopathology: Decalcify and section the joints for histological assessment of inflammation, pannus formation, and bone/cartilage erosion.
-
Biomarkers: Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
-
-
Conclusion
This compound is a potent inhibitor of IRAK4 with demonstrated activity in cellular assays. While its evaluation in autoimmune disease models has not yet been reported, its mechanism of action strongly supports its potential as a valuable research tool and therapeutic candidate in this area. The experimental frameworks detailed in this guide, which are based on established protocols for other selective IRAK4 inhibitors, provide a robust roadmap for the comprehensive investigation of this compound's efficacy in preclinical models of rheumatoid arthritis, SLE, and psoriasis. Such studies are essential to validate its potential for clinical development in the treatment of autoimmune and inflammatory disorders.
References
- 1. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deficiency in Interleukin-1 receptor-associated kinase (IRAK) 4 activity attenuates manifestations of murine Lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are IRAK4 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 6. IRAK family in inflammatory autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IRAK4 inhibition dampens pathogenic processes driving inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deficiency in IRAK4 activity attenuates manifestations of murine Lupus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
Exploring the Therapeutic Potential of Irak4-IN-27 in Cancer Research Beyond DLBCL: A Technical Guide
Abstract: The Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in innate immune signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 pathway, often through mutations in upstream adaptors like MYD88 or altered isoform expression, has been identified as a key driver of tumorigenesis, promoting cell survival, proliferation, and a pro-inflammatory tumor microenvironment.[2][3] While its role in Diffuse Large B-cell Lymphoma (DLBCL) is well-documented, emerging evidence implicates IRAK4 in a much broader range of malignancies.[3][4] This guide explores the therapeutic potential of Irak4-IN-27, a potent and selective IRAK4 inhibitor, in cancer research beyond DLBCL. We provide a comprehensive overview of the IRAK4 signaling cascade, its role in various hematologic and solid tumors, quantitative data on inhibitor potency, detailed experimental protocols for its evaluation, and visual diagrams of key pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies in oncology.
The Central Role of IRAK4 in Oncogenic Signaling
IRAK4 is the apical kinase in the Myddosome signaling complex, which assembles upon TLR or IL-1R activation.[5] This complex, consisting of the adaptor protein MyD88 and other IRAK family members, initiates a signaling cascade through the E3 ligase TRAF6.[3][5] This ultimately leads to the activation of key transcription factors, most notably Nuclear Factor-kappa B (NF-κB), and Mitogen-Activated Protein Kinases (MAPKs).[3] In a normal immune response, this pathway is tightly regulated to fight infection. However, many cancers co-opt this pathway to gain a survival advantage.[1][3]
Aberrant IRAK4 signaling in cancer can be driven by several mechanisms:
-
MYD88 Mutations: The L265P mutation in MYD88 is a common oncogenic driver in various B-cell malignancies, leading to constitutive, ligand-independent assembly of the Myddosome and chronic activation of IRAK4.[2][3][6]
-
Spliceosome Mutations: In myeloid malignancies such as Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML), mutations in spliceosome components like U2AF1 and SF3B1 can induce the expression of a hypermorphic long isoform of IRAK4 (IRAK4-L), which enhances downstream signaling.[4][6]
-
Inflammatory Tumor Microenvironment (TME): In solid tumors like pancreatic and colorectal cancer, the inflammatory TME can provide the ligands that chronically stimulate the TLR/IL-1R pathway, leading to sustained IRAK4 activation, chemoresistance, and immune evasion.[3][4][7]
This compound: A Potent and Selective IRAK4 Inhibitor
This compound (also referred to as Compound 22) has been identified as a potent and selective small-molecule inhibitor of IRAK4 kinase activity.[8] Its primary mechanism of action is to bind to the ATP-binding pocket of IRAK4, preventing the autophosphorylation and subsequent phosphorylation of downstream substrates required for signal propagation.[9][10] While most public domain studies of this specific compound have focused on its effects in MYD88-mutant DLBCL cell lines, its high potency makes it a valuable tool to explore the consequences of IRAK4 inhibition in other cancer contexts.[8]
Therapeutic Applications of IRAK4 Inhibition Beyond DLBCL
The critical role of IRAK4 in diverse oncogenic pathways provides a strong rationale for investigating its inhibition in a wide array of cancers.
Hematologic Malignancies
-
Myelodysplastic Syndromes (MDS) and Acute Myeloid Leukemia (AML): The discovery of the IRAK4-L isoform, driven by common spliceosome mutations, directly links IRAK4 to the pathogenesis of MDS and AML.[4][6] Overexpression of IRAK4-L is associated with a worse prognosis.[6] Inhibition of IRAK4 is therefore a promising strategy to target this specific vulnerability in these diseases.
-
Chronic Lymphocytic Leukemia (CLL): Although MYD88 mutations are less frequent in CLL than in other B-cell lymphomas, IRAK4 has emerged as a potential target.[4][6] Pharmacological inhibition of IRAK4 has been shown to reduce viability and proliferation in patient-derived CLL cells regardless of MYD88 mutation status, suggesting a broader dependency on TLR signaling.[4][11]
-
T-cell Acute Lymphoblastic Leukemia (T-ALL): T-ALL cells have been found to overexpress both IRAK1 and IRAK4 mRNA and protein compared to normal T-cells.[12] Targeted inhibition of IRAK1/4 impedes the proliferation of T-ALL cells and sensitizes them to conventional chemotherapies by destabilizing the anti-apoptotic protein MCL1.[12]
Solid Tumors
-
Pancreatic Ductal Adenocarcinoma (PDAC): IRAK4 is constitutively activated in a majority of PDAC cases, where it correlates with NF-κB activation and is inversely correlated with the abundance of tumor-infiltrating CD8+ T cells.[3][7] IRAK4 signaling promotes an immunosuppressive tumor microenvironment and drives resistance to checkpoint immunotherapy.[7] Its inhibition can reprogram the TME to be more T-cell supportive.[7]
-
Colorectal Cancer: Activation of IRAK4 and the subsequent NF-κB signaling is associated with a poor prognosis in colorectal cancer.[3][4] Preclinical models have shown that IRAK4 inhibition can potentiate the effects of chemotherapy.[3]
-
Melanoma: IRAK1 and IRAK4 are often overexpressed and activated in melanoma cell lines.[5][13] In contrast to lymphomas, IRAK4 activation in melanoma is often a response to the inflammatory TME rather than MYD88 mutations.[13] Inhibition of IRAK4 has been shown to sensitize melanoma cells to chemotherapy.[5]
-
Ovarian Cancer: The IL-1β/IRAK4 signaling axis plays a crucial role in promoting ovarian tumor development at sites of inflammation or injury in the mesothelium.[14][15] Targeting IRAK4 has been shown to reduce tumor burden in preclinical models, suggesting its potential to control metastasis and peritoneal tumors.[14][15]
Quantitative Data Summary
The following tables summarize the known quantitative data for this compound and provide a comparative landscape of other IRAK4 inhibitors in non-DLBCL contexts.
Table 1: In Vitro Potency of this compound
| Parameter | Target/Cell Line | Value | Citation |
|---|---|---|---|
| Enzymatic IC₅₀ | IRAK4 | 8.7 nM | [8] |
| Anti-proliferative IC₅₀ (72h) | OCI-LY10 (MYD88 L265P DLBCL) | 0.248 µM | [8] |
| Anti-proliferative IC₅₀ (72h) | U2932 (MYD88 WT) | 1.251 µM | [8] |
| Anti-proliferative IC₅₀ (72h) | GM00637 (MYD88 WT) | 1.520 µM |[8] |
Table 2: Preclinical Activity of Other IRAK4 Inhibitors in Non-DLBCL Models
| Inhibitor | Cancer Type / Model | Key Finding | Citation |
|---|---|---|---|
| Emavusertib (CA-4948) | Relapsed/Refractory AML/MDS | Demonstrates anti-leukemic activity, particularly in spliceosome-mutant models. | [6][16] |
| Emavusertib (CA-4948) | Melanoma Brain Metastases | Shows single-agent activity and penetrates the blood-brain barrier. | [13] |
| ND2158 | Chronic Lymphocytic Leukemia (CLL) | Reduced cell viability in patient samples irrespective of MYD88 mutational status. | [11] |
| UR241-2 | Ovarian Cancer (Mouse Model) | Reduced tumor burden and metastasis at sites of inflammation. | [14][15] |
| Unnamed IRAK1/4 Inhibitor | T-cell ALL (Mouse Model) | Markedly reduced leukemia burden and prolonged survival when combined with vincristine. | [12] |
| Unnamed IRAK1/4 Inhibitor | Melanoma (Xenograft Model) | Showed significant survival benefit when combined with vinblastine. |[5] |
Key Experimental Protocols
The following are generalized protocols for the preclinical evaluation of an IRAK4 inhibitor like this compound.
In Vitro Cell Viability Assay
This protocol determines the concentration of the inhibitor that reduces cell viability by 50% (IC₅₀).
-
Cell Plating: Seed cancer cells (e.g., AML, PDAC, or Melanoma cell lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 10 µM to 1 nM) in culture medium. Add the diluted compound to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® (Promega) or MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
Analysis: Normalize the results to the vehicle control and plot the percentage of viability against the log-transformed drug concentration. Calculate the IC₅₀ value using non-linear regression analysis (e.g., log(inhibitor) vs. response).
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the induction of apoptosis following inhibitor treatment.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀ value) and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit (e.g., from BD Biosciences).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.
Western Blot for Signaling Pathway Analysis
This protocol assesses the inhibitor's effect on IRAK4 activity and downstream signaling.
-
Cell Lysis: Treat cells with this compound for a short period (e.g., 2-6 hours) to observe signaling changes. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include: phospho-IRAK4, total IRAK4, phospho-NF-κB p65, total p65, and a loading control (e.g., GAPDH or β-Actin).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometry analysis can be used to quantify the changes in protein phosphorylation relative to the total protein and loading control.
In Vivo Tumor Xenograft Model
This protocol evaluates the anti-tumor efficacy of the inhibitor in a living organism.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound orally (p.o.) or via intraperitoneal (i.p.) injection at a predetermined dose and schedule (e.g., once or twice daily). The control group receives the vehicle.
-
Monitoring: Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a set duration. Euthanize the mice and harvest the tumors.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treated and vehicle groups. Tumors can be further analyzed by immunohistochemistry (IHC) or western blot for pharmacodynamic markers.
Visualizing IRAK4's Role: Signaling and Workflows
The following diagrams, created using the DOT language, visualize key aspects of IRAK4 signaling and its investigation.
Caption: The IRAK4 signaling pathway, a key driver in cancer.
Caption: A standard workflow for the preclinical evaluation of this compound.
Caption: Rationale for IRAK4 inhibition across various cancer types.
Conclusion and Future Directions
The serine/threonine kinase IRAK4 represents a highly attractive therapeutic target in a broad spectrum of malignancies extending well beyond DLBCL. Its central role in mediating pro-survival and inflammatory signals makes it a critical node in cancer pathogenesis. Potent and selective inhibitors like this compound are invaluable tools for dissecting this dependency and have significant therapeutic potential.
Future research should focus on several key areas:
-
Translational Studies: Directly testing this compound in patient-derived cell lines and xenograft models of MDS, AML, PDAC, melanoma, and other cancers where IRAK4 is implicated.
-
Combination Therapies: Exploring the synergistic potential of this compound with other targeted agents (e.g., BTK inhibitors in CLL, FLT3 inhibitors in AML), conventional chemotherapy, and immunotherapy (e.g., checkpoint inhibitors in solid tumors).[3][17]
-
Biomarker Development: Identifying predictive biomarkers, such as MYD88 or spliceosome mutation status, IRAK4-L expression, or specific inflammatory signatures in the TME, to select patients most likely to respond to IRAK4 inhibition.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Frontiers | Research and clinical updates on IRAK4 and its roles in inflammation and malignancy: themes and highlights from the 1st symposium on IRAK4 in cancer [frontiersin.org]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK signalling in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 10. mdpi.com [mdpi.com]
- 11. Targeting IRAK4 disrupts inflammatory pathways and delays tumor development in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oral IRAK-4 Inhibitor CA-4948 Is Blood-Brain Barrier Penetrant and Has Single-Agent Activity against CNS Lymphoma and Melanoma Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. researchgate.net [researchgate.net]
- 17. S-EPMC8654269 - IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies. - OmicsDI [omicsdi.org]
Methodological & Application
Application Notes and Protocols: Irak4-IN-27 for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Irak4-IN-27, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), in cell culture experiments. Detailed protocols for key assays are provided to assess its biological activity and mechanism of action.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1] Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[2] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.
This compound is a potent and selective small molecule inhibitor of IRAK4 kinase activity. It has been shown to inhibit cell growth and promote apoptosis in specific cancer cell lines, particularly those with mutations that lead to constitutive activation of the IRAK4 pathway.[3] These notes provide essential data and detailed experimental protocols for utilizing this compound in a research setting.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published studies.
| Parameter | Value | Reference |
| IC50 (IRAK4 Kinase Assay) | 8.7 nM | [3] |
Table 1: Biochemical Potency of this compound
| Cell Line | Genotype | Assay | Parameter | Value | Reference |
| OCI-LY10 | MYD88 L265P DLBCL | Cell Proliferation | IC50 (72h) | 0.248 µM | [3] |
| U2932 | MYD88 WT | Cell Proliferation | IC50 (72h) | 1.251 µM | [3] |
| GM00637 | MYD88 WT | Cell Proliferation | IC50 (72h) | 1.520 µM | [3] |
| OCI-LY10 | MYD88 L265P DLBCL | Apoptosis (24h) | % Apoptotic Cells (0.5 µM) | 48.3% | [3] |
| OCI-LY10 | MYD88 L265P DLBCL | Apoptosis (24h) | % Apoptotic Cells (1 µM) | 66.8% | [3] |
| OCI-LY10 | MYD88 L265P DLBCL | Apoptosis (48h) | % Apoptotic Cells (0.5 µM) | 67.2% | [3] |
| OCI-LY10 | MYD88 L265P DLBCL | Apoptosis (48h) | % Apoptotic Cells (1 µM) | 92.3% | [3] |
Table 2: Cellular Activity of this compound
Signaling Pathway
The following diagram illustrates the canonical IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: IRAK4 Signaling Pathway and Inhibition by this compound.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the effects of this compound in cell culture.
Caption: General experimental workflow for this compound evaluation.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of diffuse large B-cell lymphoma (DLBCL) cell lines.
Materials:
-
DLBCL cell lines (e.g., OCI-LY10, U2932)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be less than 0.1%.
-
Add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the detection of apoptosis induced by this compound using flow cytometry.
Materials:
-
OCI-LY10 cells
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
6-well cell culture plates
-
Flow cytometer
Procedure:
-
Seed OCI-LY10 cells in 6-well plates at a density of 1.5 x 10^6 cells/well.[3]
-
Treat the cells with this compound at desired concentrations (e.g., 0.5 µM and 1 µM) for 24 and 48 hours.[3] Include a vehicle control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.[4]
Western Blot for IRAK4 Phosphorylation
This protocol is for detecting the inhibition of IRAK4 phosphorylation in response to this compound treatment.
Materials:
-
OCI-LY10 cells
-
Complete RPMI-1640 medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346), anti-IRAK4, anti-GAPDH
-
HRP-conjugated secondary antibody
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence substrate
Procedure:
-
Seed OCI-LY10 cells and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.03-3 µM) for a specified time (e.g., 4 hours).[3]
-
Wash cells with cold PBS and lyse with lysis buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling with Laemmli sample buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with chemiluminescence substrate.
-
Image the blot using a chemiluminescence imaging system.
Cytokine Release Assay (ELISA)
This protocol is for measuring the inhibition of pro-inflammatory cytokine release from human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Human IL-6 and TNF-α ELISA kits
-
96-well plates
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours.[5]
-
Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Collect the supernatant for cytokine analysis.
-
Perform ELISA for IL-6 and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Logical Relationships in IRAK4 Inhibition
The following diagram illustrates the logical relationship between inhibiting IRAK4 and the expected downstream cellular effects.
Caption: Logical cascade of events following IRAK4 inhibition.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Cell Apoptosis Assay [bio-protocol.org]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Mouse Studies of IRAK4 Inhibitors
Disclaimer: Limited public information is available for the specific compound "Irak4-IN-27." The following application notes and protocols are based on published in vivo studies of other potent and selective IRAK4 inhibitors. These guidelines are intended to serve as a reference for researchers, scientists, and drug development professionals. It is imperative to conduct dose-range finding and toxicology studies for any new compound, including this compound, before commencing efficacy studies.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity.[1] It plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2] Upon activation, IRAK4 mediates a signaling cascade that leads to the activation of transcription factors such as NF-κB, resulting in the production of pro-inflammatory cytokines like TNF-α and IL-6.[3] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[4] Consequently, IRAK4 has emerged as a promising therapeutic target.
This document provides a summary of dosages for various IRAK4 inhibitors used in mouse models and detailed protocols for a common in vivo model of inflammation.
Data Presentation: IRAK4 Inhibitor Dosage in Mouse Models
The following table summarizes the dosages and administration routes of several IRAK4 inhibitors from in vivo mouse studies. This data can be used as a starting point for designing experiments with novel IRAK4 inhibitors like this compound.
| Compound | Mouse Model | Route of Administration | Dosage | Study Focus |
| Unnamed Lead Compounds | ABC-DLBCL Xenograft | Oral (p.o.), daily (qd) | 12.5, 25, 50, 100, 200 mg/kg | Tumor growth inhibition |
| Compound 12 | LTA-induced acute inflammation | Oral (p.o.) | ≥25 mg/kg | Inhibition of IL-6 production |
| Compound 21 | Murine PD model | Oral (p.o.) | up to 10 mg/kg | Inhibition of IL-6 |
| KT-474 (Degrader) | LPS-induced acute lung injury | Not specified | Not specified | Attenuation of lung injury |
| BAY-1834845 | LPS-induced ARDS | Oral (p.o.) | Not specified | Prevention of lung injury |
| PF-06650833 | LPS-induced ARDS | Oral (p.o.) | Not specified | Comparison with other IRAK4 inhibitors |
Signaling Pathway
The diagram below illustrates the central role of IRAK4 in the TLR/IL-1R signaling pathway.
Caption: IRAK4 signaling cascade initiated by TLR/IL-1R activation.
Experimental Protocols
In Vivo Lipopolysaccharide (LPS)-Induced Acute Inflammation Model
This model is commonly used to assess the anti-inflammatory efficacy of IRAK4 inhibitors.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
This compound or other IRAK4 inhibitor
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., heparinized tubes)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Dosing:
-
Prepare the IRAK4 inhibitor in the appropriate vehicle at the desired concentrations.
-
Administer the IRAK4 inhibitor or vehicle to the mice via the desired route (e.g., oral gavage). The volume and frequency will depend on the specific experimental design.
-
-
LPS Challenge:
-
One hour (or other predetermined time) after inhibitor administration, challenge the mice with an intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg) dissolved in sterile PBS.
-
-
Sample Collection:
-
At a specified time point post-LPS challenge (e.g., 2 hours for TNF-α, 6 hours for IL-6), collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.
-
Euthanize the mice according to approved protocols.
-
-
Cytokine Analysis:
-
Process the blood to obtain plasma or serum.
-
Measure the concentrations of TNF-α and IL-6 in the plasma/serum using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Compare the cytokine levels in the inhibitor-treated groups to the vehicle-treated control group.
-
Calculate the percentage of inhibition of cytokine release.
-
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study evaluating an IRAK4 inhibitor.
Caption: General experimental workflow for in vivo IRAK4 inhibitor studies.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. Oral IRAK4 inhibitor BAY-1834845 prevents acute respiratory distress syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Nicotinamides as Potent and Selective IRAK4 Inhibitors with Efficacy in a Murine Model of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
Application Notes: Preparation and Use of IRAK4-IN-27 Stock Solution
For Research Use Only
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 is recruited to the Myddosome complex, where it phosphorylates and activates IRAK1, initiating a cascade that leads to the activation of key transcription factors like NF-κB and AP-1. This process drives the expression of pro-inflammatory cytokines and is central to the innate immune response. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory diseases, autoimmune disorders, and certain cancers.
IRAK4-IN-27 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. By blocking the ATP-binding site of IRAK4, it prevents the downstream signaling cascade, making it a valuable tool for studying the roles of IRAK4 in cellular processes and for potential therapeutic development. These notes provide a detailed protocol for the preparation, storage, and application of an this compound stock solution for in vitro research.
IRAK4 Signaling Pathway
The diagram below illustrates the canonical IRAK4 signaling pathway. Ligand binding to TLRs or IL-1Rs initiates the assembly of the Myddosome, a complex comprising the receptor, the adaptor protein MyD88, IRAK4, and IRAK1/2. IRAK4, as the apical kinase, phosphorylates IRAK1, which then dissociates from the complex to activate TRAF6. This leads to the activation of the TAK1 complex, which in turn activates both the IKK complex (leading to NF-κB activation) and the MAPK pathways. This compound directly inhibits the kinase activity of IRAK4, thereby blocking all subsequent downstream events.
Irak4-IN-27 solubility in DMSO and cell media
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and handling of Irak4-IN-27, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). The provided protocols and data are intended to guide researchers in the effective use of this compound in cell-based assays.
Introduction
This compound is a powerful inhibitor of IRAK4, a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] These pathways are integral to the innate immune response, and their dysregulation is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[1][2] As a selective inhibitor, this compound serves as a valuable tool for studying the physiological and pathological roles of IRAK4 and for exploring its therapeutic potential. This document offers guidance on its solubility in DMSO and cell media, along with protocols for its application in experimental settings.
Data Presentation
While specific quantitative solubility data for this compound in DMSO and cell media is not publicly available, its successful use in cellular assays at concentrations up to 3 µM indicates sufficient solubility for most in vitro studies.[3] For reference, the following table summarizes the solubility of other commercially available IRAK4 inhibitors in DMSO. This data can provide a general expectation for the solubility of compounds in this class.
| Inhibitor Name | DMSO Solubility | Water Solubility | Ethanol Solubility |
| IRAK-4 protein kinase inhibitor 2 | 56 mg/mL (198.4 mM) | Insoluble | Insoluble |
| IRAK4-IN-1 | 4 mg/mL (11.85 mM) | Insoluble | 1 mg/mL |
| IRAK-1-4 Inhibitor I | 8 mg/mL (20.23 mM) | Insoluble | Not Specified |
| IRAK4 Inhibitor, Compound 26 | 50 mg/mL | 100 µg/ml at pH 7.4 | Not Specified |
Note: The solubility of a compound can be affected by factors such as the purity of the solvent and the presence of moisture. It is recommended to use fresh, anhydrous DMSO for preparing stock solutions.[4][5]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which is a common practice for storing and handling hydrophobic compounds for cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes. Gentle warming (up to 37°C) can also be applied.
-
Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions in Cell Culture Media
This protocol details the dilution of the DMSO stock solution into cell culture media for treating cells in an experiment. The final concentration of DMSO in the media should be kept to a minimum (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Materials:
-
Concentrated stock solution of this compound in DMSO
-
Pre-warmed complete cell culture medium
-
Sterile tubes
-
Pipettes
Procedure:
-
Thaw a single-use aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.
-
It is recommended to perform a multi-step dilution to ensure accurate final concentrations and to minimize the precipitation of the compound. For example, first, dilute the stock solution 1:100 in media, and then use this intermediate dilution to prepare the final working concentrations.
-
Gently mix the working solutions by pipetting or inverting the tubes. Avoid vigorous vortexing, which can cause the compound to precipitate out of the aqueous solution.
-
Add the working solutions to your cell cultures immediately after preparation.
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the highest concentration of the inhibitor used.
Mandatory Visualizations
IRAK4 Signaling Pathway
Caption: A diagram of the IRAK4 signaling cascade.
Experimental Workflow for this compound Cellular Assay
Caption: A typical workflow for a cell-based assay.
Logical Relationships in a Solubility Test
Caption: A logical diagram for solubility testing.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Cell-based Assays Using Irak4-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction to Irak4-IN-27
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a critical serine/threonine kinase in innate immune signaling pathways.[1] IRAK4 acts as a key mediator downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a central node in the inflammatory response.[2] Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[3][4] this compound provides a valuable tool for studying the biological functions of IRAK4 and for assessing the therapeutic potential of IRAK4 inhibition.
Mechanism of Action: this compound functions by binding to the active site of IRAK4, preventing the phosphorylation of its downstream targets.[2] This inhibition blocks the signal transduction cascade that leads to the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published findings.
Table 1: In Vitro Kinase Inhibition
| Target | IC50 (nM) |
| IRAK4 | 8.7 |
Data sourced from MedchemExpress.[1]
Table 2: Cell-based Anti-proliferative Activity (72 h treatment)
| Cell Line | Genotype | IC50 (µM) |
| OCI-LY10 | MYD88 L265P | 0.248 |
| U2932 | MYD88 WT | 1.251 |
| GM00637 | MYD88 WT | 1.520 |
Data sourced from MedchemExpress.[1]
Table 3: Apoptosis Induction in OCI-LY10 Cells
| Treatment Duration | This compound Conc. (µM) | Apoptosis Rate (%) |
| 24 h | 0.5 | 48.3 |
| 24 h | 1.0 | 66.8 |
| 48 h | 0.5 | 67.2 |
| 48 h | 1.0 | 92.3 |
Data sourced from MedchemExpress.[1]
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the IRAK4 signaling pathway and the general workflows for the cell-based assays described in this document.
Figure 1. Simplified IRAK4 Signaling Pathway.
Figure 2. Cell Proliferation Assay Workflow.
Figure 3. Apoptosis Assay Workflow.
Experimental Protocols
The following protocols are provided as a guide for using this compound in cell-based assays. Optimal conditions may need to be determined for specific cell lines and experimental setups.
Protocol 1: Cell Proliferation Assay
This protocol is designed to determine the IC50 value of this compound on the proliferation of lymphoma cell lines such as OCI-LY10 and U2932.
Materials:
-
OCI-LY10 or U2932 cells
-
Complete growth medium (e.g., IMDM with 20% FBS for OCI-LY10[5], RPMI-1640 with 10% FBS for U2932[6])
-
This compound (stock solution in DMSO)
-
96-well white, clear-bottom tissue culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture OCI-LY10 or U2932 cells to a sufficient density.
-
Count the cells and adjust the density to 1 x 10^5 cells/mL in complete growth medium.
-
Add 100 µL of the cell suspension to each well of a 96-well plate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete growth medium. A suggested starting concentration is 10 µM, with 3-fold serial dilutions.
-
Include a vehicle control (DMSO) at the same final concentration as the highest compound concentration.
-
Add 100 µL of the compound dilutions to the respective wells, resulting in a final volume of 200 µL.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized data against the log of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assay by Flow Cytometry
This protocol describes the detection of apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
OCI-LY10 cells
-
Complete growth medium (IMDM + 20% FBS)
-
This compound (stock solution in DMSO)
-
6-well tissue culture plates
-
Annexin V-FITC Apoptosis Detection Kit or similar
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed OCI-LY10 cells in 6-well plates at a density of 5 x 10^5 cells/mL in 2 mL of complete growth medium.
-
Treat the cells with this compound at final concentrations of 0.5 µM and 1.0 µM. Include a vehicle (DMSO) control.
-
-
Incubation:
-
Incubate the plates for 24 or 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including any floating cells) and transfer to flow cytometry tubes.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with 1 mL of cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the apoptosis kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use appropriate compensation controls for FITC and PI.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Protocol 3: Western Blot Analysis of IRAK4 Phosphorylation
This protocol is for detecting the inhibition of IRAK4 phosphorylation in OCI-LY10 cells treated with this compound.[1]
Materials:
-
OCI-LY10 cells
-
Complete growth medium (IMDM + 20% FBS)
-
This compound (stock solution in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and blotting equipment
-
PVDF membrane
-
Primary antibodies: anti-phospho-IRAK4 (Thr345/Ser346)[7][8], anti-total IRAK4, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed OCI-LY10 cells and treat with various concentrations of this compound (e.g., 0.03 µM to 3 µM) for a specified time (e.g., 4 hours).[1]
-
Harvest and wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against phospho-IRAK4 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total IRAK4 and β-actin as loading controls.
-
Quantify the band intensities to determine the relative levels of phosphorylated IRAK4.
-
Protocol 4: Cytokine Release Assay (IL-6)
This protocol is a general method to measure the effect of this compound on the secretion of IL-6 from immune cells, which can be adapted from protocols for other IRAK4 inhibitors.[2]
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., A549 stimulated with IL-1β[2])
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
LPS or other appropriate TLR ligand (for PBMCs) or IL-1β (for A549 cells)
-
96-well tissue culture plates
-
Human IL-6 ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells (e.g., 2 x 10^5 PBMCs/well) in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., 100 ng/mL LPS for PBMCs, or 10 ng/mL IL-1β for A549 cells) to induce cytokine production.
-
-
Incubation:
-
Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant for analysis.
-
-
ELISA:
-
Perform the IL-6 ELISA according to the manufacturer's instructions.
-
Use the collected supernatants as samples.
-
-
Data Analysis:
-
Calculate the concentration of IL-6 in each sample based on the standard curve.
-
Determine the inhibitory effect of this compound on IL-6 production.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tgtherapeutics.com [tgtherapeutics.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. mdpi.com [mdpi.com]
- 5. OCI-LY-10 - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Leibniz Institute DSMZ: Details [dsmz.de]
- 7. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 8. Phospho-IRAK4 (Thr345/Ser346) Antibody (#7652) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
Application Note: Detection of pIRAK4 Inhibition by Irak4-IN-27 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the detection and quantification of phosphorylated Interleukin-1 Receptor-Associated Kinase 4 (pIRAK4) in cell lysates following treatment with the specific inhibitor, Irak4-IN-27. The protocol outlines the experimental workflow, from cell culture and treatment to Western blot analysis and data interpretation. Furthermore, this document includes a summary of the IRAK4 signaling pathway and the mechanism of action of this compound, supported by visual diagrams. The provided methodologies and data presentation guidelines are intended to assist researchers in accurately assessing the efficacy of IRAK4 inhibitors.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a central role in the innate immune signaling pathways mediated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] Upon ligand binding to these receptors, IRAK4 is recruited to the receptor complex via the adaptor protein MyD88, leading to its autophosphorylation and subsequent activation of downstream signaling cascades, including the NF-κB and MAPK pathways. This activation results in the production of pro-inflammatory cytokines. Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making IRAK4 a promising therapeutic target.
This compound is a potent and selective inhibitor of IRAK4 with an IC50 of 8.7 nM.[2] It has been shown to inhibit the proliferation of cell lines with activating mutations in the MyD88 gene, such as the OCI-LY10 diffuse large B-cell lymphoma cell line, by inhibiting IRAK4 phosphorylation.[2] Western blotting is a widely used technique to detect specific proteins in a sample and is an essential method for evaluating the efficacy of kinase inhibitors by measuring the phosphorylation state of their targets. This protocol provides a detailed method for assessing the inhibitory effect of this compound on IRAK4 phosphorylation at Thr345/Ser346.
IRAK4 Signaling Pathway and Inhibition by this compound
The activation of TLRs or IL-1Rs initiates the recruitment of MyD88, which in turn recruits IRAK4 to form the Myddosome complex. This proximity facilitates the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1, leading to the recruitment of TRAF6 and subsequent activation of downstream pathways like NF-κB and MAPK, ultimately resulting in the transcription of inflammatory genes. This compound acts by binding to the ATP-binding pocket of IRAK4, preventing its autophosphorylation and activation, thereby blocking the downstream signaling cascade.
References
Unveiling Apoptosis: Flow Cytometry Analysis with Irak4-IN-27
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the Myddosome signaling complex, particularly in cancers with MYD88 mutations like Diffuse Large B-cell Lymphoma (DLBCL). The inhibitor, Irak4-IN-27, has been shown to selectively target IRAK4, leading to the induction of apoptosis in cancer cells dependent on this pathway. This document provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Furthermore, it presents the underlying signaling pathway and a comprehensive experimental workflow.
Introduction
The IRAK4 signaling pathway plays a pivotal role in the survival and proliferation of certain cancer cells, most notably in DLBCL harboring the MYD88 L265P mutation. This mutation leads to constitutive activation of the IRAK4 signaling cascade, promoting cell survival and inhibiting apoptosis. This compound is a potent and selective inhibitor of IRAK4 kinase activity. By blocking IRAK4, this compound disrupts downstream signaling, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).
Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population. The use of Annexin V and Propidium Iodide (PI) allows for the differentiation of various cell populations: viable cells, early apoptotic cells, late apoptotic cells, and necrotic cells. Annexin V binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
This application note provides a step-by-step protocol for inducing and analyzing apoptosis in the OCI-LY10 DLBCL cell line treated with this compound.
Data Presentation
The following table summarizes the expected quantitative data from a flow cytometry experiment analyzing apoptosis in OCI-LY10 cells treated with this compound for 48 hours.
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle (DMSO) | - | 85-95 | 2-5 | 1-3 |
| This compound | 0.5 | 30-40 | 25-35 | 30-40 |
| This compound | 1.0 | 5-15 | 20-30 | 60-70 |
Note: These values are illustrative and may vary based on experimental conditions.
Experimental Protocols
Materials
-
This compound (or other IRAK4 inhibitor)
-
OCI-LY10 cell line (or other relevant cell line)
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
DMSO (vehicle control)
-
Phosphate Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol for Induction of Apoptosis
-
Cell Culture: Culture OCI-LY10 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed OCI-LY10 cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treatment: Prepare stock solutions of this compound in DMSO. Treat the cells with the desired concentrations of this compound (e.g., 0.5 µM and 1.0 µM) and a vehicle control (DMSO). The final concentration of DMSO should not exceed 0.1%.
-
Incubation: Incubate the cells for 24 to 48 hours.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting: After the incubation period, carefully collect the cells from each well, including any floating cells, and transfer them to 1.5 mL microcentrifuge tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in the apoptosis detection kit. Adjust the cell concentration to 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.
-
Incubation: Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Flow Cytometry Analysis
-
Setup: Use a flow cytometer equipped with a 488 nm laser for excitation.
-
Compensation: Set up compensation controls using single-stained samples (Annexin V-FITC only and PI only) to correct for spectral overlap.
-
Gating:
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI fluorescence.
-
-
Data Interpretation:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Necrotic cells (often a minor population in apoptosis studies)
-
Visualizations
Caption: IRAK4 signaling pathway and the mechanism of this compound-induced apoptosis.
Application Notes and Protocols: Investigating the Synergistic Effects of Irak4-IN-27 and Ibrutinib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a comprehensive overview and detailed protocols for designing and executing preclinical studies to evaluate the combination of Irak4-IN-27, a potent and selective IRAK4 inhibitor, and Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The rationale for this combination therapy lies in the convergence of the Toll-like receptor (TLR) and B-cell receptor (BCR) signaling pathways on the NF-κB transcription factor, a key driver of proliferation and survival in various B-cell malignancies.[1] Dual inhibition of IRAK4 and BTK has demonstrated synergistic anti-tumor activity in preclinical models, offering a promising therapeutic strategy, particularly for lymphomas with activating mutations in MYD88, an upstream activator of IRAK4.[1][2]
This compound is a potent inhibitor of IRAK4 with an IC50 of 8.7 nM.[3] It has been shown to inhibit cell growth and promote apoptosis in diffuse large B-cell lymphoma (DLBCL) cell lines.[3] Ibrutinib is an established BTK inhibitor used in the treatment of various B-cell cancers. By combining these two agents, it is hypothesized that a more profound and durable anti-tumor response can be achieved.
These application notes provide a framework for in vitro and in vivo studies to test this hypothesis, including detailed experimental protocols and data presentation guidelines.
Signaling Pathway Overview
The BCR and TLR signaling pathways both play crucial roles in the survival and proliferation of B-cell lymphomas. As depicted in the diagram below, these pathways converge on the activation of NF-κB. Ibrutinib blocks the BCR signaling cascade by inhibiting BTK, while this compound targets the TLR pathway through IRAK4 inhibition. The simultaneous blockade of these two pathways is expected to result in a more complete shutdown of pro-survival signaling.
References
Application Notes and Protocols: Human Whole Blood Assay with Irak4-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central node in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation by pathogen-associated molecular patterns (PAMPs) or endogenous danger signals, IRAK4 initiates a signaling cascade leading to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IFN-α.[1][3] Given its pivotal role in innate immunity, aberrant IRAK4 signaling is implicated in the pathophysiology of various inflammatory and autoimmune diseases, as well as certain cancers.[2] Consequently, the development of potent and selective IRAK4 inhibitors is a promising therapeutic strategy.[3]
Irak4-IN-27 is a potent and selective inhibitor of IRAK4 with a reported biochemical IC50 of 8.7 nM.[4] It has demonstrated anti-proliferative activity in cellular assays, particularly in cell lines with mutations that lead to constitutive activation of the IRAK4 pathway.[4] To evaluate the pharmacological activity of IRAK4 inhibitors in a more physiologically relevant setting, the human whole blood assay is an invaluable tool.[1][5] This ex vivo assay maintains the complex interplay between various blood cell types, plasma proteins, and other components, providing a more accurate assessment of a compound's potency and efficacy in a biological matrix.[5]
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on cytokine production in human whole blood stimulated with TLR agonists.
Signaling Pathways and Experimental Workflow
IRAK4 Signaling Pathway
Caption: IRAK4-mediated signaling cascade upon TLR/IL-1R activation.
Experimental Workflow for Human Whole Blood Assay
Caption: Step-by-step workflow for the this compound human whole blood assay.
Data Presentation
The following tables summarize representative quantitative data for IRAK4 inhibitors in human whole blood assays. These values can serve as a benchmark for experiments with this compound.
Table 1: Potency of IRAK4 Inhibitors in Human Whole Blood Assay (IL-6 Release)
| Compound | Stimulus | IC50 (nM) | Maximal Inhibition (%) | Reference |
|---|---|---|---|---|
| Compound 4 (dihydrobenzofuran) | R848 | 460 ± 160 | 72 ± 7.4 | [1] |
| Compound 19 (benzolactam) | R848 | < 2.4 | 99 ± 0.5 | [1] |
| PF-06650833 | R848 | ~10 | >90 | [6] |
| BAY1834845 | R848 | ~30 | >90 |[7] |
Table 2: Potency of IRAK4 Inhibitors in Human Whole Blood Assay (IFN-α Release)
| Compound | Stimulus | IC50 (nM) | Maximal Inhibition (%) | Reference |
|---|---|---|---|---|
| Compound 4 (dihydrobenzofuran) | R848 | 400 ± 170 | 56 ± 12 | [1] |
| Compound 19 (benzolactam) | R848 | 3.8 ± 0.3 | 98 ± 0.5 |[1] |
Experimental Protocols
Materials and Reagents
-
Human Whole Blood: Collected from healthy, consenting donors into vacutainer tubes containing sodium heparin as the anticoagulant.
-
This compound: Prepare a 10 mM stock solution in 100% dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
TLR Agonists:
-
R848 (Resiquimod): TLR7/8 agonist. Prepare a 1 mg/mL stock solution in sterile, endotoxin-free water.
-
Lipopolysaccharide (LPS): TLR4 agonist. Prepare a 1 mg/mL stock solution in sterile, endotoxin-free PBS.
-
-
Phosphate-Buffered Saline (PBS): Sterile, endotoxin-free.
-
96-well Cell Culture Plates: Sterile, flat-bottom.
-
Reagent Reservoirs: Sterile.
-
Multichannel Pipettes and Sterile Tips
-
Cytokine Detection Kits: ELISA or multiplex immunoassay kits for human TNF-α, IL-6, and IFN-α.
Protocol: Human Whole Blood Assay for IRAK4 Inhibition
This protocol is adapted from established methods for assessing IRAK4 inhibitors in whole blood.[1][8][9]
1. Preparation of Reagents: a. Thaw all frozen reagents (this compound, TLR agonists, and media supplements) at room temperature. b. Prepare complete RPMI-1640 medium. c. Prepare serial dilutions of this compound. First, dilute the 10 mM DMSO stock to an intermediate concentration (e.g., 100 µM) in complete RPMI-1640. Then, perform serial dilutions in complete RPMI-1640 to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is ≤ 0.1% to avoid solvent toxicity.
2. Blood Handling and Dilution: a. Use human whole blood within 2-4 hours of collection. b. Gently mix the blood by inverting the collection tube several times. c. Dilute the whole blood 1:1 with pre-warmed (37°C) complete RPMI-1640 medium in a sterile polypropylene tube. For example, mix 5 mL of whole blood with 5 mL of medium. Mix gently by inversion.
3. Assay Plate Setup: a. In a 96-well flat-bottom plate, add 25 µL of the serially diluted this compound solutions to the appropriate wells. b. Include vehicle control wells (containing medium with the same final concentration of DMSO as the compound wells) and unstimulated control wells (containing medium only).
4. Pre-incubation with Inhibitor: a. Add 225 µL of the 1:1 diluted whole blood to each well of the 96-well plate containing the inhibitor or vehicle. b. Mix gently by tapping the plate. c. Cover the plate and pre-incubate for 1 hour at 37°C in a humidified incubator with 5% CO2.
5. Stimulation: a. Prepare the TLR agonist working solutions at 10x the final desired concentration in complete RPMI-1640.
- R848: Final concentration of 1 µM.[8]
- LPS: Final concentration of 100 ng/mL.[8] b. After the pre-incubation period, add 25 µL of the 10x TLR agonist solution to the appropriate wells. Add 25 µL of medium to the unstimulated control wells. c. The final volume in each well will be 275 µL.
6. Incubation: a. Cover the plate and incubate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.
7. Supernatant Collection: a. After incubation, centrifuge the 96-well plate at 500 x g for 10 minutes at room temperature to pellet the cells. b. Carefully collect the supernatant (plasma/medium mixture) without disturbing the cell pellet. c. Store the supernatant at -80°C until cytokine analysis.
8. Cytokine Analysis: a. Measure the concentrations of TNF-α, IL-6, and/or IFN-α in the collected supernatants using commercially available ELISA or multiplex immunoassay kits, following the manufacturer's instructions.
9. Data Analysis: a. Subtract the background cytokine levels from the unstimulated control wells from all other values. b. Normalize the data by setting the cytokine level in the stimulated vehicle control wells to 100%. c. Calculate the percent inhibition for each concentration of this compound. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
The human whole blood assay is a robust and physiologically relevant method for characterizing the pharmacological activity of IRAK4 inhibitors like this compound. This protocol provides a detailed framework for assessing the compound's ability to inhibit TLR-mediated cytokine production. The provided data tables and diagrams offer valuable context for experimental design and data interpretation. By utilizing this assay, researchers can gain crucial insights into the potency and efficacy of novel IRAK4 inhibitors in a complex biological system, aiding in the advancement of new therapies for inflammatory and autoimmune diseases.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. academic.oup.com [academic.oup.com]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Whole blood stimulation provides preliminary evidence of altered immune function following SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Irak4-IN-27 Kinase Activity Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the kinase activity of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and for evaluating the inhibitory potential of compounds such as Irak4-IN-27. The provided methodologies are based on established biochemical kinase assays.
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[1][2] It functions as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2][3] Upon activation, IRAK4 is a key component of the Myddosome complex, which triggers downstream signaling cascades, leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[3][4][5] Given its pivotal role in inflammation, IRAK4 has emerged as a significant therapeutic target for a range of autoimmune diseases, inflammatory disorders, and cancers.[3][6]
This compound is a potent and selective inhibitor of IRAK4.[7] This document outlines the protocols to quantify IRAK4 kinase activity and to determine the potency of this compound using a biochemical assay format.
Signaling Pathway
The IRAK4 signaling cascade is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of cytokines to IL-1Rs. This leads to the recruitment of the adaptor protein MyD88, which in turn recruits IRAK4. IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that results in the activation of downstream pathways, including NF-κB and MAPK, leading to the transcription of inflammatory genes.
Caption: IRAK4 Signaling Pathway.
Quantitative Data
The inhibitory activity of this compound against IRAK4 is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound | IRAK4 | Biochemical | 8.7 | [7] |
Experimental Protocols
This section provides a detailed protocol for a biochemical kinase assay to determine the inhibitory activity of this compound on IRAK4. This protocol is based on a generic kinase assay format and can be adapted for various detection methods, such as luminescence-based ADP detection (e.g., ADP-Glo™) or fluorescence-based methods.[8][9][10]
Materials and Reagents:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Adenosine triphosphate (ATP)
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[9]
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well white assay plates
-
Multichannel pipettes
-
Plate reader capable of luminescence or fluorescence detection
Experimental Workflow:
Caption: Experimental Workflow for IRAK4 Kinase Inhibition Assay.
Detailed Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A common starting concentration is 10 mM, which is then serially diluted to cover a wide range of concentrations for IC50 determination. The final DMSO concentration in the assay should not exceed 1%.[2][10]
-
Assay Plate Preparation:
-
Add 2.5 µL of the diluted this compound or DMSO (for positive and negative controls) to the wells of a 96-well plate.
-
Add 2.5 µL of diluted IRAK4 enzyme to the wells containing the inhibitor and the positive control wells. Add 2.5 µL of kinase buffer to the negative control wells.
-
Gently mix the plate and pre-incubate for 10-15 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X substrate/ATP mixture in kinase assay buffer. The final concentrations in the reaction can be optimized, but a starting point could be 10 µM ATP and a suitable concentration of the substrate (e.g., 0.2 µg/µL MBP).[7]
-
Add 5 µL of the 2X substrate/ATP mixture to all wells to initiate the kinase reaction. The final reaction volume will be 10 µL.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).[10] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Signal Detection (using ADP-Glo™ as an example):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background luminescence (negative control) from all other readings.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = 100 - [((Signal with inhibitor - Negative control) / (Positive control - Negative control)) * 100]
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Note: This protocol provides a general framework. The specific concentrations of enzyme, substrate, and ATP, as well as incubation times, should be optimized for the specific assay conditions and detection platform being used. Commercial kits provide detailed, optimized protocols that should be followed closely.[8][10]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kymeratx.com [kymeratx.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. promega.com [promega.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for Inducing Apoptosis in OCI-LY10 Cells with Irak4-IN-27
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a key mediator in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways.[1][2][3] In certain malignancies, such as the Activated B-Cell (ABC) subtype of Diffuse Large B-Cell Lymphoma (DLBCL), a significant percentage of cases harbor an activating mutation in the myeloid differentiation primary response 88 (MYD88) protein, most commonly the L265P mutation.[4][5][6] This mutation leads to the constitutive activation of the IRAK4 signaling cascade, promoting cell survival and proliferation through downstream activation of pathways like NF-κB.[5][6] The OCI-LY10 cell line is a representative model for MYD88 L265P-mutated ABC-DLBCL.
Irak4-IN-27 is a potent and selective small molecule inhibitor of IRAK4 kinase activity. By targeting IRAK4, this compound effectively blocks the downstream signaling cascade initiated by the MYD88 L265P mutation, leading to the inhibition of cell growth and the induction of apoptosis in sensitive cell lines like OCI-LY10. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to induce and evaluate apoptosis in OCI-LY10 cells.
Mechanism of Action
In OCI-LY10 cells, the MYD88 L265P mutation drives the formation of a "Myddosome" complex, leading to the autophosphorylation and activation of IRAK4. Activated IRAK4 then phosphorylates IRAK1, initiating a signaling cascade that results in the activation of NF-κB, a key transcription factor that promotes the expression of pro-survival genes. This compound competitively binds to the ATP-binding pocket of IRAK4, inhibiting its kinase activity.[1] This inhibition prevents the phosphorylation of IRAK4 and its downstream targets, thereby disrupting the pro-survival signaling and ultimately triggering apoptosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on OCI-LY10 cells as reported in the literature.
Table 1: Proliferative Activity of this compound
| Cell Line | Genotype | IC50 (µM) after 72h |
|---|---|---|
| OCI-LY10 | MYD88 L265P | 0.248 |
| U2932 | MYD88 WT | 1.251 |
| GM00637 | MYD88 WT | 1.520 |
Table 2: Apoptosis Induction by this compound in OCI-LY10 Cells
| Concentration (µM) | Treatment Duration (h) | Percentage of Apoptotic Cells (%) |
|---|---|---|
| 0.5 | 24 | 48.3 |
| 1 | 24 | 66.8 |
| 0.5 | 48 | 67.2 |
| 1 | 48 | 92.3 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the apoptotic effects of this compound on OCI-LY10 cells.
Protocol 1: Cell Culture and Treatment
-
Cell Line: OCI-LY10 (ATCC® CRL-3005™).
-
Culture Medium: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS), 10 mM HEPES, 1 mM sodium pyruvate, and 1% penicillin-streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed OCI-LY10 cells in 6-well plates at a density of 1.5 x 10⁶ cells/well.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the culture medium to the desired final concentrations (e.g., 0.5 µM and 1 µM). Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic (typically ≤ 0.1%).
-
Treatment: Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the cells for the desired time points (e.g., 24 and 48 hours).
Protocol 2: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine on the outer cell membrane, which is detected by Annexin V, while late apoptotic and necrotic cells have compromised membrane integrity, allowing PI to enter and stain the DNA.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. For adherent cells, gently scrape or use a mild dissociation reagent. Centrifuge the cell suspension at 670 x g for 5 minutes at room temperature.
-
Washing: Wash the cells twice with cold 1X Phosphate Buffered Saline (PBS) and pellet by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of approximately 1-5 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells immediately by flow cytometry.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Protocol 3: Western Blot Analysis of Apoptosis Markers
This protocol allows for the detection of key proteins involved in the apoptotic cascade, such as cleaved PARP and cleaved caspase-3, which are hallmarks of apoptosis.[4]
-
Cell Lysis:
-
After treatment, harvest and wash the cells with cold PBS.
-
Lyse the cell pellet in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 4-20% Tris-glycine polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved caspase-3) and a loading control (e.g., mouse anti-β-actin or anti-GAPDH) overnight at 4°C with gentle agitation. Dilute antibodies according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Data Interpretation: An increase in the signal for cleaved PARP (89 kDa fragment) and cleaved caspase-3 (17/19 kDa fragments) in this compound-treated samples compared to the control indicates the induction of apoptosis.
Conclusion
This compound is a valuable tool for studying the consequences of IRAK4 inhibition in MYD88-mutated DLBCL. The protocols outlined above provide a robust framework for inducing and quantifying apoptosis in OCI-LY10 cells. By utilizing these methods, researchers can further investigate the molecular mechanisms underlying the therapeutic potential of IRAK4 inhibition in this and other relevant cancer models.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. media.cellsignal.com [media.cellsignal.com]
Application Notes and Protocols for IRAK4-IN-27 in a Xenograft Model of Lymphoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a central mediator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1] In certain hematological malignancies, particularly subtypes of diffuse large B-cell lymphoma (DLBCL) like the activated B-cell (ABC) subtype, activating mutations in the MYD88 adaptor protein (most commonly L265P) lead to constitutive activation of the IRAK4 signaling cascade.[1][2] This aberrant signaling promotes cell survival and proliferation through the downstream activation of nuclear factor-kappa B (NF-κB).[2] Consequently, IRAK4 has emerged as a promising therapeutic target for these lymphomas.
IRAK4-IN-27 is a potent and selective inhibitor of IRAK4 with a reported IC50 of 8.7 nM.[3] Preclinical studies have demonstrated its ability to inhibit cell growth and promote apoptosis in DLBCL cell lines harboring the MYD88 L265P mutation.[3] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a xenograft model of lymphoma, offering a framework for in vivo efficacy studies.
Mechanism of Action of this compound in Lymphoma
In lymphomas with the MYD88 L265P mutation, the mutated MYD88 protein spontaneously assembles with IRAK4 and IRAK1 to form a signaling complex known as the Myddosome.[2] This leads to the autophosphorylation and activation of IRAK4, which in turn phosphorylates IRAK1. Phosphorylated IRAK1 then activates downstream signaling components, ultimately leading to the activation of the NF-κB pathway, which promotes the transcription of genes involved in cell survival and proliferation. This compound exerts its anti-tumor effect by binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity. This blockade prevents the phosphorylation of IRAK1 and disrupts the entire downstream signaling cascade, leading to decreased NF-κB activity and subsequent apoptosis of the lymphoma cells.
References
Application Notes and Protocols: A Comparative Analysis of Lentiviral shRNA Knockdown and Pharmacological Inhibition of IRAK4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways. These pathways are integral to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers.[1][2] Consequently, IRAK4 has emerged as a promising therapeutic target.
This document provides a detailed comparison of two primary methods for interrogating and inhibiting IRAK4 function: lentiviral short hairpin RNA (shRNA) mediated knockdown and pharmacological inhibition with the small molecule Irak4-IN-27. We present a comprehensive overview of their mechanisms of action, experimental protocols, and a comparative analysis of their efficacy, specificity, and potential off-target effects to guide researchers in selecting the most appropriate method for their experimental needs.
Mechanisms of Action
Lentiviral shRNA Knockdown of IRAK4
Lentiviral vectors are a powerful tool for delivering genetic material into a wide range of cell types, including both dividing and non-dividing cells.[3] For IRAK4 knockdown, a lentiviral vector is engineered to carry a short hairpin RNA (shRNA) sequence specifically designed to target the IRAK4 mRNA.
Once the lentivirus transduces the target cell, the shRNA is constitutively expressed and processed by the cell's endogenous RNA interference (RNAi) machinery. The resulting small interfering RNA (siRNA) is incorporated into the RNA-induced silencing complex (RISC), which then binds to and cleaves the target IRAK4 mRNA. This leads to a significant and sustained reduction in IRAK4 protein expression, effectively knocking down both the kinase and scaffolding functions of the protein.[4]
This compound: A Pharmacological Inhibitor
This compound is a potent and selective small molecule inhibitor of IRAK4 kinase activity.[5] It functions by binding to the ATP-binding pocket of the IRAK4 kinase domain, thereby preventing the phosphorylation of its downstream substrates.[6] Unlike shRNA-mediated knockdown, which eliminates the entire protein, this compound specifically targets the catalytic function of IRAK4. The IRAK4 protein, including its scaffolding domain, remains present in the cell, which may have different biological consequences compared to a complete protein knockout.[7][8]
Comparative Data Summary
The following tables provide a structured comparison of the key features and reported quantitative data for both methods.
Table 1: General Comparison of IRAK4 Inhibition Methods
| Feature | Lentiviral shRNA Knockdown | This compound Treatment |
| Target | IRAK4 mRNA | IRAK4 kinase activity |
| Mechanism | Post-transcriptional gene silencing | Competitive ATP inhibition |
| Effect on Protein | Depletion of IRAK4 protein (loss of kinase and scaffold functions) | Inhibition of kinase activity; protein remains |
| Duration of Effect | Stable and long-term | Transient and reversible |
| Delivery Method | Lentiviral transduction | Direct addition to cell culture medium |
| Potential Off-Targets | Sequence-dependent off-target mRNA silencing[9][10][11] | Other kinases with similar ATP-binding sites[12] |
| Experimental Control | Scrambled (non-targeting) shRNA | Vehicle control (e.g., DMSO) |
Table 2: Quantitative Comparison of Efficacy
| Parameter | Lentiviral shRNA Knockdown | This compound Treatment |
| IRAK4 mRNA Reduction | >70% knockdown achievable[13] | Not applicable |
| IRAK4 Protein Reduction | Significant downregulation, often >85%[8] | No reduction in protein level |
| Inhibition of Kinase Activity | Complete loss of activity due to protein absence | Potent inhibition |
| IC50 (Enzymatic Assay) | Not applicable | 8.7 nM[5] |
| IC50 (Cell-based Proliferation Assay) | Not applicable | OCI-LY10 (MYD88 L265P): 0.248 µMU2932 (MYD88 WT): 1.251 µM[5] |
| Downstream Signaling Inhibition | Downregulation of p-JNK, p-ERK, and p-p38 MAPK by 62%, 64%, and 68% respectively[4] | Inhibition of IRAK4 phosphorylation and downstream signaling[5] |
| Phenotypic Effects | Inhibition of cancer cell growth, induction of apoptosis[1][14] | Inhibition of cell growth and induction of apoptosis in DLBCL cell lines[5] |
Experimental Protocols
Lentiviral shRNA Knockdown of IRAK4
This protocol outlines the general steps for producing lentiviral particles and transducing a target cell line (e.g., a human B-cell lymphoma line) to achieve stable IRAK4 knockdown.
Materials:
-
HEK293T cells
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
Lentiviral transfer plasmid containing IRAK4-specific shRNA (and a selectable marker like puromycin resistance)
-
Control lentiviral transfer plasmid with a scrambled shRNA sequence
-
Transfection reagent
-
Target cells (e.g., OCI-LY10)
-
Complete cell culture medium
-
Puromycin
-
Polybrene or protamine sulfate (transduction enhancers)
Protocol:
-
Lentivirus Production (Day 1):
-
Plate HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Co-transfect the HEK293T cells with the IRAK4-shRNA transfer plasmid and the packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Virus Harvest (Day 3-4):
-
48-72 hours post-transfection, harvest the cell culture supernatant containing the lentiviral particles.
-
Centrifuge the supernatant to pellet cell debris and filter through a 0.45 µm filter.
-
The viral supernatant can be used directly or concentrated and titered for more precise experiments. Store at -80°C for long-term use.[3]
-
-
Transduction of Target Cells (Day 5):
-
Plate the target cells (e.g., OCI-LY10) at a density that will result in 50-70% confluency on the day of transduction.
-
Add the lentiviral supernatant to the cells in the presence of polybrene (typically 4-8 µg/mL) to enhance transduction efficiency. A range of Multiplicity of Infection (MOI) should be tested to optimize knockdown and minimize toxicity.
-
Incubate the cells with the virus for 18-24 hours.
-
-
Selection of Transduced Cells (Day 6 onwards):
-
Replace the virus-containing medium with fresh complete medium.
-
48 hours post-transduction, begin selection by adding puromycin to the culture medium. The optimal concentration of puromycin should be determined beforehand by a kill curve.
-
Continue to culture the cells in the presence of puromycin, replacing the medium every 2-3 days, until a stable population of resistant cells is established.
-
-
Validation of Knockdown:
-
Assess IRAK4 mRNA levels by qRT-PCR and protein levels by Western blot to confirm the efficiency of the knockdown.
-
This compound Treatment
This protocol describes the in vitro treatment of a cell line with this compound to inhibit IRAK4 kinase activity.
Materials:
-
Target cells (e.g., OCI-LY10)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to create a stock solution)
-
DMSO (vehicle control)
-
Reagents for downstream analysis (e.g., antibodies for Western blot, reagents for cell viability assays)
Protocol:
-
Cell Plating (Day 1):
-
Plate the target cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a density suitable for the intended downstream assay.
-
Allow cells to adhere and resume logarithmic growth overnight.
-
-
Inhibitor Treatment (Day 2):
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock solution. A typical concentration range for initial experiments could be from 10 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Remove the old medium from the cells and add the medium containing the desired concentrations of this compound or vehicle.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.[5]
-
-
Downstream Analysis:
-
Following treatment, cells can be harvested for various analyses:
-
Visualizations
IRAK4 Signaling Pathway
Caption: IRAK4 Signaling Pathway.
Lentiviral shRNA Knockdown Workflow
Caption: Lentiviral shRNA Workflow.
This compound Mechanism of Action
Caption: this compound Inhibition.
Discussion and Recommendations
The choice between lentiviral shRNA knockdown and pharmacological inhibition with this compound depends on the specific research question and experimental context.
Lentiviral shRNA knockdown is the method of choice for achieving stable, long-term suppression of IRAK4 expression. This approach is particularly valuable for creating stable cell lines for in-depth mechanistic studies and for in vivo experiments where sustained target inhibition is required. A key advantage of this method is the elimination of the entire IRAK4 protein, which allows for the investigation of both its kinase-dependent and -independent (scaffolding) functions.[7][8] However, researchers must be mindful of potential off-target effects, which can be mitigated by using multiple shRNA sequences targeting different regions of the IRAK4 mRNA and by performing rigorous validation experiments.[9][10][11]
This compound treatment offers a rapid, reversible, and dose-dependent method for inhibiting IRAK4's kinase activity. This makes it an excellent tool for studying the acute effects of kinase inhibition and for dissecting the specific roles of IRAK4's catalytic function.[5] Its ease of use and temporal control are advantageous for high-throughput screening and for studies where transient inhibition is desired. A critical consideration is that this method does not affect the scaffolding function of IRAK4, which may play a role in certain signaling contexts.[7][8] While described as selective, it is always prudent to consider potential off-target kinase inhibition, especially at higher concentrations.[12]
References
- 1. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. e-century.us [e-century.us]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kymeratx.com [kymeratx.com]
- 9. Alleviation of off-target effects from vector-encoded shRNAs via codelivered RNA decoys - PMC [pmc.ncbi.nlm.nih.gov]
- 10. horizondiscovery.com [horizondiscovery.com]
- 11. What are the key parameters contributing to unwanted off-target effects in an RNAi experiment? [qiagen.com]
- 12. selleckchem.com [selleckchem.com]
- 13. IRAK4 siRNA Lentivector Set (Mouse) | Applied Biological Materials Inc. [abmgood.com]
- 14. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
CRISPR/Cas9 knockout of IRAK4 to validate Irak4-IN-27 effects
Application Note
Topic: CRISPR/Cas9 Knockout of IRAK4 to Validate On-Target Effects of the Small Molecule Inhibitor Irak4-IN-27
Audience: Researchers, scientists, and drug development professionals.
Abstract: Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Its central role in mediating innate immune responses makes it a compelling therapeutic target for a range of inflammatory diseases, autoimmune disorders, and cancers.[3][4] Small molecule inhibitors targeting IRAK4, such as this compound, have shown promise; however, confirming that their cellular effects are due to specific on-target activity is crucial. This application note provides a detailed protocol for using CRISPR/Cas9-mediated gene knockout of IRAK4 to unequivocally validate the on-target effects of this compound. By comparing the inhibitor's effects in wild-type cells versus IRAK4 knockout cells, researchers can confirm that the observed phenotype is a direct result of IRAK4 inhibition. This approach represents the gold standard for target validation in drug development.
IRAK4 Signaling Pathway
IRAK4 is a pivotal upstream kinase in the MyD88-dependent signaling cascade.[1] Upon activation of TLRs by pathogen-associated molecular patterns (PAMPs) or IL-1Rs by cytokines, the adaptor protein MyD88 is recruited. MyD88 then recruits IRAK4, which in turn phosphorylates and activates IRAK1.[4][5] This initiates a downstream cascade involving TRAF6, leading to the activation of key transcription factors like NF-κB and AP-1, and culminating in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2][6] Both the kinase and scaffolding functions of IRAK4 are essential for this process.[6] Genetic knockout of IRAK4 or chemical inhibition of its kinase activity is expected to abrogate this signaling pathway.
Experimental Workflow
The overall strategy involves creating a stable IRAK4 knockout (KO) cell line using CRISPR/Cas9 technology. This KO line, along with its wild-type (WT) counterpart, is then used in parallel cellular assays. By comparing the response to a TLR agonist (like LPS) in the presence and absence of this compound across both cell lines, the on-target activity of the inhibitor can be definitively established. The KO cells should phenocopy the effect of the inhibitor in WT cells.
Detailed Protocols
Protocol 1: CRISPR/Cas9-Mediated Knockout of IRAK4 in THP-1 Cells
This protocol describes the generation of IRAK4 knockout (KO) human monocytic THP-1 cells, a widely used model for studying monocyte and macrophage functions.[7]
A. sgRNA Design and Synthesis:
-
Design at least two single guide RNAs (sgRNAs) targeting an early exon of the IRAK4 gene to maximize the chance of a frameshift mutation.[8] Use online design tools (e.g., CRISPOR, Benchling) to ensure high on-target scores and minimal off-target effects.
-
Synthesize or clone the designed sgRNAs into a suitable expression vector, which may also contain a Cas9 expression cassette and a selectable marker.[8] Commercially available pre-designed sgRNAs and vectors can also be used.[9]
B. Delivery of CRISPR Components: This protocol details electroporation of Cas9/sgRNA ribonucleoproteins (RNPs), which offers high efficiency and reduced off-target effects. Lentiviral delivery is an alternative for hard-to-transfect cells.[7][10]
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in 5% CO₂.
-
Assemble the RNP complexes by incubating purified Cas9 nuclease with the synthetic sgRNAs according to the manufacturer's instructions.
-
Harvest ~2x10⁵ THP-1 cells per electroporation, wash with PBS, and resuspend in a compatible electroporation buffer.
-
Add the pre-assembled Cas9/sgRNA RNPs to the cell suspension.
-
Electroporate the cells using a pre-optimized program (e.g., Neon™ Transfection System or similar).
-
Immediately transfer the electroporated cells to a pre-warmed culture plate containing fresh medium and allow them to recover for 48 hours.
C. Single-Cell Cloning:
-
After recovery, serially dilute the edited cell population in 96-well plates to a concentration of ~0.5 cells per well to isolate single-cell-derived colonies.[11]
-
Culture the plates for 2-3 weeks, monitoring for the growth of single colonies.
-
Expand the resulting clones for validation.
Protocol 2: Validation of IRAK4 Knockout
Validation must be performed at both the genomic and protein levels to confirm successful knockout.[12][13]
A. Genotypic Validation (Sanger Sequencing):
-
Extract genomic DNA from each expanded clone.
-
Amplify the region of the IRAK4 gene targeted by the sgRNAs using PCR.
-
Purify the PCR products and send them for Sanger sequencing.
-
Analyze the sequencing data using a tool like TIDE (Tracking of Indels by Decomposition) or ICE (Inference of CRISPR Edits) to identify and characterize the insertions/deletions (indels) in the target locus.[7][13] A successful biallelic knockout will show two distinct frameshift-inducing mutations.
B. Proteomic Validation (Western Blot):
-
Lyse WT and validated KO THP-1 cell clones to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% w/v BSA in TBS with 0.1% Tween® 20 (TBST) for 1 hour at room temperature.[14]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for total IRAK4 (e.g., Cell Signaling Technology #4363).[15]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Confirm the complete absence of the IRAK4 protein band (~52 kDa) in the KO clones compared to the WT control.[16]
Protocol 3: Cellular Assay to Evaluate this compound Effects
This assay compares the inflammatory response in WT and IRAK4 KO cells following TLR stimulation.
-
Seed WT and validated IRAK4 KO THP-1 cells in 24-well plates at a density of 5x10⁵ cells/mL.
-
Differentiate the THP-1 cells into a macrophage-like phenotype by treating them with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, if desired for the experimental model.[7]
-
Pre-incubate the cells for 1-2 hours with either vehicle (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 0.1 µM, 0.5 µM, 1 µM).[17]
-
Stimulate the cells by adding a TLR agonist. For THP-1 cells, use Lipopolysaccharide (LPS, 100 ng/mL) to stimulate TLR4 or R848 (1 µg/mL) to stimulate TLR7/8.[18] Include an unstimulated control for each condition.
-
Incubate the plates for 6-24 hours at 37°C.
-
After incubation, harvest the cell culture supernatants for cytokine analysis and lyse the cells for Western blot analysis of downstream signaling.
Protocol 4: Downstream Analysis
A. Cytokine Quantification (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the harvested cell culture supernatants using commercially available ELISA kits.[19][20]
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.[21]
-
Add standards and diluted supernatant samples to the wells and incubate.
-
Wash the plate and add a biotin-conjugated detection antibody.[19]
-
Wash again and add Streptavidin-HRP.[22]
-
Add a TMB substrate solution to develop a colorimetric signal, then stop the reaction with a stop solution.[22]
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate cytokine concentrations by comparing sample absorbance to the standard curve.
B. Pathway Activation (Western Blot):
-
Perform a Western blot on the cell lysates from Protocol 3 as described in Protocol 2B.
-
Probe membranes with antibodies against phosphorylated forms of downstream signaling proteins, such as phospho-IRAK1 (Thr209) or phospho-IKKα/β.[5][23]
-
Strip and re-probe the membranes for the corresponding total proteins to assess the specific activation status of the pathway.
Expected Results and Data Presentation
The results should demonstrate that the IRAK4 KO cells are resistant to TLR-induced cytokine production and that treatment of WT cells with this compound phenocopies this effect in a dose-dependent manner.
Table 1: Effect of this compound and IRAK4 Knockout on TNF-α Production (pg/mL) Hypothetical data representing expected outcomes.
| Cell Line | Treatment | Stimulus (LPS) | TNF-α (pg/mL) ± SD |
| Wild-Type | Vehicle | - | < 15 |
| Wild-Type | Vehicle | + | 2540 ± 180 |
| Wild-Type | This compound (0.25 µM) | + | 450 ± 55 |
| Wild-Type | This compound (1.0 µM) | + | 80 ± 20 |
| IRAK4 KO | Vehicle | - | < 15 |
| IRAK4 KO | Vehicle | + | 95 ± 25 |
| IRAK4 KO | This compound (1.0 µM) | + | 90 ± 22 |
Table 2: Quantification of Downstream Pathway Activation (Relative p-IRAK1 Levels) Hypothetical data from Western blot densitometry, normalized to total IRAK1 and loading control.
| Cell Line | Treatment | Stimulus (LPS) | Relative p-IRAK1 Level |
| Wild-Type | Vehicle | - | 1.0 |
| Wild-Type | Vehicle | + | 8.5 |
| Wild-Type | This compound (1.0 µM) | + | 1.2 |
| IRAK4 KO | Vehicle | + | Not Detected |
Conclusion
The described protocols provide a robust framework for validating the on-target activity of the IRAK4 inhibitor, this compound. By demonstrating that the genetic knockout of IRAK4 ablates the inflammatory response to TLR stimulation and that this effect is mirrored by the pharmacological inhibition with this compound in wild-type cells, researchers can confidently attribute the inhibitor's mechanism of action to the specific targeting of IRAK4. This gold-standard validation is an indispensable step in the preclinical development of targeted therapies for inflammatory and autoimmune diseases.
References
- 1. IRAK4 - Wikipedia [en.wikipedia.org]
- 2. What is IRAK4 Protein? - Creative BioMart [creativebiomart.net]
- 3. Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. IRAK4 (F7Y5H) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 7. Electroporation-Based CRISPR-Cas9-Mediated Gene Knockout in THP-1 Cells and Single-Cell Clone Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. Protocol for Generation of Single-Gene Knockout in Hard-to-Transfect THP1 Cell Lines Using CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 13. Strategies to detect and validate your CRISPR gene edit [horizondiscovery.com]
- 14. media.cellsignal.com [media.cellsignal.com]
- 15. IRAK4 Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical regulator of inflammatory signalling through toll-like receptors 4 and 7/8 in murine and human lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. raybiotech.com [raybiotech.com]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. novamedline.com [novamedline.com]
- 23. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemical Analysis of IRAK4 Pathway Proteins with Irak4-IN-27
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and its phosphorylated form (p-IRAK4) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Furthermore, it describes a methodology to assess the in-situ efficacy of the selective IRAK4 inhibitor, Irak4-IN-27, by observing its impact on the IRAK4 signaling pathway.
Introduction
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical serine/threonine kinase that plays a pivotal role in the innate immune system. It functions as a master kinase downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs)[1]. Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, leading to its autophosphorylation and subsequent activation of a signaling cascade involving IRAK1, TRAF6, and TAK1. This cascade culminates in the activation of transcription factors such as NF-κB and AP-1, driving the expression of pro-inflammatory cytokines and chemokines[2]. Dysregulation of the IRAK4 pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention[1][3].
This compound is a potent and selective inhibitor of IRAK4, demonstrating the ability to block its kinase activity. This, in turn, is expected to reduce the phosphorylation of IRAK4 and inhibit downstream inflammatory signaling. Immunohistochemistry (IHC) is a powerful technique to visualize the expression and activation status of IRAK4 pathway proteins within the tissue microenvironment, providing valuable insights into disease pathology and the pharmacodynamic effects of inhibitors like this compound.
IRAK4 Signaling Pathway
The IRAK4 signaling cascade is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by TLRs, or by the binding of interleukins to IL-1Rs. This leads to the recruitment of MyD88 and the subsequent assembly of the "Myddosome" complex, where IRAK4 is activated. Activated IRAK4 then phosphorylates IRAK1, which in turn activates TRAF6, an E3 ubiquitin ligase. TRAF6, along with TAK1, activates the IKK complex and MAP kinases (p38, JNK), leading to the activation of NF-κB and AP-1, respectively.
Quantitative Data Summary
The following tables provide a summary of recommended starting conditions for immunohistochemical analysis of IRAK4 pathway proteins. It is crucial to note that optimal conditions should be determined empirically for each specific antibody, tissue type, and experimental setup.
Table 1: Primary Antibodies and Recommended Dilutions for IHC-P
| Target Protein | Host Species | Clonality | Recommended Dilution Range | Supplier (Example) |
| IRAK4 | Mouse | Monoclonal | 1:10 - 1:500 | Novus Biologicals |
| Rabbit | Polyclonal | 1:50 - 1:200 | Cell Signaling Technology | |
| Phospho-IRAK4 (Thr345/Ser346) | Rabbit | Monoclonal | Assay-dependent | Cell Signaling Technology[4][5] |
| Rabbit | Polyclonal | 1:100 | Thermo Fisher Scientific[6] | |
| Phospho-NF-κB p65 (Ser536) | Rabbit | Monoclonal | 1:100 - 1:400 | Cell Signaling Technology |
Table 2: this compound Inhibitor Information
| Parameter | Value | Reference |
| Target | IRAK4 | MedChemExpress |
| IC₅₀ | 8.7 nM | MedChemExpress |
| Cell-based Assay Concentration | 0.03 - 3 µM | MedChemExpress |
| In-situ Tissue Treatment (starting point) | 1 - 10 µM | Empirically determined |
Experimental Protocols
Protocol 1: Immunohistochemical Staining of IRAK4 and Phospho-IRAK4 in FFPE Tissues
This protocol outlines the steps for the detection of total IRAK4 and its activated (phosphorylated) form in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water (dH₂O)
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or Tris-EDTA, pH 9.0)
-
Wash Buffer (e.g., Tris-buffered saline with 0.05% Tween-20, TBS-T)
-
Hydrogen Peroxide (3%) in methanol
-
Blocking Buffer (e.g., 5% normal goat serum in TBS-T)
-
Primary antibody (see Table 1)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: a. Incubate slides in xylene (or substitute) for 2 x 5 minutes. b. Rehydrate through a graded series of ethanol: 100% (2 x 3 min), 95% (1 x 3 min), 80% (1 x 3 min), 70% (1 x 3 min). c. Rinse in dH₂O for 5 minutes.
-
Antigen Retrieval: a. Immerse slides in pre-heated Antigen Retrieval Buffer. b. Heat in a water bath, steamer, or pressure cooker at 95-100°C for 20-30 minutes. c. Allow slides to cool in the buffer for 20 minutes at room temperature. d. Rinse with dH₂O and then with Wash Buffer.
-
Peroxidase Block: a. Incubate sections in 3% H₂O₂ in methanol for 10-15 minutes to block endogenous peroxidase activity. b. Rinse with Wash Buffer (2 x 5 min).
-
Blocking: a. Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: a. Dilute the primary antibody (e.g., anti-IRAK4 or anti-phospho-IRAK4) in Blocking Buffer to the desired concentration (see Table 1). b. Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
Secondary Antibody and Detection: a. Rinse with Wash Buffer (3 x 5 min). b. Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse) for 30-60 minutes at room temperature. c. Rinse with Wash Buffer (3 x 5 min). d. Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature. e. Rinse with Wash Buffer (3 x 5 min).
-
Chromogenic Development: a. Incubate sections with DAB substrate solution until the desired brown color intensity is reached (monitor under a microscope). b. Rinse with dH₂O to stop the reaction.
-
Counterstaining, Dehydration, and Mounting: a. Counterstain with hematoxylin for 30-60 seconds. b. "Blue" the hematoxylin in running tap water. c. Dehydrate through a graded series of ethanol and clear in xylene. d. Mount with a permanent mounting medium.
Protocol 2: In-situ Inhibition of IRAK4 Signaling with this compound
This protocol is designed to assess the ability of this compound to inhibit IRAK4 phosphorylation directly on tissue sections prior to IHC staining for p-IRAK4. This can be particularly useful for screening inhibitors on patient-derived tissues.
Additional Materials:
-
This compound
-
DMSO (for inhibitor stock solution)
-
Cell culture medium or appropriate buffer for inhibitor treatment
Procedure:
-
Deparaffinization, Rehydration, and Antigen Retrieval: Follow steps 1 and 2 from Protocol 1.
-
Inhibitor Treatment: a. Prepare a working solution of this compound in a suitable buffer (e.g., PBS or cell culture medium) at the desired concentration (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO at the same final concentration). b. Incubate the tissue sections with the this compound working solution or the vehicle control for 1-2 hours at 37°C in a humidified chamber.
-
IHC Staining for Phospho-IRAK4: a. After the inhibitor treatment, gently rinse the slides with Wash Buffer. b. Proceed with the IHC protocol for phospho-IRAK4 starting from the Peroxidase Block step (Step 3) in Protocol 1.
Expected Outcome: A significant reduction in the intensity of p-IRAK4 staining in the sections treated with this compound compared to the vehicle-treated control sections would indicate effective in-situ inhibition of IRAK4 kinase activity.
Experimental Workflow and Logic
The following diagram illustrates the workflow for assessing the effect of this compound on the IRAK4 pathway using IHC.
Data Interpretation and Quantification
To obtain objective and comparable data, a quantitative analysis of the IHC staining is recommended. Staining intensity can be evaluated using methods such as the H-score or by determining the percentage of positively stained cells.
-
H-score: This is a semi-quantitative method that considers both the intensity of the staining and the percentage of cells stained at each intensity level. The score is calculated as follows: H-score = [1 × (% of cells with weak staining)] + [2 × (% of cells with moderate staining)] + [3 × (% of cells with strong staining)] The final score ranges from 0 to 300.
-
Percentage of Positive Cells: This involves counting the number of positively stained cells within a defined area and expressing it as a percentage of the total number of cells.
Image analysis software can be utilized for more automated and unbiased quantification. When comparing inhibitor-treated versus vehicle-treated tissues, a statistically significant decrease in the H-score or the percentage of p-IRAK4 positive cells would indicate effective target engagement by this compound. It is also beneficial to stain for downstream markers of IRAK4 activity, such as phosphorylated NF-κB p65, to confirm the functional consequences of IRAK4 inhibition[1].
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize dilution. |
| Ineffective antigen retrieval | Try a different antigen retrieval buffer or method. | |
| Inhibitor concentration too high (for p-IRAK4) | Perform a dose-response experiment. | |
| High Background | Non-specific antibody binding | Increase blocking time or use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Primary antibody concentration too high | Titrate the primary antibody. | |
| Inconsistent Staining | Uneven reagent application | Ensure the entire tissue section is covered with each reagent. |
| Tissue drying out | Keep slides in a humidified chamber during incubations. |
By following these detailed application notes and protocols, researchers can effectively utilize immunohistochemistry to investigate the IRAK4 signaling pathway and evaluate the in-situ efficacy of inhibitors like this compound.
References
- 1. Constitutive IRAK4 Activation Underlies Poor Prognosis and Chemoresistance In Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK4 signaling drives resistance to checkpoint immunotherapy in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 5. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 6. Phospho-IRAK4 (Thr345, Ser346) Polyclonal Antibody (PA5-102849) [thermofisher.com]
Troubleshooting & Optimization
Irak4-IN-27 not inhibiting IRAK4 phosphorylation
Welcome to the technical support center for IRAK4 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in their experiments involving IRAK4 inhibitors, with a specific focus on troubleshooting experiments where IRAK4-IN-27 does not appear to inhibit IRAK4 phosphorylation.
Frequently Asked Questions (FAQs)
Q1: What is IRAK4 and what is its role in cellular signaling?
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a crucial serine/threonine kinase that plays a central role in the innate immune system.[1][2] It functions as a key component of the signaling pathways initiated by Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). Upon activation of these receptors, IRAK4 is recruited to a protein complex called the Myddosome, where it becomes activated and phosphorylates downstream targets, including IRAK1.[1] This phosphorylation cascade ultimately leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory cytokines and other immune mediators.[3][4]
Q2: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of IRAK4 with an in vitro IC50 of 8.7 nM.[5] Its primary mechanism of action is to bind to the ATP-binding site of IRAK4, preventing the transfer of phosphate to its substrates and thereby inhibiting its kinase activity.[3] It has been demonstrated to inhibit the phosphorylation of IRAK4 and its downstream signaling pathways in cellular assays.[5]
Q3: I am not seeing inhibition of IRAK4 phosphorylation with this compound. What could be the reason?
Several factors could contribute to this observation. Please refer to the troubleshooting guide below for a systematic approach to identifying the issue. Common reasons include suboptimal inhibitor concentration, issues with the experimental setup, or assessing the wrong downstream marker. It is important to note that IRAK4 has both a kinase and a scaffolding function. While this compound inhibits the kinase activity, the scaffolding function might still be intact, which can sometimes lead to residual downstream signaling.
Q4: Does inhibiting IRAK4 kinase activity block all downstream signaling?
Not always. The consequences of inhibiting IRAK4 kinase activity can be cell-type and stimulus-dependent. For instance, in human monocytes, inhibition of IRAK4 kinase activity has been shown to have minimal effect on the activation of the canonical NF-κB pathway but significantly impairs the activation of IRF5 and subsequent inflammatory cytokine production.[6] Therefore, it is crucial to measure the appropriate downstream markers to accurately assess the inhibitor's efficacy.
Troubleshooting Guide: this compound Not Inhibiting IRAK4 Phosphorylation
This guide provides a step-by-step approach to troubleshoot experiments where this compound fails to show the expected inhibition of IRAK4 phosphorylation.
Problem: No reduction in phospho-IRAK4 levels observed after treatment with this compound.
| Troubleshooting Step | Potential Issue | Recommended Action |
| 1. Inhibitor Integrity and Concentration | Inhibitor degradation or incorrect concentration. | - Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO).[7] - Confirm the final concentration used in the experiment. The cellular IC50 for this compound in OCI-LY10 cells is 0.248 µM.[5] A concentration range of 0.03-3 µM has been shown to inhibit IRAK4 phosphorylation.[5] - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| 2. Cell Treatment Conditions | Suboptimal cell health, incubation time, or serum concentration. | - Ensure cells are healthy and not overgrown before treatment. - Optimize the incubation time with the inhibitor. Pre-incubation for at least 1-2 hours before stimulation is often recommended. - High serum concentrations in the media can sometimes interfere with inhibitor activity due to protein binding. Consider reducing the serum concentration during the inhibitor treatment period if possible. |
| 3. Western Blot Protocol | Inefficient protein extraction, phosphatase activity, or issues with antibody/detection. | - Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation status of IRAK4.[8][9] - Ensure complete cell lysis to release all cellular proteins. - Use a validated phospho-specific IRAK4 antibody (e.g., targeting Thr345/Ser346).[10][11] - Run appropriate controls, including untreated and vehicle-treated cells, as well as a positive control for IRAK4 activation (e.g., stimulation with IL-1β or a TLR agonist).[10] - Optimize antibody dilutions and incubation times. - Use a sensitive detection reagent. |
| 4. Assessment of Downstream Pathway | IRAK4 autophosphorylation may be difficult to detect directly. | - Assess the phosphorylation of a direct downstream target of IRAK4, such as IRAK1. A reduction in phospho-IRAK1 can be a more robust indicator of IRAK4 kinase inhibition. - Measure the production of downstream cytokines, such as IL-6 or TNF-α, which are expected to be reduced upon effective IRAK4 inhibition.[12] |
| 5. Cell-Specific Effects | The role and regulation of IRAK4 can vary between cell types. | - The inhibitory effect of this compound has been validated in DLBCL cell lines.[5] Its efficacy in other cell types may vary. - Consider the specific signaling pathway being activated. The requirement for IRAK4 kinase activity can differ depending on the TLR agonist used. |
Data Presentation
Table 1: Potency of Selected IRAK4 Inhibitors
| Inhibitor | In Vitro IC50 (nM) | Cellular IC50 (µM) | Cell Line |
| This compound | 8.7[5] | 0.248[5] | OCI-LY10 |
| IRAK-1-4 Inhibitor I | 200[7] | Not Reported | - |
| AS2444697 | 21[1] | 0.32[1] | A549 |
| IRAK4-IN-4 | 2.8[13] | Not Reported | - |
| Compound 30 | 13[14] | Not Reported | - |
Experimental Protocols
Protocol 1: Western Blot for Phospho-IRAK4
This protocol provides a general guideline for detecting phosphorylated IRAK4 by Western blot. Optimization may be required for specific cell types and experimental conditions.
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Pre-treat cells with this compound at the desired concentrations for 1-2 hours.
-
Stimulate cells with an appropriate agonist (e.g., 50 ng/mL IL-1β for 15 minutes) to induce IRAK4 phosphorylation.[10]
-
Wash cells with ice-cold PBS.
-
Lyse cells in a lysis buffer supplemented with protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[9]
-
-
Primary Antibody Incubation:
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) detection reagent.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody against total IRAK4 or a housekeeping protein like GAPDH.
-
Signaling Pathway Diagram
The following diagram illustrates the TLR/IL-1R signaling pathway and the central role of IRAK4.
References
- 1. IRAK4 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Phospho-IRAK4 (Thr345/Ser346) (F7B4D) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-IRAK4 (Thr345, Ser346) Polyclonal Antibody (PA5-102849) [thermofisher.com]
- 12. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IRAK4-IN-4 Datasheet DC Chemicals [dcchemicals.com]
- 14. Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phospho-IRAK4 (Thr345/Ser346) (D6D7) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
Irak4-IN-27 precipitation in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRAK4-IN-27, focusing on the common issue of its precipitation in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a potent and selective inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a key enzyme in inflammatory signaling pathways.[1] Like many small molecule kinase inhibitors, this compound is a lipophilic compound, which often results in poor solubility in aqueous buffers.[2][3] This can lead to precipitation during experiments, affecting the accuracy and reproducibility of results by reducing the effective concentration of the inhibitor in your assay.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble inhibitors like this compound.[4][5][6] It is crucial to prepare a high-concentration stock in DMSO and then dilute it into your aqueous assay buffer to the final desired concentration.
Q3: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
A3: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 1%, to avoid off-target effects on cellular functions or enzyme activity.[7][8] It is essential to include a vehicle control with the same final DMSO concentration in your experiments to account for any solvent-related effects.
Q4: Can I expect this compound to be more soluble at a specific pH?
Troubleshooting Guide: Precipitation of this compound in Aqueous Buffer
This guide provides a step-by-step approach to address the precipitation of this compound during your experiments.
Problem: I observe a precipitate after diluting my this compound DMSO stock solution into my aqueous buffer.
Step 1: Visual Confirmation and Initial Checks
-
Observe the solution: Look for cloudiness, turbidity, or visible particles in your final solution.
-
Check your stock solution: Ensure your DMSO stock solution is fully dissolved and free of any precipitate before diluting. If necessary, gently warm the stock solution.
-
Verify calculations: Double-check your dilution calculations to ensure the final concentration of this compound is within a reasonable range for your assay.
Step 2: Optimize the Dilution Procedure
-
Rapid mixing: Add the DMSO stock solution to the aqueous buffer while vortexing or stirring to promote rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Stepwise dilution: Instead of a single large dilution, try a serial dilution approach. First, dilute the DMSO stock into a small volume of buffer, and then add this intermediate dilution to the final volume.
Step 3: Modify the Aqueous Buffer Composition
-
Adjust pH: Experiment with a range of pH values for your buffer to identify a pH where this compound is more soluble.
-
Include additives: Consider adding a low percentage of a non-ionic detergent (e.g., 0.01% Tween-20 or Triton X-100) or a protein carrier like bovine serum albumin (BSA) to the buffer to help solubilize the compound.
-
Test different buffer systems: The composition of the buffer itself can influence solubility. If possible, test alternative buffer systems compatible with your assay.
Step 4: Adjust Experimental Conditions
-
Temperature: The solubility of compounds can be temperature-dependent.[11][12][13] While most biological assays are performed at a specific temperature (e.g., 37°C), be aware that temperature fluctuations during preparation can affect solubility. Ensure all components are at the same temperature before mixing.
-
Incubation time: If precipitation occurs over time, consider reducing the incubation period if your assay allows.
Step 5: Determine the Aqueous Solubility Limit
-
If precipitation persists, it may be necessary to experimentally determine the kinetic or thermodynamic solubility of this compound in your specific assay buffer. This will define the maximum concentration you can use without precipitation.
Quantitative Data
While specific aqueous solubility data for this compound is not publicly available, the following table provides solubility information for other kinase inhibitors to offer a general reference.
| Kinase Inhibitor | Target(s) | Aqueous Solubility | Conditions |
| Alectinib | ALK, RET | 10.3 ± 1.2 µg/mL | Water |
| Compound 26 | IRAK4 | 100 µg/mL | pH 7.4 |
| Erlotinib | EGFR | < 20 µg/mL | pH 6.5 buffer |
| Gefitinib | EGFR | < 20 µg/mL | pH 6.5 buffer |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
-
Prepare Stock Solution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure the powder is completely dissolved. Store the stock solution at -20°C or -80°C.
-
Prepare Intermediate Dilution (Optional but Recommended): On the day of the experiment, thaw the stock solution. Prepare an intermediate dilution of the stock solution in 100% DMSO.
-
Prepare Final Working Solution: While vortexing the aqueous assay buffer, add the required volume of the this compound DMSO stock (or intermediate dilution) to achieve the desired final concentration. The final DMSO concentration should be kept to a minimum (ideally ≤ 1%).
-
Immediate Use: Use the freshly prepared working solution immediately to minimize the risk of precipitation over time.
Protocol 2: Kinetic Solubility Assessment using Turbidimetry
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add your aqueous assay buffer to a series of wells.
-
Add increasing volumes of the this compound stock solution to the wells to create a concentration gradient.
-
Mix the plate thoroughly.
-
Measure the absorbance (optical density) of each well at a wavelength of 650 nm using a plate reader.
-
The concentration at which a significant increase in absorbance is observed indicates the onset of precipitation and provides an estimate of the kinetic solubility.
Visualizations
Caption: Simplified IRAK4 signaling pathway.
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Factors influencing this compound solubility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. iris.hi.is [iris.hi.is]
- 3. iris.landsbokasafn.is [iris.landsbokasafn.is]
- 4. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Irak4-IN-27 Concentration for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Irak4-IN-27 in long-term experimental setups. The information is presented in a question-and-answer format to directly address potential issues and streamline troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[2][3][4] Upon activation of these receptors, IRAK4 is recruited to a protein complex with MyD88, leading to the phosphorylation of downstream targets like IRAK1.[2][4] This initiates a signaling cascade that ultimately activates transcription factors such as NF-κB, which drive the expression of pro-inflammatory cytokines.[2] this compound exerts its effect by inhibiting the kinase activity of IRAK4, thereby blocking this inflammatory signaling cascade. The inhibitor has an IC50 of 8.7 nM for IRAK4.[1]
Q2: What are the key physicochemical properties of this compound relevant for experimental use?
Understanding the solubility and stability of this compound is crucial for preparing accurate stock solutions and maintaining effective concentrations in long-term experiments.
| Property | Value | Solvent/Conditions | Source |
| IC50 | 8.7 nM | In vitro kinase assay | [1] |
| Solubility | ≥ 50 mg/mL | DMSO | [5] |
| Insoluble | Water | [6] | |
| Storage of Stock Solution | -20°C for up to 3 months | Aliquoted in DMSO | - |
| In-vitro Stability | Data not available | Cell Culture Media at 37°C | - |
Note: It is highly recommended to perform your own stability tests for this compound in your specific cell culture medium, as the half-life can be influenced by media components and pH.
Troubleshooting Guide
Q3: I am observing significant cytotoxicity in my cell cultures even at low concentrations of this compound. What could be the cause and how can I troubleshoot this?
Unexpected cytotoxicity can arise from several factors. Here’s a systematic approach to troubleshooting this issue:
Possible Causes and Solutions:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Troubleshooting Step: Ensure the final concentration of DMSO in your cell culture medium is below 0.5%, and ideally below 0.1%. Prepare a vehicle control with the same DMSO concentration to differentiate between compound- and solvent-induced toxicity.
-
-
Off-Target Effects: While this compound is selective, high concentrations may inhibit other kinases, leading to toxicity.
-
Troubleshooting Step: Perform a dose-response experiment starting from a very low concentration (e.g., below the IC50) and titrating up to determine the optimal, non-toxic working concentration for your specific cell line. Consider using a structurally different IRAK4 inhibitor as a control to see if the toxicity is target-specific.
-
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors.
-
Troubleshooting Step: Review literature for reported effective concentrations of this compound or similar IRAK4 inhibitors in your cell line of interest. If data is unavailable, a preliminary cytotoxicity assay (e.g., MTT or CellTiter-Glo) is recommended to establish the IC50 for cell viability in your system.
-
-
Compound Degradation: Degradation products of the inhibitor might be more toxic than the parent compound.
-
Troubleshooting Step: Prepare fresh stock solutions and working dilutions regularly. Avoid repeated freeze-thaw cycles of the stock solution.
-
Q4: My long-term experiment is showing a diminishing effect of this compound over time. What could be the reason and what should I do?
A decline in the inhibitor's effect during long-term experiments is a common challenge.
Possible Causes and Solutions:
-
Inhibitor Instability and Degradation: Small molecule inhibitors can be unstable in aqueous cell culture media at 37°C.
-
Troubleshooting Step: The half-life of this compound in your specific experimental conditions is a critical parameter. If not available, you may need to determine it empirically. A common practice is to replenish the inhibitor with every media change. For very long-term experiments (weeks), more frequent replenishment might be necessary.
-
-
Cellular Metabolism of the Inhibitor: Cells can metabolize and inactivate the inhibitor over time.
-
Troubleshooting Step: Similar to addressing instability, frequent media changes with fresh inhibitor are key. The frequency will depend on the metabolic activity of your cell line.
-
-
Development of Cellular Resistance: Prolonged exposure to a kinase inhibitor can lead to the selection of resistant cell populations.
-
Troubleshooting Step: Monitor the expression and phosphorylation status of IRAK4 and downstream targets (e.g., p-IRAK1, NF-κB) over the course of the experiment to confirm target engagement. If resistance is suspected, consider using intermittent dosing schedules or combining this compound with other inhibitors targeting parallel or downstream pathways.
-
Experimental Protocols & Data
Recommended Starting Concentrations for In Vitro Experiments:
The optimal concentration of this compound will vary depending on the cell line and the specific experimental endpoint. The following table summarizes reported effective concentrations.
| Cell Line | Assay Type | Concentration(s) | Observed Effect | Source |
| OCI-LY10 (MYD88 L265P DLBCL) | Proliferation Assay (72h) | IC50 = 0.248 µM | Inhibition of cell growth | [1] |
| U2932 (MYD88 WT) | Proliferation Assay (72h) | IC50 = 1.251 µM | Inhibition of cell growth | [1] |
| GM00637 (MYD88 WT) | Proliferation Assay (72h) | IC50 = 1.520 µM | Inhibition of cell growth | [1] |
| OCI-LY10 | Apoptosis Assay | 0.5 µM and 1 µM | 48.3% and 66.8% apoptosis after 24h; 67.2% and 92.3% apoptosis after 48h | [1] |
| OCI-LY10 | Signaling Inhibition | 0.03 - 3 µM | Inhibition of IRAK4 phosphorylation and downstream signaling | [1] |
| OCI-LY10 | Combination Study (with Ibrutinib) | 0.1 µM and 0.2 µM (48h) | Inhibition of cell growth and induction of apoptosis | [1] |
Protocol: Long-Term Treatment of Adherent Cells with this compound
This protocol provides a general framework for long-term (e.g., 7-14 days) treatment of adherent cells. It should be optimized for your specific cell line and experimental goals.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile PBS
-
Trypsin-EDTA
-
Cell culture flasks/plates
Procedure:
-
Cell Seeding:
-
Seed cells at a density that will not lead to over-confluence before the next scheduled passaging, considering the length of the treatment period.
-
-
Initial Treatment:
-
Allow cells to adhere overnight.
-
The next day, replace the medium with fresh complete medium containing the desired final concentration of this compound. Remember to include a vehicle control (medium with the same percentage of DMSO).
-
-
Media and Inhibitor Replenishment:
-
Change the media every 2-3 days.[7]
-
With each media change, aspirate the old media and replace it with fresh media containing the freshly diluted this compound. This ensures a consistent concentration of the active inhibitor.
-
-
Cell Passaging (if necessary):
-
If cells reach ~80-90% confluency during the experiment, they will need to be passaged.
-
Wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete medium.
-
Centrifuge the cell suspension, remove the supernatant, and resuspend the cell pellet in fresh medium containing this compound.
-
Re-plate the cells at a lower density to continue the experiment.
-
-
Endpoint Analysis:
-
At the end of the treatment period, harvest the cells for your desired downstream analysis (e.g., Western blot, qPCR, viability assay).
-
Visualizations
Caption: IRAK4 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for long-term cell culture experiments with this compound.
Caption: Logical troubleshooting guide for common this compound issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. tgtherapeutics.com [tgtherapeutics.com]
- 4. Mechanism of dysfunction of human variants of the IRAK4 kinase and a role for its kinase activity in interleukin-1 receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IRAK4 Inhibitor, Compound 26 | 1604034-71-0 [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. corning.com [corning.com]
Irak4-IN-27 degradation and stability in solution
This technical support center provides troubleshooting guides and frequently asked questions regarding the degradation and stability of Irak4-IN-27 in solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] Its mechanism of action is to bind to the IRAK4 enzyme, blocking its kinase activity.[2] This prevents the phosphorylation of downstream targets like IRAK1, thereby interrupting the signaling cascade that leads to the production of pro-inflammatory cytokines.[3][4] It is used in research to study the role of IRAK4 in signaling pathways, particularly in conditions like diffuse large B-cell lymphoma (DLBCL).[1]
Q2: What is the difference between an IRAK4 inhibitor (like this compound) and an IRAK4 degrader?
A2: An IRAK4 inhibitor, such as this compound, functions by binding to the kinase to block its enzymatic activity.[2] An IRAK4 degrader (e.g., a PROTAC like KT-474) is a chimeric molecule that recruits an E3 ubiquitin ligase to the IRAK4 protein, marking it for destruction by the cell's proteasome.[5][6] Degraders eliminate the entire protein, which can be advantageous as IRAK4 also has a kinase-independent scaffolding function that is critical for the formation of the "Myddosome" signaling complex.[7] Degradation can therefore block pathways that inhibitors alone cannot.[7]
Q3: How should I store this compound powder and stock solutions?
A3: While specific instructions for this compound should be confirmed from your supplier's Certificate of Analysis, general guidelines for similar kinase inhibitors suggest the following storage conditions to ensure stability.
Table 1: General Storage Recommendations for Kinase Inhibitors
| Form | Storage Temperature | Duration (Typical) | Notes |
| Solid Powder | -20°C | 3 years | Keep tightly sealed and protected from moisture.[8] |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years | Aliquot to avoid repeated freeze-thaw cycles.[8][9] |
| In Solvent (e.g., DMSO) | -20°C | 1 month | For shorter-term storage.[10] |
Q4: What is the best solvent for dissolving this compound?
A4: Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of IRAK4 inhibitors.[9][11][12] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can reduce the solubility of the compound and potentially lead to hydrolysis over time.[9][11] For in vivo experiments, complex formulations involving solvents like PEG300, Tween-80, and saline may be required.[10]
Troubleshooting Guide
Q1: My this compound solution is cloudy or has visible precipitate. What went wrong?
A1: Compound precipitation can occur for several reasons:
-
Exceeded Solubility: The concentration in your working solution may be higher than the solubility limit in the aqueous buffer.
-
Solvent Effects: When a DMSO stock is diluted into an aqueous buffer, the compound can sometimes "crash out" of solution.
-
Temperature: Solubility is often temperature-dependent. A solution prepared at room temperature might precipitate when moved to 4°C.
-
Contaminated Solvent: Using DMSO that has absorbed atmospheric water can reduce solubility.[9][11]
Solutions:
-
Warm the Solution: Gently warm the solution (e.g., in a 37°C water bath) and vortex to see if the compound redissolves.
-
Sonication: Use a sonicator bath to help break up precipitate and aid dissolution.[12]
-
Prepare Fresh: Always use fresh, high-quality anhydrous DMSO for your stock solution.[9][11] Prepare working dilutions immediately before use.
-
Lower Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound.
Diagram: Troubleshooting Workflow for Compound Precipitation```dot
Caption: A workflow outlining the key steps to assess the stability of this compound.
Appendix: IRAK4 Signaling Pathway
IRAK4 is a critical upstream kinase in the Toll-like Receptor (TLR) and Interleukin-1 Receptor (IL-1R) signaling pathways. [13][14]Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4 via death domain interactions, forming the Myddosome complex. [15][16]IRAK4 then phosphorylates and activates IRAK1, which leads to the recruitment of TRAF6 and subsequent activation of downstream pathways, including NF-κB and MAPKs, culminating in the expression of inflammatory genes. [4][15][17]
Diagram: Simplified IRAK4 Signaling Pathway
Caption: The role of IRAK4 in TLR/IL-1R signaling and the point of intervention for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice [frontiersin.org]
- 6. WO2023283610A1 - Compounds for targeting degradation of irak4 proteins - Google Patents [patents.google.com]
- 7. kymeratx.com [kymeratx.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. IRAK4-IN-4 | IRAK | cGAS | TargetMol [targetmol.com]
- 13. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IRAK4 - Wikipedia [en.wikipedia.org]
- 15. sinobiological.com [sinobiological.com]
- 16. mdpi.com [mdpi.com]
- 17. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
Off-target kinase inhibition by Irak4-IN-27
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using Irak4-IN-27, a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as compound 22, is a potent and selective small molecule inhibitor of IRAK4.[1] Its primary target is the serine/threonine kinase IRAK4, a critical component of the Myddosome signaling complex that acts downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).
Q2: What is the reported potency of this compound against IRAK4?
A2: this compound has a reported half-maximal inhibitory concentration (IC50) of 8.7 nM for IRAK4 in biochemical assays.[1]
Q3: In what types of cellular assays has this compound shown activity?
A3: this compound has demonstrated anti-proliferative activity in diffuse large B-cell lymphoma (DLBCL) cell lines, particularly those with the MYD88 L265P mutation. For instance, it has an IC50 of 0.248 μM in the OCI-LY10 cell line.[1] It has also been shown to induce apoptosis and inhibit the phosphorylation of IRAK4 and downstream signaling molecules in these cells.[1]
Q4: What is the known off-target profile of this compound?
Troubleshooting Guide
This guide addresses potential issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent or weaker than expected inhibition of IRAK4 activity in a biochemical assay. | 1. Reagent Degradation: this compound, ATP, or the kinase itself may have degraded. 2. Incorrect Assay Conditions: Sub-optimal concentrations of ATP, substrate, or enzyme. 3. Assay Technology Interference: The compound may interfere with the detection method (e.g., fluorescence). | 1. Prepare fresh solutions of all reagents. Aliquot and store the compound and kinase at appropriate temperatures as recommended by the supplier. 2. Optimize assay conditions, including ATP concentration (ideally at or near the Km for ATP). 3. Run control experiments without the kinase to check for assay interference. Consider using an orthogonal assay method to confirm results. |
| Reduced or no inhibition of downstream signaling (e.g., NF-κB activation) in cell-based assays. | 1. Poor Cell Permeability: The compound may not be efficiently entering the cells. 2. High Protein Binding: The compound may bind to serum proteins in the culture medium, reducing its effective concentration. 3. Cell Line Resistance: The specific cell line may have compensatory signaling pathways that bypass the need for IRAK4 kinase activity. 4. Scaffolding Function of IRAK4: IRAK4 has both kinase and scaffolding functions. Inhibition of kinase activity alone may not be sufficient to block all downstream signaling in certain contexts. | 1. Verify the cellular uptake of the compound if possible. 2. Perform experiments in low-serum or serum-free media for a short duration, if compatible with cell health. 3. Use a positive control inhibitor known to be active in your cell line. Confirm IRAK4 expression and pathway activity in your cells. 4. Consider experiments like protein degradation (e.g., using PROTACs) to ablate the scaffolding function of IRAK4 and compare the phenotype to kinase inhibition. |
| Unexpected or off-target cellular phenotypes observed. | 1. Off-Target Kinase Inhibition: this compound may be inhibiting other kinases in the cell, leading to unintended biological effects. 2. Compound Cytotoxicity: At higher concentrations, the compound may induce general cytotoxicity unrelated to its on-target activity. | 1. If possible, perform a kinome scan to identify potential off-target kinases. Alternatively, test the effect of inhibitors of suspected off-target kinases to see if they replicate the observed phenotype. 2. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or CellTiter-Glo assay) to determine the concentration range where the compound is not cytotoxic. Conduct experiments well below the cytotoxic concentration. |
Data Presentation
On-Target Potency of this compound
| Target | Assay Type | IC50 (nM) |
| IRAK4 | Biochemical | 8.7 |
Cellular Activity of this compound
| Cell Line | Genotype | Assay Type | IC50 (µM) |
| OCI-LY10 | MYD88 L265P | Anti-proliferation (72h) | 0.248 |
| U2932 | MYD88 WT | Anti-proliferation (72h) | 1.251 |
| GM00637 | MYD88 WT | Anti-proliferation (72h) | 1.520 |
Experimental Protocols
In Vitro IRAK4 Kinase Assay (Biochemical)
This protocol is a general guideline for determining the IC50 of this compound against IRAK4. Specific conditions may need to be optimized.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (as a control).
-
Add 5 µL of a solution containing the IRAK4 enzyme and the substrate in kinase buffer.
-
Pre-incubate the plate at room temperature for 15-30 minutes.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final ATP concentration should be close to its Km for IRAK4.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular NF-κB Reporter Assay
This protocol describes a method to measure the effect of this compound on NF-κB activation in a cellular context.
Materials:
-
HEK293 cells stably expressing an NF-κB-driven luciferase reporter gene
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) or IL-1β
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System, Promega)
-
96-well white, clear-bottom cell culture plates
Procedure:
-
Seed the HEK293 NF-κB reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Allow the cells to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with a pre-determined optimal concentration of a TLR agonist or IL-1β for 6-8 hours. Include an unstimulated control.
-
After the stimulation period, lyse the cells and measure luciferase activity using a luciferase assay system according to the manufacturer's protocol.
-
Measure luminescence with a plate reader.
-
Normalize the luciferase signal to a measure of cell viability (e.g., using a CellTiter-Glo® assay on a parallel plate) to account for any cytotoxic effects of the compound.
-
Calculate the percent inhibition of NF-κB activation for each concentration of this compound and determine the IC50 value.
Visualizations
IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway downstream of TLR/IL-1R activation.
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for determining the IC50 of this compound in a biochemical assay.
Logical Relationship: Troubleshooting Cellular Assays
Caption: Troubleshooting logic for addressing lack of cellular activity with this compound.
References
Inconsistent results with different batches of Irak4-IN-27
Welcome to the technical support center for Irak4-IN-27. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a key role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are essential for the innate immune response.[2][3][4][5] Dysregulation of these pathways is implicated in various inflammatory and autoimmune diseases, as well as certain cancers.[3][4][6][7] this compound functions by binding to the ATP-binding site of IRAK4, thereby inhibiting its kinase activity.[2][4] This blockage prevents the downstream phosphorylation cascade, leading to a reduction in the production of pro-inflammatory cytokines.[8][9]
Q2: What are the reported IC50 values for this compound?
A2: The reported in vitro IC50 value for this compound is 8.7 nM.[1] However, the effective concentration in cellular assays can vary depending on the cell type and experimental conditions. For example, in the MYD88 L265P diffuse large B-cell lymphoma (DLBCL) cell line OCI-LY10, this compound showed an anti-proliferative IC50 of 0.248 µM after 72 hours of treatment.[1]
Q3: I am observing inconsistent results with different batches of this compound. What could be the cause?
A3: Inconsistent results between different batches of a small molecule inhibitor like this compound can stem from several factors. While specific batch-to-batch variability for this compound is not widely documented, general principles for small molecules apply. These can include:
-
Purity and Contaminants: Differences in the purity of the compound or the presence of trace contaminants can significantly alter its biological activity.
-
Solubility Issues: The compound may not be fully dissolving, leading to a lower effective concentration. Solubility can be affected by the solvent used and storage conditions.
-
Stability and Degradation: Improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can lead to degradation of the compound.
-
Experimental Variability: Inconsistencies in experimental protocols, such as cell passage number, reagent concentrations, or incubation times, can contribute to variable results.
Q4: How should I prepare and store this compound to ensure consistency?
A4: Proper handling and storage are crucial for maintaining the integrity of this compound.
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution in a suitable solvent like DMSO. For example, a stock solution of 56 mg/mL (198.4 mM) in fresh, anhydrous DMSO has been reported for a similar IRAK4 inhibitor.[10] Using fresh, high-quality DMSO is important as moisture can reduce solubility.[10]
-
Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture.[10][11] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Guides
Issue 1: Higher than expected IC50 values or reduced potency.
This is a common issue that can be frustrating. The following troubleshooting steps can help identify the root cause.
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Potential Causes and Solutions:
| Potential Cause | Recommended Action |
| Compound Solubility | Visually inspect the stock solution for any precipitate. If observed, gently warm the solution and vortex. Consider preparing a fresh stock solution in anhydrous DMSO.[10] |
| Compound Degradation | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Ensure proper storage at -20°C or -80°C, protected from light.[10][11] |
| High ATP Concentration (in vitro kinase assays) | For competitive inhibitors like this compound, high concentrations of ATP in the assay can lead to an artificially high IC50. Determine the Km of ATP for IRAK4 in your assay system and use an ATP concentration at or near the Km.[12][13] |
| Incorrect Drug Concentration | Verify the calculations for your serial dilutions. Use calibrated pipettes and ensure accurate pipetting. |
| Cell Line Issues | Use cells with a low passage number and regularly test for mycoplasma contamination. Confirm the expression of IRAK4 in your cell line. |
| Assay-Specific Variability | Ensure consistent cell seeding density, incubation times, and reagent concentrations across all experiments. Include appropriate positive and negative controls in every assay. |
Issue 2: No effect or unexpected results in downstream signaling analysis (e.g., Western Blot).
If you are not observing the expected changes in downstream signaling pathways after treating with this compound, consider the following.
IRAK4 Signaling Pathway:
Caption: Simplified IRAK4 signaling pathway.
Troubleshooting Steps:
| Parameter to Check | Recommendation |
| Stimulation Conditions | Ensure that the cells are properly stimulated to activate the IRAK4 pathway (e.g., with LPS or IL-1β). The timing and concentration of the stimulus are critical. |
| Time Course of Inhibition | The effect of the inhibitor on downstream targets may be time-dependent. Perform a time-course experiment to determine the optimal incubation time with this compound. |
| Antibody Quality | Verify the specificity and optimal dilution of your primary and secondary antibodies for Western blotting. Include positive and negative controls for your target proteins. |
| Loading Controls | Always use a reliable loading control (e.g., β-actin, GAPDH) to ensure equal protein loading across all lanes. |
| Phospho-protein Detection | When detecting phosphorylated proteins, use appropriate phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state. |
Experimental Protocols
Cell Viability Assay (e.g., using ATPlite)
This protocol is adapted from methodologies used for assessing the effect of IRAK4 inhibitors on B-cell lymphoma cell lines.[14]
Experimental Workflow:
Caption: Workflow for a cell viability assay.
Methodology:
-
Cell Seeding: Seed your cells of interest (e.g., OCI-LY10) in a 96-well plate at a predetermined optimal density.
-
Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., DMSO) at the same final concentration as in the highest inhibitor dose.
-
Treatment: Add an equal volume of the 2x compound dilutions to the cells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: Following the manufacturer's protocol for the ATPlite assay, lyse the cells and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
Western Blot Analysis of IRAK4 Pathway Activation
This protocol provides a general framework for analyzing the phosphorylation of IRAK4 and downstream signaling molecules.[15][16]
Methodology:
-
Cell Treatment: Seed cells and allow them to adhere overnight. The next day, pre-treat the cells with various concentrations of this compound for a predetermined time (e.g., 2 hours).
-
Stimulation: Stimulate the cells with an appropriate agonist (e.g., LPS or IL-1β) for a short period (e.g., 15-30 minutes) to induce IRAK4 pathway activation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against your targets of interest (e.g., p-IRAK4, IRAK4, p-IKKα/β, IKKα/β, p-NF-κB, NF-κB) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control.
By following these guidelines and troubleshooting steps, researchers can improve the consistency and reliability of their experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. mdpi.com [mdpi.com]
- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tgtherapeutics.com [tgtherapeutics.com]
- 15. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degradation of IRAK4 for the treatment of lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to IRAK4-IN-27 in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IRAK4-IN-27. The information is designed to help users identify and overcome experimental challenges, particularly the emergence of resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC50 of 8.7 nM.[1] It functions by competitively binding to the ATP-binding pocket of IRAK4, thereby inhibiting its kinase activity.[2] This blockage prevents the phosphorylation of downstream targets, most notably IRAK1, which in turn disrupts the activation of NF-κB and MAPK signaling pathways.[1][3] In cancer cells that are dependent on this pathway, such as certain types of diffuse large B-cell lymphoma (DLBCL) with MYD88 mutations, inhibition of IRAK4 can lead to decreased cell proliferation and increased apoptosis.[1]
Q2: In which cancer cell lines is this compound expected to be effective?
This compound has shown significant anti-proliferative activity in cancer cell lines with activating mutations in the MYD88 gene, a key upstream component of the IRAK4 signaling pathway.[1] Specifically, the MYD88 L265P mutation, commonly found in DLBCL, renders cells dependent on IRAK4 signaling for survival.[1] Therefore, cell lines harboring this mutation, such as OCI-LY10, are particularly sensitive to this compound.[1]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but insoluble in water.[4][5] For in vitro experiments, it is recommended to prepare a concentrated stock solution in fresh, anhydrous DMSO. To avoid degradation, store the powder at -20°C for up to three years and the DMSO stock solution in aliquots at -80°C for up to one year.[4] Avoid repeated freeze-thaw cycles.
Q4: What are the potential mechanisms of resistance to IRAK4 inhibitors?
While specific resistance mechanisms to this compound have not been extensively documented, based on resistance to other kinase inhibitors, several possibilities can be anticipated:
-
On-target mutations: Genetic mutations in the IRAK4 kinase domain could alter the drug-binding pocket, reducing the affinity of this compound.[6]
-
Bypass signaling pathways: Cancer cells may activate alternative survival pathways to compensate for the inhibition of IRAK4 signaling. For example, upregulation of other kinases or signaling molecules that also lead to NF-κB activation could confer resistance.
-
Scaffolding function of IRAK4: IRAK4 possesses both a kinase and a scaffolding function. Even with its kinase activity inhibited, the IRAK4 protein might still act as a scaffold to facilitate the formation of signaling complexes, leading to residual downstream signaling and reduced drug efficacy.[7][8]
-
Compensatory upregulation of IRAK1: In some contexts, inhibition of IRAK4 can be compensated for by a non-canonical mechanism involving IRAK1.
-
Drug efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump the inhibitor out of the cell, reducing its intracellular concentration and effectiveness.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| No or weak activity of this compound in a sensitive cell line. | Compound instability or improper storage: The compound may have degraded due to improper storage or repeated freeze-thaw cycles. | 1. Prepare a fresh stock solution of this compound from a new vial. 2. Ensure the DMSO used is anhydrous, as moisture can reduce solubility and stability.[4] 3. Aliquot the stock solution to minimize freeze-thaw cycles. |
| Suboptimal experimental conditions: The concentration range or treatment duration may not be appropriate for the cell line being used. | 1. Perform a dose-response experiment with a wide range of concentrations to determine the IC50 for your specific cell line. 2. Optimize the treatment duration; some effects may only be apparent after longer incubation times (e.g., 48-72 hours).[1] | |
| Cell line integrity: The cell line may have lost its sensitivity due to genetic drift or contamination. | 1. Confirm the MYD88 mutation status of your cell line. 2. Perform cell line authentication to ensure it is the correct line. 3. Use a low-passage number of cells for your experiments. | |
| High background or off-target effects observed. | High concentration of this compound: Using concentrations significantly above the IC50 can lead to inhibition of other kinases. | 1. Use the lowest effective concentration of the inhibitor based on your dose-response curve. 2. If off-target effects are suspected, consider using a structurally different IRAK4 inhibitor as a control to see if the same phenotype is observed. |
| DMSO toxicity: High concentrations of DMSO can be toxic to some cell lines. | 1. Ensure the final DMSO concentration in your culture medium is consistent across all conditions (including vehicle controls) and is at a non-toxic level (typically ≤ 0.5%). | |
| Development of resistance in a previously sensitive cell line. | Acquired resistance: Prolonged exposure to this compound can lead to the selection of resistant clones. | 1. Generate a resistant cell line by continuous culture in the presence of escalating concentrations of this compound (see protocol below). 2. Perform molecular profiling (e.g., RNA-seq, whole-exome sequencing) of the resistant cells to identify potential resistance mechanisms. 3. Investigate bypass signaling pathways by performing western blotting for key signaling nodes (e.g., p-AKT, p-ERK, p-STAT3). |
| Heterogeneity of the cell population: The original cell line may have contained a small subpopulation of resistant cells that were selected for during treatment. | 1. Perform single-cell cloning of the parental cell line to isolate and characterize clones with varying sensitivity to this compound. |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Cancer Cell Lines
Objective: To develop a cancer cell line with acquired resistance to this compound for further mechanistic studies.
Materials:
-
Parental cancer cell line (e.g., OCI-LY10)
-
Complete cell culture medium
-
This compound (powder and DMSO stock solution)
-
Cell counting solution (e.g., Trypan Blue)
-
96-well and standard culture plates
-
Hemocytometer or automated cell counter
Methodology:
-
Determine the initial IC50:
-
Plate the parental cells in a 96-well plate at a predetermined optimal density.
-
The next day, treat the cells with a range of this compound concentrations (e.g., 0.01 nM to 10 µM) for 72 hours.
-
Perform a cell viability assay (e.g., MTS, CellTiter-Glo) to determine the IC50 value.
-
-
Continuous exposure to this compound:
-
Culture the parental cells in a medium containing this compound at a concentration equal to the IC50.
-
Monitor the cells for signs of cell death and reduced proliferation.
-
When the cells begin to recover and proliferate at a steady rate, subculture them and increase the concentration of this compound by 1.5 to 2-fold.
-
Repeat this process of gradual dose escalation over several months.
-
-
Characterization of the resistant cell line:
-
Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), establish this as the resistant cell line.
-
Perform a cell viability assay on both the parental and resistant cell lines to quantify the shift in IC50.
-
Cryopreserve aliquots of the resistant cell line at different passages.
-
Maintain a culture of the resistant cells in the presence of the high concentration of this compound to prevent reversion.
-
Protocol 2: Western Blot Analysis of IRAK4 Signaling Pathway
Objective: To assess the activation status of the IRAK4 signaling pathway in response to this compound treatment.
Materials:
-
Parental and resistant cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IRAK4, anti-IRAK4, anti-phospho-IRAK1, anti-IRAK1, anti-phospho-NF-κB p65, anti-NF-κB p65, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell treatment and lysis:
-
Plate parental and resistant cells and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations and for different time points. Include a DMSO vehicle control.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein quantification and electrophoresis:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE.
-
-
Western blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to the loading control.
-
Compare the phosphorylation status of IRAK4, IRAK1, and NF-κB p65 between treated and untreated, and parental and resistant cells.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Cell Line | MYD88 Status | IC50 (µM) | Reference |
| OCI-LY10 | L265P | 0.248 | [1] |
| U2932 | Wild-Type | 1.251 | [1] |
| GM00637 | Wild-Type | 1.520 | [1] |
Visualizations
Caption: The IRAK4 signaling pathway and the point of inhibition by this compound.
Caption: A troubleshooting workflow for experiments with this compound.
Caption: Experimental workflow for investigating acquired resistance to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Unraveling Extremely Damaging IRAK4 Variants and Their Potential Implications for IRAK4 Inhibitor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting Irak4-IN-27 in combination with other drugs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Irak4-IN-27, particularly in combination with other drugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) with an IC50 of 8.7 nM.[1] It functions by targeting the ATP-binding site of IRAK4, a critical kinase in the Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling pathways.[2][3] By inhibiting IRAK4, this compound blocks downstream signaling cascades that lead to the activation of NF-κB and the production of pro-inflammatory cytokines.[3]
Q2: In which research areas is this compound commonly used?
A2: this compound is primarily used in cancer research, particularly for hematological malignancies such as Diffuse Large B-cell Lymphoma (DLBCL), especially those with the MYD88 L265P mutation.[1] It has been shown to inhibit cell growth and promote apoptosis in these cancer cell lines.[1] Due to IRAK4's role in inflammation, inhibitors like this compound are also relevant in immunology and inflammation research.[3]
Q3: What is the rationale for using this compound in combination with other drugs, such as Ibrutinib?
A3: Combining this compound with other targeted therapies, like the Bruton's tyrosine kinase (BTK) inhibitor Ibrutinib, can offer a synergistic effect in treating certain cancers.[4][5] In DLBCL, both the IRAK4 and BTK signaling pathways can contribute to tumor cell survival and proliferation.[4][5] Dual inhibition can more effectively block these survival signals, potentially overcoming drug resistance and leading to enhanced cancer cell death.[6] Preclinical data shows that the combination of IRAK4 inhibitors and Ibrutinib works synergistically to induce selective cell death in hematological tumors with the activating MyD88 mutation.[4]
Q4: What are the known off-target effects or selectivity profile of this compound?
A4: A comprehensive kinase selectivity profile for this compound is not publicly available in the primary literature. While it is described as a "selective" inhibitor of IRAK4, researchers should be aware that most kinase inhibitors have some degree of off-target activity.[7] It is recommended to perform or consult kinase panel screening data to understand the full selectivity profile of this compound in the context of specific experiments.
Q5: What are the recommended solvent and storage conditions for this compound?
A5: For in vitro experiments, this compound is typically dissolved in Dimethyl Sulfoxide (DMSO).[8] Stock solutions should be stored at -20°C or -80°C to maintain stability.[9] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[8] For in vivo studies, specific formulation protocols should be followed, which may involve solvents like PEG300, Tween 80, and saline, or corn oil.[10]
Troubleshooting Guides
Section 1: Cell-Based Assays
Problem 1: Unexpected or inconsistent results in cell viability/proliferation assays.
| Possible Cause | Troubleshooting Step |
| Compound Precipitation: this compound may precipitate in the cell culture medium, especially at higher concentrations. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Prepare fresh dilutions of this compound from the DMSO stock for each experiment. 3. Consider reducing the final concentration of the compound or the percentage of DMSO in the final culture volume (typically ≤ 0.5%). |
| Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to IRAK4 inhibition. | 1. Confirm the MYD88 mutation status of your cell line. Cells with the MYD88 L265P mutation are generally more sensitive.[1] 2. Perform a dose-response curve to determine the IC50 of this compound in your specific cell line. 3. Include both sensitive (e.g., OCI-Ly10) and less sensitive (e.g., U2932) cell lines as controls.[1] |
| Assay Readout Issues: The chosen viability assay (e.g., MTT, CellTiter-Glo) may be affected by the compound or experimental conditions. | 1. Ensure that the absorbance or luminescence signal is within the linear range of the plate reader. 2. Run a control with the compound in cell-free media to check for any direct interference with the assay reagents. |
Problem 2: Difficulty in detecting apoptosis after treatment with this compound.
| Possible Cause | Troubleshooting Step |
| Suboptimal Timing and Concentration: Apoptosis is a dynamic process, and the timing of analysis is critical. | 1. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for apoptosis detection.[1] 2. Test a range of this compound concentrations around the predetermined IC50 value.[1] |
| Insensitive Apoptosis Assay: The chosen method (e.g., Annexin V/PI staining, caspase activity assay) may not be sensitive enough. | 1. Ensure proper compensation settings in flow cytometry to distinguish between live, apoptotic, and necrotic cells. 2. Include a positive control for apoptosis induction (e.g., staurosporine) to validate the assay. 3. Consider using a more sensitive method, such as a Caspase-Glo assay, which measures caspase activity with a luminescent readout. |
| Cell Detachment: Apoptotic cells may detach from the culture plate. | 1. When performing assays on adherent cells, make sure to collect both the adherent and floating cell populations for analysis. |
Section 2: Combination Studies
Problem 3: Lack of synergistic effect when combining this compound with another drug.
| Possible Cause | Troubleshooting Step |
| Inappropriate Drug Ratio: The ratio of this compound to the combination drug is crucial for observing synergy. | 1. Perform a matrix of concentrations for both drugs to identify the optimal synergistic ratio. 2. Use synergy analysis software (e.g., CompuSyn) to calculate the Combination Index (CI), where CI < 1 indicates synergy. |
| Antagonistic Interaction: The drugs may have antagonistic effects at the cellular or molecular level. | 1. Review the signaling pathways targeted by both drugs to identify potential points of negative cross-talk. 2. Consider the order of drug addition; sequential treatment may be more effective than simultaneous treatment in some cases. |
| Cellular Context: Synergy can be highly dependent on the specific cell line and its genetic background. | 1. Confirm that the cell line used is appropriate for studying the interaction of the two targeted pathways. For example, the synergy between this compound and Ibrutinib is prominent in DLBCL cells with the MYD88 L265P mutation.[4] |
Section 3: Western Blotting
Problem 4: Weak or no signal for phosphorylated IRAK4 or downstream targets.
| Possible Cause | Troubleshooting Step |
| Rapid Dephosphorylation: Phosphatases in the cell lysate can quickly remove phosphate groups. | 1. Work quickly and keep samples on ice at all times. 2. Add phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to your lysis buffer. |
| Low Abundance of Phospho-protein: The phosphorylated form of the protein may be present at very low levels. | 1. Stimulate the cells with an appropriate ligand (e.g., IL-1β or a TLR agonist) to induce phosphorylation before lysis. 2. Consider immunoprecipitation to enrich for the protein of interest before running the western blot. |
| Inappropriate Blocking Buffer: Milk-based blocking buffers can interfere with the detection of some phosphoproteins. | 1. Use a 3-5% Bovine Serum Albumin (BSA) solution in TBST for blocking.[11] |
| Antibody Issues: The primary antibody may not be specific or sensitive enough. | 1. Use a primary antibody that has been validated for western blotting of the phosphorylated target. 2. Incubate the primary antibody overnight at 4°C to increase binding.[11] 3. Run a positive control lysate from stimulated cells to confirm antibody performance. |
Data Summary
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (Kinase Assay) | - | - | 8.7 nM | [1] |
| IC50 (Proliferation) | OCI-Ly10 (MYD88 L265P) | 72 h | 0.248 µM | [1] |
| IC50 (Proliferation) | U2932 (MYD88 WT) | 72 h | 1.251 µM | [1] |
| IC50 (Proliferation) | GM00637 (MYD88 WT) | 72 h | 1.520 µM | [1] |
| Apoptosis Induction | OCI-Ly10 | 0.5 µM, 24 h | 48.3% | [1] |
| Apoptosis Induction | OCI-Ly10 | 1 µM, 24 h | 66.8% | [1] |
| Apoptosis Induction | OCI-Ly10 | 0.5 µM, 48 h | 67.2% | [1] |
| Apoptosis Induction | OCI-Ly10 | 1 µM, 48 h | 92.3% | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is adapted from the methodology described for similar kinase inhibitors.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound and the combination drug (if applicable) in complete growth medium.
-
Treatment: Add 100 µL of the 2X drug solution to the respective wells. For combination studies, a checkerboard matrix of concentrations should be used. Include DMSO as a vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Measurement: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or a similar MTS/MTT reagent) to each well.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control. Determine IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is a standard method for assessing apoptosis by flow cytometry.
-
Cell Treatment: Treat cells with this compound and/or the combination drug at the desired concentrations for 24 or 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle dissociation reagent like AccuMax or Trypsin-EDTA (use with caution as EDTA can interfere with Annexin V binding).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blotting for Phosphorylated IRAK4
This protocol is a general guideline for detecting phosphorylated proteins.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix the lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins onto a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated IRAK4 (and total IRAK4 as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for Evaluating this compound.
Caption: Logical Flow for Troubleshooting Unexpected Experimental Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nimbustx.com [nimbustx.com]
- 5. ascopubs.org [ascopubs.org]
- 6. Targeting IRAK4 with Emavusertib in Lymphoma Models with Secondary Resistance to PI3K and BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
Cell line specific responses to Irak4-IN-27
Welcome to the technical support center for IRAK4-IN-27. This guide is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Below you will find frequently asked questions (FAQs), troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] IRAK4 is a critical serine/threonine kinase that plays a central role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[2][3][4] Upon activation of these receptors, IRAK4 is recruited to a protein complex called the Myddosome, where it becomes activated and phosphorylates downstream targets, including IRAK1.[5][6][7] This initiates a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, resulting in the production of pro-inflammatory cytokines.[3][5] this compound works by binding to the active site of IRAK4, preventing its kinase activity and thereby blocking this inflammatory signaling cascade.[4]
Q2: In which cell lines has this compound shown activity?
A2: this compound has demonstrated anti-proliferative activity and the ability to induce apoptosis in Diffuse Large B-cell Lymphoma (DLBCL) cell lines, particularly those with the MYD88 L265P mutation, such as OCI-LY10.[1] It has also shown activity in wild-type MYD88 DLBCL cell lines like U2932 and the lymphoblastoid cell line GM00637, although with a higher IC50.[1]
Q3: What are the known differences in IRAK4 signaling and inhibitor response between human and murine cells?
A3: There are significant species-specific differences in the reliance on IRAK4 kinase activity. Murine myeloid cells are highly dependent on IRAK4 kinase activity for inflammatory signaling.[5][8] In contrast, human myeloid cells, such as monocytes and macrophages, show a lesser dependence, where the scaffolding function of IRAK4 may play a more prominent role in some signaling events.[5][8] For instance, in human monocytes, inhibition of IRAK4 kinase activity impacts IRF5 activation but may not affect NF-κB and MAPK activation to the same extent as in murine cells.[5][9] Therefore, the response to IRAK4 kinase inhibitors can be context-dependent, varying by cell type and species.[5][8]
Troubleshooting Guide
Q4: I am not observing the expected level of inhibition with this compound in my cell line. What could be the reason?
A4: Several factors could contribute to a lack of expected activity. Consider the following:
-
Cell Line Specificity: As mentioned, the response to IRAK4 inhibition can be highly cell-type dependent.[5][8] Your cell line may have redundant signaling pathways or a lower dependence on IRAK4 kinase activity for the specific endpoint you are measuring. It is crucial to use a positive control cell line known to be sensitive to IRAK4 inhibition, such as OCI-LY10.[1]
-
Scaffold vs. Kinase Function: In some cellular contexts, the scaffolding function of IRAK4, which facilitates the assembly of the Myddosome complex, may be more critical than its kinase activity.[3][9] A kinase inhibitor like this compound will not disrupt the scaffolding function. In such cases, a degrader molecule (e.g., a PROTAC) that removes the entire IRAK4 protein might be more effective.[10][11]
-
Compound Stability and Handling: Ensure that the compound has been stored correctly and that the final concentration in your experiment is accurate. Repeated freeze-thaw cycles should be avoided.
-
Experimental Endpoint: The inhibitory effect might be more pronounced for certain downstream readouts than others. For example, in human monocytes, IRAK4 kinase inhibition strongly affects IRF5-mediated cytokine production but has a lesser impact on NF-κB nuclear translocation.[9]
Q5: I am observing significant off-target effects or cytotoxicity at my working concentration. What should I do?
A5: If you suspect off-target effects or excessive cytotoxicity, consider the following troubleshooting steps:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration that inhibits IRAK4 signaling without causing general cytotoxicity.
-
Time-Course Experiment: The observed cytotoxicity might be time-dependent. Assess cell viability at different time points to find a window where you can observe specific inhibition of the IRAK4 pathway before widespread cell death occurs.
-
Control Compound: Use an inactive analog of the inhibitor, if available, to confirm that the observed effects are due to the specific inhibition of IRAK4.
-
Alternative Inhibitors: If off-target effects persist, consider using a different IRAK4 inhibitor with a distinct chemical scaffold.
Quantitative Data Summary
| Cell Line | Genotype | Assay | IC50 (µM) | Reference |
| OCI-LY10 | MYD88 L265P (DLBCL) | Proliferation | 0.248 | [1] |
| U2932 | MYD88 WT (DLBCL) | Proliferation | 1.251 | [1] |
| GM00637 | Lymphoblastoid | Proliferation | 1.520 | [1] |
Signaling Pathway Diagrams
Caption: IRAK4 Signaling Pathway and the Point of Inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is a general guideline for assessing the anti-proliferative effects of this compound on adherent or suspension cell lines.
Materials:
-
Cell line of interest (e.g., OCI-LY10)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well cell culture plates (clear or white-walled, depending on the assay)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, MTS, or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
For suspension cells, directly seed the cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well in 50 µL of medium).
-
For adherent cells, seed the cells the day before treatment to allow for attachment.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in complete cell culture medium. The final concentration of DMSO should be kept constant across all wells and should not exceed 0.1%.
-
-
Cell Treatment:
-
Add 50 µL of the diluted compound to the corresponding wells of the 96-well plate containing the cells.
-
Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated cells.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Measurement of Cell Viability:
-
After incubation, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized values against the log of the inhibitor concentration and fit a dose-response curve to calculate the IC50 value.
-
Caption: A typical experimental workflow for a cell proliferation assay.
Protocol 2: Western Blot for Phospho-IRAK4 Inhibition
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of IRAK4 and downstream signaling proteins.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Stimulant (e.g., LPS or R848, depending on the TLRs expressed by the cell line)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-IRAK4, anti-total-IRAK4, anti-phospho-IRAK1, anti-total-IRAK1, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
-
Cell Stimulation:
-
Stimulate the cells with the appropriate TLR ligand (e.g., LPS for TLR4, R848 for TLR7/8) for a short period (e.g., 15-30 minutes) to induce IRAK4 phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels and the loading control. Compare the levels in treated versus untreated samples.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IRAK4 - Wikipedia [en.wikipedia.org]
- 3. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are IRAK4 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 6. sinobiological.com [sinobiological.com]
- 7. Inhibition of IRAK1/4 sensitizes T cell acute lymphoblastic leukemia to chemotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Irak4-IN-27 Animal Model Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Irak4-IN-27 in animal models. The information is designed to help minimize potential side effects and ensure the successful execution of experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system.[1][2] By inhibiting IRAK4, this compound blocks the downstream activation of signaling cascades that lead to the production of pro-inflammatory cytokines.[1][2]
Q2: What are the potential therapeutic applications of this compound?
A2: Given its role in modulating the innate immune response, this compound and other IRAK4 inhibitors are being investigated for the treatment of various diseases, including autoimmune disorders, inflammatory conditions, and certain types of cancer, such as Diffuse Large B-cell Lymphoma (DLBCL) with MYD88 mutations.[3][4][5][6]
Q3: What are the expected on-target effects of this compound in animal models?
A3: The primary on-target effect of this compound is the suppression of inflammatory responses. This can be observed as a reduction in the production of inflammatory cytokines (e.g., TNF-α, IL-6) following a pro-inflammatory stimulus.[7] In disease models, this can manifest as amelioration of disease symptoms.[2]
Q4: What are the potential side effects of this compound in animal models?
A4: While specific toxicology studies for this compound are not publicly available, the primary anticipated side effect, based on its mechanism of action, is immunosuppression. This could potentially increase the susceptibility of animal models to infections. Other IRAK4 inhibitors have been reported to be "well-tolerated" in mouse models of DLBCL.[4][6] General potential side effects associated with small molecule kinase inhibitors in animal models can include weight loss, changes in activity levels, and gastrointestinal issues. Careful monitoring of animal health is crucial.
Q5: How should this compound be formulated and administered to animal models?
A5: this compound is a 2,3-dihydrobenzofuran derivative.[1] For in vivo studies, similar small molecule inhibitors are often formulated in vehicles such as a solution of DMSO, PEG400, and saline, or in an aqueous solution containing a solubilizing agent like cyclodextrin. The route of administration will depend on the experimental design, with oral gavage (PO) and intraperitoneal (IP) injection being common methods.[4][8][9][10][11][12][13][14][15]
II. Troubleshooting Guides
This section addresses common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpected Animal Mortality or Severe Adverse Reactions | - Incorrect dosage or calculation error.- Formulation issues (e.g., precipitation, inappropriate vehicle).- Off-target toxicity.[16]- Contamination of the compound or vehicle. | - Verify Dosage: Double-check all calculations for dose preparation. Start with a dose-ranging study to determine the maximum tolerated dose (MTD).- Check Formulation: Ensure the compound is fully dissolved in the vehicle and stable. Prepare fresh formulations for each experiment. Consider an alternative, well-tolerated vehicle.- Assess Animal Health: Perform daily health checks, including monitoring weight, food and water intake, and clinical signs of toxicity (see table below).- Reduce Dose/Frequency: If adverse effects are observed, consider reducing the dose or the frequency of administration. |
| Lack of Efficacy or Inconsistent Results | - Inadequate dosage or bioavailability.- Improper administration technique.- Compound degradation.- Animal model variability. | - Confirm Target Engagement: If possible, perform pharmacodynamic (PD) studies to confirm that this compound is inhibiting its target in vivo (e.g., by measuring downstream signaling markers).- Optimize Dosing Regimen: Consider increasing the dose or frequency of administration, based on MTD studies. Evaluate different administration routes.- Review Administration Technique: Ensure proper oral gavage or IP injection technique to guarantee accurate dosing.- Compound Stability: Store this compound according to the manufacturer's instructions. Protect from light and moisture. |
| Signs of Immunosuppression (e.g., opportunistic infections) | - On-target effect of IRAK4 inhibition. | - Maintain a Sterile Environment: House animals in a specific pathogen-free (SPF) facility. Use sterile techniques for all procedures.- Prophylactic Antibiotics: In some cases, and with ethical approval, prophylactic antibiotics may be considered, though this can be a confounding factor.- Monitor for Infections: Be vigilant for any signs of infection and consult with veterinary staff if they arise. |
Clinical Signs of Toxicity in Rodent Models
| Category | Clinical Signs to Monitor |
| General Appearance | Hunched posture, rough coat, lethargy, hypothermia. |
| Body Weight | Daily or bi-weekly monitoring for significant weight loss (>15-20% of baseline). |
| Behavioral Changes | Reduced activity, social isolation, aggression, self-mutilation. |
| Gastrointestinal | Diarrhea, dehydration (skin tenting), reduced fecal output. |
| Respiratory | Labored breathing, nasal discharge, cyanosis. |
| Integumentary | Skin lesions, hair loss, inflammation at injection sites. |
III. Experimental Protocols
A. Formulation of this compound for In Vivo Studies (Example)
Disclaimer: This is a general example. The optimal formulation for this compound should be determined empirically.
-
Vehicle Preparation: A common vehicle for oral administration of hydrophobic small molecules is a solution of 10% DMSO, 40% PEG400, and 50% sterile saline.
-
Dissolving this compound:
-
Weigh the required amount of this compound.
-
Dissolve it first in the appropriate volume of DMSO.
-
Add PEG400 and vortex until the solution is clear.
-
Finally, add the sterile saline and mix thoroughly.
-
-
Storage: Prepare the formulation fresh before each use. If short-term storage is necessary, store at 4°C and protect from light.
B. Administration Protocols
-
Animal Restraint: Gently but firmly restrain the mouse by the scruff of the neck to immobilize the head.
-
Gavage Needle Measurement: Measure the appropriate length for the gavage needle by holding it alongside the mouse from the tip of the nose to the last rib. Mark the needle to prevent over-insertion.
-
Insertion: With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the mouth, to one side of the incisors. Advance the needle along the roof of the mouth towards the esophagus. The mouse should swallow the needle.
-
Administration: Once the needle is correctly positioned in the esophagus (there should be no resistance), slowly administer the calculated volume of the this compound formulation.
-
Withdrawal: Gently remove the gavage needle.
-
Monitoring: Observe the mouse for a few minutes post-administration for any signs of distress or labored breathing.
-
Animal Restraint: Restrain the mouse by the scruff of the neck and turn it over to expose the abdomen.
-
Injection Site: Locate the lower right quadrant of the abdomen. This avoids the cecum on the left side and the bladder in the midline.
-
Needle Insertion: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel or organ. If blood or a yellowish fluid appears, withdraw the needle and re-insert at a different site with a fresh needle.
-
Injection: Slowly inject the calculated volume of the this compound formulation.
-
Withdrawal: Remove the needle and return the mouse to its cage.
-
Monitoring: Observe the mouse for any signs of discomfort or leakage from the injection site.
IV. Visualizations
A. IRAK4 Signaling Pathway
Caption: Simplified IRAK4 signaling pathway and the inhibitory action of this compound.
B. Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for testing this compound in animal models.
C. Troubleshooting Logic for Lack of Efficacy
Caption: A logical guide for troubleshooting a lack of efficacy with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
- 4. curis.com [curis.com]
- 5. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. uac.arizona.edu [uac.arizona.edu]
- 9. uac.arizona.edu [uac.arizona.edu]
- 10. research.fsu.edu [research.fsu.edu]
- 11. queensu.ca [queensu.ca]
- 12. instechlabs.com [instechlabs.com]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. ouv.vt.edu [ouv.vt.edu]
- 16. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to IRAK4 Inhibitors: Irak4-IN-27 vs. PF-06650833
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent small molecule inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): Irak4-IN-27 and PF-06650833. This document summarizes their performance based on available experimental data, outlines detailed experimental protocols for key assays, and visualizes the relevant biological pathways.
Introduction to IRAK4 Inhibition
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the innate immune response.[1] It acts as a central signaling node downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), making it a key mediator of inflammatory responses.[2] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of autoimmune diseases and cancers.[3] Consequently, the development of potent and selective IRAK4 inhibitors is a significant area of therapeutic research.[3] This guide focuses on a comparative analysis of two such inhibitors, this compound and PF-06650833, to aid researchers in their selection and application.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and PF-06650833 based on publicly available research.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | PF-06650833 (Zimlovisertib) |
| IRAK4 Enzymatic IC50 | 8.7 nM | 0.2 nM |
| Cellular Assay IC50 | 0.248 µM (OCI-LY10 cell line) | 2.4 nM (PBMC assay) |
| Primary Cell Type / Line | MYD88 L265P Diffuse Large B-cell Lymphoma (DLBCL) cell line (OCI-LY10) | Human Peripheral Blood Mononuclear Cells (PBMCs) |
| Key Cellular Effects | Induces apoptosis and inhibits proliferation in DLBCL cells. | Inhibits TNFα release in response to TLR7/8 ligand R848. |
Table 2: Kinase Selectivity
| Kinase | This compound | PF-06650833 (Zimlovisertib) |
| IRAK4 | Primary Target | Primary Target (>70% inhibition at 200 nM) |
| IRAK1 | Not specified | >70% inhibition at 200 nM |
| MNK2 | Not specified | >70% inhibition at 200 nM |
| LRRK2 | Not specified | >70% inhibition at 200 nM |
| CLK4 | Not specified | >70% inhibition at 200 nM |
| CK1γ1 | Not specified | >70% inhibition at 200 nM |
| Selectivity Panel Size | Not specified | 278 kinases |
Table 3: In Vivo Efficacy (Animal Models)
| Model | This compound | PF-06650833 (Zimlovisertib) |
| Rat Collagen-Induced Arthritis (CIA) | Data not publicly available | Reduces paw volume at 100 mg/kg/day. |
| Mouse Pristane-Induced Lupus | Data not publicly available | Reduces serum autoantibodies and kidney glomerular tuft area. |
| LPS-Induced TNFα Production (Rat) | Data not publicly available | Dose-dependent inhibition of LPS-induced TNFα. |
Note: The absence of in vivo data for this compound in inflammatory models in the public domain prevents a direct comparison of in vivo efficacy with PF-06650833.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental setups discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: IRAK4 Signaling Pathway Inhibition.
Caption: General In Vitro Experimental Workflow.
Caption: In Vivo Experimental Workflow for PF-06650833.
Detailed Experimental Protocols
This compound
The following protocols are summarized based on the methodologies described in the primary literature for the evaluation of this compound.
IRAK4 Kinase Assay (Enzymatic IC50 Determination):
-
Principle: Measurement of the inhibitor's ability to block the phosphorylation of a substrate by the IRAK4 enzyme.
-
Procedure:
-
Recombinant human IRAK4 enzyme is incubated with a specific peptide substrate and ATP.
-
A series of concentrations of this compound are added to the reaction mixture.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The level of substrate phosphorylation is quantified, typically using a luminescence-based or fluorescence-based detection method.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation Assay (OCI-LY10 cells):
-
Principle: Assessment of the inhibitor's effect on the growth of DLBCL cells.
-
Procedure:
-
OCI-LY10 cells are seeded in 96-well plates at a predetermined density.
-
Cells are treated with a range of concentrations of this compound or vehicle control.
-
Plates are incubated for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
The concentration of inhibitor that causes 50% inhibition of cell growth (GI50) is determined.
-
Apoptosis Assay (OCI-LY10 cells):
-
Principle: Detection of programmed cell death induced by the inhibitor.
-
Procedure:
-
OCI-LY10 cells are treated with this compound at various concentrations for different time points (e.g., 24 and 48 hours).
-
Cells are harvested and stained with Annexin V (to detect early apoptosis) and Propidium Iodide (PI) or a similar viability dye (to detect late apoptosis/necrosis).
-
The percentage of apoptotic cells is quantified by flow cytometry.
-
PF-06650833 (Zimlovisertib)
The following protocols are based on the detailed methods reported in preclinical and clinical studies of PF-06650833.[4]
Human PBMC Assay for TNFα Inhibition:
-
Principle: Measurement of the inhibitor's ability to block cytokine production in primary human immune cells.
-
Procedure:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donor blood using Ficoll-Paque density gradient centrifugation.
-
PBMCs are plated and pre-incubated with various concentrations of PF-06650833.
-
Cells are then stimulated with the TLR7/8 agonist R848 to induce TNFα production.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentration of TNFα in the supernatant is measured by ELISA.
-
IC50 values are calculated from the dose-response curve.
-
Rat Collagen-Induced Arthritis (CIA) Model:
-
Principle: In vivo evaluation of the anti-inflammatory efficacy of the inhibitor in a model that mimics rheumatoid arthritis.
-
Procedure:
-
Arthritis is induced in rats by immunization with an emulsion of bovine type II collagen and incomplete Freund's adjuvant.
-
A booster injection is given at a later time point to ensure disease development.
-
Once arthritis is established, daily oral administration of PF-06650833 or vehicle is initiated.
-
Disease progression is monitored by measuring paw volume and assigning a clinical score based on the severity of inflammation.
-
At the end of the study, tissues may be collected for histopathological analysis.
-
Mouse Pristane-Induced Lupus Model:
-
Principle: Assessment of the inhibitor's effect on the development of autoimmune markers in a lupus-like disease model.
-
Procedure:
-
Lupus-like disease is induced in mice by a single intraperitoneal injection of pristane.
-
PF-06650833 is administered to the mice, often through dietary admixture.
-
Blood samples are collected periodically to measure serum levels of autoantibodies (e.g., anti-dsDNA, anti-SSA, anti-RNP) by ELISA.
-
At the study endpoint, kidneys are harvested for histopathological examination to assess the extent of glomerulonephritis (e.g., measuring glomerular tuft area).
-
Conclusion
This guide provides a comparative overview of this compound and PF-06650833 based on the currently available scientific literature.
-
Potency: Both compounds are potent inhibitors of IRAK4, with PF-06650833 demonstrating a lower enzymatic IC50.
-
Cellular Activity: Both inhibitors show activity in cellular assays, with this compound being characterized in a cancer cell line and PF-06650833 in primary immune cells.
-
In Vivo Efficacy: PF-06650833 has demonstrated significant efficacy in multiple preclinical models of inflammatory and autoimmune diseases.[4] In contrast, there is a lack of publicly available in vivo data for this compound in similar inflammatory models, limiting a direct comparison of their in vivo performance.
For researchers focused on oncology applications, particularly MYD88-mutant DLBCL, this compound presents a well-characterized tool. For those investigating inflammatory and autoimmune diseases, PF-06650833 offers a more extensively validated profile with proven in vivo efficacy. The choice between these inhibitors will ultimately depend on the specific research question and the experimental systems being employed. Further studies, particularly direct head-to-head comparisons and in vivo evaluation of this compound in inflammatory models, would be beneficial for a more complete understanding of their relative therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IRAK4 is an immunological checkpoint in neuropsychiatric systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling IRAK4 Modulation: A Comparative Analysis of Irak4-IN-27 and KT-474
For researchers, scientists, and drug development professionals, the targeting of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a promising strategy for the treatment of a spectrum of diseases, from autoimmune disorders to cancer. This guide provides an objective comparison of two key modulators of IRAK4: the small molecule inhibitor Irak4-IN-27 and the Proteolysis Targeting Chimera (PROTAC) degrader KT-474. By presenting supporting experimental data, detailed methodologies, and visual representations of the underlying biological processes, we aim to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
Executive Summary
This compound and KT-474 represent two distinct and powerful approaches to modulate the activity of IRAK4, a critical kinase in the innate immune signaling pathway. This compound acts as a conventional kinase inhibitor, competitively binding to the ATP pocket of IRAK4 to block its catalytic function. In contrast, KT-474 is a PROTAC, a heterobifunctional molecule that co-opts the cell's natural protein disposal system to induce the degradation of the entire IRAK4 protein. This fundamental difference in their mechanism of action leads to significant variations in their efficacy, duration of action, and potential to overcome the limitations of traditional kinase inhibitors. While kinase inhibitors can only block the enzymatic activity of IRAK4, PROTACs eliminate both the kinase and scaffolding functions of the protein, potentially leading to a more profound and durable therapeutic effect.[1][2]
Data Presentation
The following tables summarize the key quantitative data for this compound and KT-474, compiled from various in vitro and cellular assays. It is important to note that these data are derived from different studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Potency
| Compound | Assay Type | Parameter | Value | Cell Line/System | Reference |
| This compound | Kinase Assay | IC50 | 8.7 nM | N/A | [3] |
| KT-474 | Degradation Assay | DC50 | 0.88 nM | Human PBMCs | [4] |
| Degradation Assay | DC50 | 4.0 nM | RAW 264.7 | [5] | |
| Degradation Assay | Dmax | 101% | Human PBMCs | [4] |
Table 2: Cellular Activity
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | Proliferation Assay | IC50 | 0.248 µM | OCI-LY10 (MYD88 L265P) | [3] |
| Proliferation Assay | IC50 | 1.251 µM | U2932 (MYD88 WT) | [3] | |
| Apoptosis Assay | % Apoptosis (1 µM, 48h) | 92.3% | OCI-LY10 | [3] | |
| KT-474 | Cytokine Inhibition (IL-6) | IC50 | 1.7 µM | Human PBMCs (LPS-stimulated) | [6] |
| Cytokine Inhibition (TNF-α) | - | >50% inhibition at 100mg QD | Healthy Volunteers (ex vivo) | [7] | |
| NF-κB Activation Inhibition | - | Yes | CpG-B stimulated B cells | [2] |
Mechanism of Action
This compound: Kinase Inhibition
This compound is a potent and selective inhibitor that targets the ATP-binding site of the IRAK4 kinase domain. By occupying this site, it prevents the phosphorylation of downstream substrates, thereby interrupting the signal transduction cascade. This leads to a reduction in the production of pro-inflammatory cytokines.[3]
KT-474: PROTAC-mediated Degradation
KT-474 is a heterobifunctional molecule composed of a ligand that binds to IRAK4, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This mechanism not only abrogates the kinase activity but also eliminates the scaffolding function of IRAK4, which is crucial for the assembly of the Myddosome complex.[1][4] The degradation of IRAK4 by KT-474 has been shown to be more effective at inhibiting downstream signaling compared to kinase inhibition alone.[8]
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. tgtherapeutics.com [tgtherapeutics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. revvity.com [revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. Pharmacokinetics and Pharmacodynamics of KT‐474, a Novel Selective Interleukin‐1 Receptor–Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kymeratx.com [kymeratx.com]
A Head-to-Head Comparison of Small Molecule IRAK4 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of leading small molecule IRAK4 inhibitors, supported by experimental data. We delve into their mechanisms of action, comparative potency, and the experimental protocols used for their evaluation.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immunity. It plays a central role in signal transduction downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Dysregulation of the IRAK4 signaling pathway is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it a prime therapeutic target.[2] This guide focuses on a head-to-head comparison of several prominent small molecule IRAK4 inhibitors, including PF-06650833 (Zimlovisertib), BAY-1834845 (Zabedosertib), and CA-4948 (Emavusertib), alongside the IRAK4 degrader, KT-474.
Mechanism of Action: Inhibition vs. Degradation
Small molecule IRAK4 inhibitors typically function by competing with ATP for binding to the kinase domain of IRAK4, thereby preventing its phosphorylation and activation. This blockade of kinase activity disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[2]
A newer modality, represented by KT-474, is the use of proteolysis-targeting chimeras (PROTACs). These molecules induce the degradation of the target protein. KT-474 is a heterobifunctional molecule that binds to both IRAK4 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of IRAK4 by the proteasome. This approach not only inhibits the kinase function but also eliminates the scaffolding function of the IRAK4 protein.[2]
IRAK4 Signaling Pathway
The binding of a ligand to a TLR or IL-1R initiates the recruitment of the adaptor protein MyD88. IRAK4 is then recruited to MyD88, forming a complex known as the Myddosome.[2] This proximity allows for the autophosphorylation and activation of IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. The activated IRAK proteins then interact with TRAF6, leading to the activation of downstream signaling pathways, including NF-κB and MAP kinases, which culminate in the transcription of pro-inflammatory genes.[3]
Data Presentation: Head-to-Head Comparison
The following tables summarize the available quantitative data for the selected IRAK4 inhibitors. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: In Vitro Potency of IRAK4 Inhibitors
| Compound | Assay Type | Target | IC50 / DC50 (nM) | Reference(s) |
| PF-06650833 (Zimlovisertib) | Biochemical (Enzyme) | IRAK4 | 0.2 | [4][5] |
| Cellular (PBMC, R848-stimulated TNFα release) | IRAK4 | 2.4 | [6] | |
| Cellular (Human Whole Blood, R848-stimulated) | IRAK4 | 8.8 | [6] | |
| BAY-1834845 (Zabedosertib) | Biochemical (Enzyme, 1mM ATP) | IRAK4 | 212 | [1][7] |
| Cellular (THP-1, LPS-stimulated TNFα release) | IRAK4 | 2300 | [1][7] | |
| CA-4948 (Emavusertib) | Biochemical (Enzyme) | IRAK4 | 30 | [1][7] |
| KT-474 | Cellular (OCI-Ly10) | IRAK4 Degradation | DC50 = 0.88 | [2] |
IC50: Half-maximal inhibitory concentration. DC50: Half-maximal degradation concentration.
Table 2: Kinase Selectivity of PF-06650833
| Kinase | % Inhibition at 200 nM | IC50 (nM) | Selectivity vs. IRAK4 | Reference(s) |
| IRAK4 | ~100 | 0.2 | - | [4] |
| IRAK1 | >70 | ~1400 | ~7000-fold | [6] |
| MNK2 | >70 | <1000 | >3500-fold | [4] |
| LRRK2 | >70 | <1000 | >3500-fold | [4] |
| CLK4 | >70 | <1000 | >3500-fold | [4] |
| CK1γ1 | >70 | <1000 | >3500-fold | [4] |
This table highlights the high selectivity of PF-06650833 for IRAK4 over other kinases, including the closely related IRAK1.
Table 3: In Vivo Efficacy in Mouse Collagen-Induced Arthritis (CIA) Model
| Compound | Dosing | Outcome | Reference(s) |
| CA-4948 | Oral, daily for 20 days | Inhibition of arthritis severity | [3] |
| PF-06650833 | Oral, daily for 20 days | Inhibition of arthritis severity | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Biochemical Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., Myelin Basic Protein)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT)[8]
-
Test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute in kinase assay buffer.
-
In a 384-well plate, add the diluted inhibitor or vehicle control.
-
Add the IRAK4 enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[8]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[9]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Assay: LPS-Induced Cytokine Production in THP-1 Cells
This assay measures the ability of an inhibitor to block the production of pro-inflammatory cytokines in a human monocytic cell line stimulated with lipopolysaccharide (LPS).
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional, but recommended)[10]
-
Lipopolysaccharide (LPS) from E. coli
-
Test inhibitors
-
ELISA kits for detecting human TNF-α, IL-6, etc.
-
96-well cell culture plates
Procedure:
-
Seed THP-1 cells in a 96-well plate at a density of approximately 1x10^5 cells/well.[11]
-
(Optional but recommended) Differentiate THP-1 cells into a macrophage-like phenotype by treating with PMA (e.g., 20 µM) for 24 hours. Wash the cells with serum-free medium before proceeding.[12]
-
Pre-treat the cells with various concentrations of the test inhibitor or vehicle control for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for a defined period (e.g., 4-24 hours).[11]
-
Collect the cell culture supernatants.
-
Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percent inhibition of cytokine production for each inhibitor concentration and determine the IC50 value.
Human Whole Blood Assay
This ex vivo assay assesses the effect of inhibitors on cytokine production in a more physiologically relevant environment.
Materials:
-
Freshly drawn human whole blood collected in sodium heparin tubes.[13]
-
RPMI-1640 medium
-
TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4)
-
Test inhibitors
-
ELISA kits for detecting human cytokines
-
96-well plates
Procedure:
-
Dilute the fresh whole blood with RPMI-1640 medium.
-
In a 96-well plate, add the diluted blood.
-
Add serial dilutions of the test inhibitor or vehicle control to the wells.
-
Stimulate the blood with a TLR agonist (e.g., 1 µM R848 or 100 ng/mL LPS) for a specified duration (e.g., 24 hours).[14]
-
Centrifuge the plates to pellet the blood cells and collect the plasma supernatant.
-
Measure the cytokine concentrations in the plasma using specific ELISA kits.
-
Determine the IC50 values for the inhibition of cytokine production.
Experimental Workflow Visualization
Conclusion
The landscape of small molecule IRAK4 inhibitors is rapidly evolving, with several promising candidates demonstrating potent and selective activity in preclinical and clinical studies. PF-06650833 stands out for its high potency and selectivity, while the degrader KT-474 offers a novel mechanism of action that may provide additional therapeutic benefits by eliminating both the kinase and scaffolding functions of IRAK4. The choice of inhibitor for further investigation will depend on the specific research question and the desired therapeutic profile. The experimental protocols outlined in this guide provide a foundation for the continued evaluation and comparison of these and other emerging IRAK4-targeted therapies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curis.com [curis.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The Interleukin‐1 Receptor–Associated Kinase 4 Inhibitor PF‐06650833 Blocks Inflammation in Preclinical Models of Rheumatic Disease and in Humans Enrolled in a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of IRAK4 Inhibitors BAY1834845 (Zabedosertib) and BAY1830839 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Whole blood stimulation provides preliminary evidence of altered immune function following SRC - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: IRAK4 Inhibitors Versus Degraders in Long-Term Therapeutic Strategies
For researchers, scientists, and drug development professionals, the targeting of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) has emerged as a pivotal strategy in the quest for novel treatments for a spectrum of inflammatory and autoimmune diseases, as well as certain cancers.[1][2][3] This guide provides a detailed comparison of two prominent therapeutic modalities targeting IRAK4: small molecule inhibitors, exemplified by IRAK4-IN-27, and targeted protein degraders, with a focus on the clinical candidate KT-474.
The rationale for targeting IRAK4 lies in its dual function as both a kinase and a scaffolding protein, central to the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2][4] While inhibitors block the kinase activity of IRAK4, degraders aim to eliminate the entire protein, thereby ablating both its enzymatic and structural roles.[4][5] This fundamental difference in mechanism underpins the potential for distinct long-term efficacy and safety profiles.
Quantitative Data Summary
The following tables summarize the available quantitative data for a representative IRAK4 inhibitor, this compound, and a leading IRAK4 degrader, KT-474. It is important to note that direct long-term comparative studies are limited, and the available data for this compound is primarily in the context of oncology models.
| Parameter | This compound (Inhibitor) | KT-474 (Degrader) | Reference |
| Mechanism of Action | Kinase Inhibition | Protein Degradation | [6][7] |
| Target | IRAK4 Kinase Domain | IRAK4 Protein | [6][7] |
| Potency (in vitro) | IC50: 8.7 nM | DC50: 0.88 nM (in THP-1 cells) | [4][6] |
| Maximal Effect (in vitro) | Not Applicable | Dmax: 101% (in THP-1 cells) | [4] |
| Cellular Activity | Antiproliferative in DLBCL cell lines (IC50: 0.248 µM in OCI-LY10) | Potent inhibition of cytokine release in PBMCs | [6][7] |
| In Vivo Models | Activity in lymphoma xenograft models | Efficacy in acute inflammation and gouty arthritis models | [7][8] |
Table 1: Comparison of In Vitro and In Vivo Activity
| Parameter | IRAK4 Inhibitors (General) | IRAK4 Degraders (KT-474) | Reference |
| Pharmacokinetics | Generally favorable PK profiles reported for inhibitors like PF-06650833. | Delayed absorption, prolonged elimination, and dose-dependent exposure. Steady state achieved after 7 days of daily dosing. | [9][10][11] |
| Pharmacodynamics | Sustained decrease in serum hs-CRP. | Robust and sustained IRAK4 degradation in blood (up to 98% reduction). | [9][10][11] |
| Long-Term Effect | Potential for sustained target engagement with continuous dosing. | Maintained inhibitory effect even after drug removal, suggesting longevity of action. | [4] |
| Clinical Development | Several inhibitors have entered clinical trials, with some showing modest efficacy. | KT-474 has advanced to Phase 2 clinical trials for inflammatory skin diseases. | [1][4] |
Table 2: Pharmacokinetic and Pharmacodynamic Profile Comparison
Signaling Pathway and Mechanisms of Action
The following diagrams illustrate the IRAK4 signaling pathway and the distinct mechanisms of IRAK4 inhibitors and degraders.
Figure 1: Simplified IRAK4 Signaling Pathway
Figure 2: Mechanisms of IRAK4 Inhibition vs. Degradation
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of findings. Below are generalized methodologies for key experiments cited in the comparison of IRAK4 inhibitors and degraders.
Western Blot for IRAK4 Protein Levels
-
Cell Lysis: Cells are treated with the test compound (inhibitor or degrader) for the desired duration. Following treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with a primary antibody specific for IRAK4. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control such as GAPDH or β-actin.
Cytokine Release Assay
-
Cell Seeding: Human peripheral blood mononuclear cells (PBMCs) or other relevant immune cells are seeded in 96-well plates.
-
Compound Treatment: Cells are pre-treated with various concentrations of the IRAK4 inhibitor or degrader for a specified period.
-
Stimulation: Following pre-treatment, cells are stimulated with a TLR agonist (e.g., LPS for TLR4, R848 for TLR7/8) or an IL-1 family cytokine to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 18-24 hours), the cell culture supernatants are collected.
-
Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants are measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
In Vivo Animal Models of Inflammation
-
Model Induction: A relevant animal model of inflammatory disease is utilized. For example, collagen-induced arthritis (CIA) in rats or pristane-induced lupus in mice are common models for autoimmune diseases.[12] For acute inflammation, a lipopolysaccharide (LPS) challenge model can be used.[4]
-
Compound Administration: The IRAK4 inhibitor or degrader is administered to the animals, typically orally, at various doses and for a defined treatment period.
-
Efficacy Assessment: Disease progression is monitored using relevant endpoints. In arthritis models, this may include clinical scoring of paw swelling and histological analysis of joint inflammation and damage. In lupus models, autoantibody levels and kidney pathology are assessed. In acute inflammation models, circulating cytokine levels and immune cell infiltration are measured.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Blood and tissue samples are collected at various time points to determine the concentration of the compound (PK) and the extent of target engagement (e.g., IRAK4 degradation in tissues) (PD).
Discussion and Future Perspectives
The primary advantage of IRAK4 degraders over inhibitors in the context of long-term studies lies in their ability to eliminate both the kinase and scaffolding functions of the IRAK4 protein.[2][4] This dual action is hypothesized to lead to a more profound and durable inhibition of the TLR/IL-1R signaling pathway.[4][13] Preclinical data suggests that the inhibitory effects of the degrader KT-474 are maintained even after the compound is removed, a feature not observed with the kinase inhibitor PF-06650833.[4] This suggests that intermittent dosing regimens may be feasible for degraders, potentially improving long-term safety and patient compliance.
In contrast, while IRAK4 inhibitors like this compound have demonstrated potent in vitro activity and efficacy in specific disease models such as lymphoma, their long-term efficacy in chronic inflammatory conditions may be limited by the residual scaffolding function of the IRAK4 protein.[6][14] Clinical trials with IRAK4 kinase inhibitors in autoimmune diseases have shown only modest activity, further supporting the hypothesis that targeting both functions of IRAK4 is necessary for optimal therapeutic benefit.[2]
Long-term studies are essential to fully elucidate the comparative safety profiles of these two modalities. A theoretical concern with degraders is the potential for off-target protein degradation, though molecules like KT-474 have been shown to be highly selective for IRAK4.[7] Conversely, the long-term consequences of sustained, partial inhibition of IRAK4 kinase activity with an inhibitor are not fully understood.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degraders for Treating Inflammatory Diseases: Advances and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A First-in-class Selective and Potent IRAK4 Degrader Demonstrates Robust in Vitro and in Vivo Inhibition of TLR/IL-1R Activation and Inflammation - ACR Meeting Abstracts [acrabstracts.org]
- 8. curis.com [curis.com]
- 9. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Pharmacodynamics of KT-474, a Novel Selective Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Degrader, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The IRAK4 kinase inhibitor PF-06650833 blocks inflammation in preclinical models of rheumatologic disease and in humans enrolled in a randomized clinical trial. | Gale and Ira Drukier Institute for Children's Health [drukierinstitute.weill.cornell.edu]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Irak4-IN-27 and BTK Inhibitors in Diffuse Large B-cell Lymphoma (DLBCL)
A Head-to-Head Look at Two Key Signaling Pathway Inhibitors in DLBCL Therapy
Diffuse Large B-cell Lymphoma (DLBCL), the most common type of non-Hodgkin lymphoma, is a heterogeneous disease with varied treatment responses. A significant subset of DLBCL, particularly the Activated B-cell-like (ABC) subtype, is characterized by the constitutive activation of signaling pathways that promote tumor cell survival and proliferation. Two key pathways implicated in the pathogenesis of ABC-DLBCL are the Toll-like receptor (TLR) pathway, which signals through Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), and the B-cell receptor (BCR) pathway, which relies on Bruton's Tyrosine Kinase (BTK). This guide provides a comparative overview of the efficacy of a novel IRAK4 inhibitor, Irak4-IN-27, and the class of BTK inhibitors, supported by available preclinical data.
Mechanism of Action: Targeting Critical Survival Pathways
This compound is a potent and selective inhibitor of IRAK4, a serine/threonine kinase crucial for signal transduction downstream of TLRs and the IL-1 receptor. In certain DLBCL subtypes, particularly those with mutations in the MYD88 gene (e.g., L265P), the IRAK4 pathway is chronically active, leading to the activation of NF-κB and subsequent pro-survival signaling. By inhibiting IRAK4, this compound aims to block this aberrant signaling, thereby inducing apoptosis and inhibiting the growth of cancer cells.[1]
BTK inhibitors, such as ibrutinib, acalabrutinib, zanubrutinib, and pirtobrutinib, target Bruton's Tyrosine Kinase, a non-receptor tyrosine kinase essential for BCR signaling. In many B-cell malignancies, including DLBCL, malignant B-cells are dependent on chronic BCR signaling for their survival and proliferation. BTK inhibitors covalently or non-covalently bind to BTK, blocking its kinase activity and disrupting the downstream signaling cascade that ultimately also leads to NF-κB activation.
Preclinical Efficacy: A Comparative Analysis
Direct head-to-head comparative studies of this compound and BTK inhibitors as single agents in the same experimental setting are limited in the currently available literature. However, by compiling data from various preclinical studies, we can draw some initial comparisons.
In Vitro Antiproliferative Activity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 data for this compound and various BTK inhibitors in different DLBCL cell lines. It is important to note that these values are from different studies and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Inhibitor | DLBCL Cell Line | Subtype | MYD88 Status | IC50 (µM) | Reference |
| This compound | OCI-LY10 | ABC | L265P | 0.248 (72h) | [1] |
| U2932 | ABC | WT | 1.251 (72h) | [1] | |
| Zanubrutinib | TMD8 | ABC | L265P | 0.0004 | [2] |
| OCI-LY10 | ABC | L265P | 0.0015 | [2] | |
| REC1 | MCL | - | 0.0009 | [2] | |
| Ibrutinib | Raji | GCB | - | 5.20 (5 days) | [3] |
| Ramos | GCB | - | 0.868 (5 days) | [3] | |
| Acalabrutinib | TMD8 | ABC | L265P | Similar potency to a novel BTK inhibitor with an IC50 < 10 nM | [4] |
| Pirtobrutinib | - | - | - | Potent against both wild-type and C481-mutant BTK in cell and enzyme assays |
Data for Pirtobrutinib's specific IC50 in DLBCL cell lines was not available in the searched literature, though its high potency is noted.
Induction of Apoptosis
This compound has been shown to induce significant apoptosis in the MYD88 L265P OCI-LY10 DLBCL cell line. Treatment with 0.5 µM and 1 µM of this compound for 48 hours resulted in apoptosis rates of 67.2% and 92.3%, respectively.[1]
BTK inhibitors also induce apoptosis in sensitive DLBCL cell lines. For instance, a novel BTK inhibitor demonstrated dose-dependent induction of apoptosis in TMD8, REC-1, and DOHH2 cell lines.[4]
Synergistic Effects
A key finding from preclinical studies is the synergistic effect observed when combining IRAK4 and BTK inhibitors. This suggests that simultaneously targeting both the TLR/MYD88 and BCR signaling pathways could be a more effective therapeutic strategy in DLBCL, particularly in the ABC subtype.
One study demonstrated that the combination of an IRAK4 inhibitor (ND-2158) and ibrutinib resulted in synergistic killing of ABC-DLBCL cell lines.[5] Another IRAK4 inhibitor, emavusertib, also showed synergistic effects with ibrutinib, especially in ibrutinib-resistant cell lines.[6] Furthermore, the combination of the IRAK4 inhibitor BAY1830839 with BTK inhibitors effectively inhibited NF-κB activation and cell viability in ABC-DLBCL cell lines and showed enhanced anti-tumor activity in vivo.[7] this compound itself has been shown to inhibit cell growth and induce apoptosis in combination with ibrutinib in the OCI-LY10 cell line.[1]
Experimental Protocols
Cell Viability Assay (ATPlite™ 1step Assay)
This protocol is based on the principle that ATP is a marker for metabolically active cells.
-
Cell Plating: Seed DLBCL cells in 96-well plates at a desired density and incubate.
-
Compound Addition: Add this compound or a BTK inhibitor at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Reagent Addition: Add ATPlite 1step reagent to each well.
-
Lysis and Signal Generation: Shake the plates for a few minutes to lyse the cells and allow the luciferase reaction to generate a luminescent signal.
-
Measurement: Measure the luminescence using a microplate reader. The signal is proportional to the amount of ATP and, therefore, the number of viable cells.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Treat DLBCL cells with the desired concentrations of this compound or a BTK inhibitor for the specified time.
-
Cell Harvesting: Collect the cells by centrifugation.
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot for Phosphorylated Proteins (p-IRAK4 and p-BTK)
This technique is used to detect the phosphorylation status of target proteins, indicating pathway activation.
-
Cell Lysis: Treat DLBCL cells with inhibitors, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-IRAK4 or anti-p-BTK).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponds to the amount of the phosphorylated protein.
Signaling Pathways and Experimental Workflow
Signaling Pathways
Caption: Simplified signaling pathways in DLBCL targeted by this compound and BTK inhibitors.
Experimental Workflow for Efficacy Comparison
Caption: A logical workflow for the in vitro comparison of this compound and BTK inhibitors in DLBCL.
Conclusion
Both this compound and BTK inhibitors demonstrate promising preclinical activity in DLBCL, particularly in the ABC subtype, by targeting critical survival pathways. While direct comparative efficacy data is still emerging, the available in vitro studies suggest that both classes of drugs can effectively inhibit proliferation and induce apoptosis in sensitive cell lines.
A key takeaway from the current research is the strong synergistic potential of combining IRAK4 and BTK inhibition. This dual-pathway blockade appears to be a highly effective strategy to overcome the signaling redundancy that may limit the efficacy of single-agent therapies. Future clinical investigations are warranted to validate these preclinical findings and to determine the optimal therapeutic positioning of this compound, both as a monotherapy and in combination with BTK inhibitors, for the treatment of DLBCL. The distinct mechanisms of action and the potential for synergistic activity highlight the importance of continued research into these targeted therapies to improve outcomes for patients with this aggressive lymphoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a highly potent and selective Bruton’s tyrosine kinase inhibitor avoiding impairment of ADCC effects for B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies [frontiersin.org]
- 7. Enhancing ABC-DLBCL Treatment: Synergy of IRAK4 Inhibition with PI3K and BTK Blockade [synapse.patsnap.com]
Navigating Kinase Selectivity: A Comparative Guide to IRAK4 Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount in the quest for targeted and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity of representative Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors with other members of the IRAK family. By presenting key experimental data and detailed methodologies, this document aims to facilitate informed decisions in drug discovery and development projects.
The IRAK family, comprising IRAK1, IRAK2, IRAK3 (also known as IRAK-M), and IRAK4, are crucial serine/threonine kinases that play pivotal roles in the innate immune signaling pathways initiated by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R).[1][2][3] While IRAK4 is the master kinase that initiates the signaling cascade, the other family members have distinct and sometimes overlapping functions.[1][4] Therefore, the development of highly selective IRAK4 inhibitors is a key objective to minimize off-target effects and enhance therapeutic efficacy.
Comparative Analysis of IRAK Inhibitor Selectivity
The following table summarizes the inhibitory activity (IC50 values) of several published kinase inhibitors against the IRAK family members. This data, gleaned from biochemical assays, provides a quantitative measure of their selectivity. A lower IC50 value indicates higher potency.
| Compound Name | IRAK4 IC50 (nM) | IRAK1 IC50 (nM) | IRAK2 IC50 (nM) | IRAK3 (IRAK-M) IC50 (nM) | Reference |
| HS-243 | 20 | 24 | Not Reported | Not Reported | [5] |
| JH-X-119-01 | >10,000 | 9 | Not Reported | Not Reported | [6] |
| PF-06426779 | 1 | Not Reported | Not Reported | Not Reported | [7] |
| BMS-986126 | 5.3 | >530 | Not Reported | Not Reported | [7] |
| IRAK-1-4 Inhibitor I | 200 | 300 | Not Reported | Not Reported | [7] |
Note: "Not Reported" indicates that the data was not available in the cited literature. The selectivity of an inhibitor is often determined by comparing its IC50 value against the primary target (IRAK4) with its IC50 values against other kinases. A significantly higher IC50 value for other kinases indicates greater selectivity for the primary target. For instance, JH-X-119-01 demonstrates high selectivity for IRAK1 over IRAK4.[6] Conversely, HS-243 is a potent dual inhibitor of IRAK1 and IRAK4.[5]
IRAK Signaling Pathway and Inhibition
The diagram below illustrates the central role of the IRAK family in the TLR/IL-1R signaling pathway. Upon ligand binding to the receptor, the adaptor protein MyD88 recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates IRAK1 and IRAK2, leading to downstream signaling cascades that culminate in the activation of transcription factors like NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines. IRAK3, in contrast, acts as a negative regulator of this pathway. Selective IRAK4 inhibitors aim to block the initial step of this cascade.
Experimental Protocols
Accurate assessment of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are generalized methodologies for key assays used in the characterization of IRAK4 inhibitors.
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This in vitro assay measures the enzymatic activity of a purified kinase and is a primary method for determining the IC50 of an inhibitor.
Objective: To quantify the inhibition of IRAK4 kinase activity by a test compound.
Principle: The assay measures the amount of ADP produced from the kinase reaction (ATP -> ADP + phosphopeptide). The amount of ADP is proportional to the kinase activity.
Materials:
-
Purified recombinant human IRAK4, IRAK1, IRAK2, and IRAK3 enzymes.
-
Kinase-specific peptide substrate.
-
ATP.
-
Test inhibitor (e.g., Irak4-IN-27) at various concentrations.
-
ADP-Glo™ Kinase Assay kit (Promega) or similar.
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, its specific substrate, and ATP in a kinase buffer.
-
Add serial dilutions of the test inhibitor to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding the enzyme to the wells.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Cell-Based Target Engagement Assay (e.g., NanoBRET™)
Cell-based assays are crucial for confirming that an inhibitor can engage its target within a cellular context.
Objective: To measure the binding of an inhibitor to IRAK4 within living cells.
Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged IRAK4 and a fluorescently labeled tracer that binds to the same kinase. An inhibitor that binds to IRAK4 will displace the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding NanoLuc®-IRAK4 fusion protein.
-
Fluorescently labeled kinase tracer.
-
Test inhibitor.
-
Cell culture reagents and plates.
-
BRET-capable plate reader.
Procedure:
-
Cell Preparation:
-
Transfect HEK293 cells with the NanoLuc®-IRAK4 plasmid.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Assay:
-
Add the fluorescent tracer to the cells.
-
Add serial dilutions of the test inhibitor.
-
Add the NanoLuc® substrate (furimazine).
-
-
Data Analysis:
-
Measure the emissions at two wavelengths (donor and acceptor).
-
Calculate the BRET ratio.
-
A decrease in the BRET ratio indicates displacement of the tracer by the inhibitor.
-
Determine the IC50 value from the dose-response curve.
-
Workflow for Assessing Kinase Inhibitor Selectivity
The following diagram outlines a typical workflow for characterizing the selectivity of a novel kinase inhibitor.
Conclusion
The selective inhibition of IRAK4 holds significant promise for the treatment of a wide range of inflammatory and autoimmune diseases. A thorough understanding of an inhibitor's cross-reactivity with other IRAK family members is a critical step in the development of safe and effective therapies. By employing a combination of biochemical and cell-based assays, researchers can build a comprehensive selectivity profile that informs lead optimization and clinical candidate selection. The data and methodologies presented in this guide serve as a valuable resource for scientists dedicated to advancing the field of kinase inhibitor drug discovery.
References
- 1. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRAK4 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | Regulation of innate immune signaling by IRAK proteins [frontiersin.org]
- 5. A highly selective inhibitor of interleukin-1 receptor–associated kinases 1/4 (IRAK-1/4) delineates the distinct signaling roles of IRAK-1/4 and the TAK1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IRAK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
Comparative Efficacy of Irak4-IN-27: An In Vitro and In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the IRAK4 inhibitor, Irak4-IN-27, alongside other notable IRAK4 inhibitors, PF-06650833 and AS2444697. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective in vitro and in vivo efficacies.
Introduction to IRAK4 Inhibition
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune signaling pathways.[1][2] Upon activation of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs), IRAK4 is recruited to the receptor complex and forms a signaling hub known as the Myddosome.[3][4] This complex initiates a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines.[2][5] Dysregulation of the IRAK4 signaling pathway is implicated in various inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive target for therapeutic intervention.[6]
In Vitro Efficacy
The in vitro potency of IRAK4 inhibitors is typically determined by their ability to inhibit the enzymatic activity of IRAK4 and to suppress inflammatory responses in cellular assays.
| Compound | Target | IC50 (nM) | Cell-Based Assay | Cell Line | Effect |
| This compound | IRAK4 | 8.7 | Proliferation | OCI-LY10 (MYD88 L265P DLBCL) | IC50 = 0.248 µM |
| Proliferation | U2932 (MYD88 WT) | IC50 = 1.251 µM | |||
| Proliferation | GM00637 (MYD88 WT) | IC50 = 1.520 µM | |||
| PF-06650833 | IRAK4 | ~1-10 | Cytokine Release | Human Primary Cells | Inhibition of inflammatory responses |
| AS2444697 | IRAK4 | 21 | Cytokine Production | Not Specified | Inhibition of pro-inflammatory mediators |
Table 1: In Vitro Efficacy of IRAK4 Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC50) of the compounds against IRAK4 and their effects in various cell-based assays.
In Vivo Efficacy
The in vivo efficacy of IRAK4 inhibitors is evaluated in animal models of disease, assessing their ability to ameliorate disease symptoms and reduce inflammatory markers.
Note: Specific in vivo efficacy data for this compound was not publicly available at the time of this guide's compilation. The data below is for comparator compounds.
| Compound | Animal Model | Disease | Dosing Regimen | Key Findings |
| PF-06650833 | Rat Collagen-Induced Arthritis (CIA) | Rheumatoid Arthritis | 3 mg/kg, twice daily | Reduced paw volume.[7] |
| Mouse (Pristane-induced and MRL/lpr) | Lupus | Not specified | Reduced circulating autoantibody levels. | |
| AS2444697 | KK/Ay Type 2 Diabetic Mice | Diabetic Nephropathy | Not specified | Improved albuminuria and renal injury.[8] |
Table 2: In Vivo Efficacy of Comparator IRAK4 Inhibitors. This table outlines the in vivo experimental models, diseases, dosing, and key findings for PF-06650833 and AS2444697.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: IRAK4 Signaling Pathway and Point of Inhibition.
Caption: General In Vitro Experimental Workflow.
Caption: General In Vivo Experimental Workflow.
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
Objective: To determine the direct inhibitory effect of a compound on IRAK4 kinase activity.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[9]
-
ATP
-
Specific peptide substrate for IRAK4
-
Test compound (this compound)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[9]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the test compound, recombinant IRAK4 enzyme, and kinase buffer.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (General Protocol for OCI-LY10)
Objective: To assess the effect of an IRAK4 inhibitor on the proliferation of cancer cells.
Materials:
-
OCI-LY10 cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound)
-
Proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed OCI-LY10 cells in a 96-well plate at a predetermined density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours).
-
Add the proliferation assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition and determine the IC50 value.
In Vivo Collagen-Induced Arthritis (CIA) in Rats (General Protocol)
Objective: To evaluate the therapeutic efficacy of an IRAK4 inhibitor in a model of rheumatoid arthritis.
Materials:
-
Lewis rats (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA) or Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., PF-06650833)
-
Vehicle control
Procedure:
-
Immunization: Emulsify bovine type II collagen in CFA. Inject the emulsion intradermally at the base of the tail of the rats on day 0.
-
Booster (optional): On day 7 or 21, administer a booster injection of type II collagen emulsified in IFA.[10]
-
Disease Monitoring: Monitor the rats for signs of arthritis, such as paw swelling, erythema, and joint stiffness. Score the severity of arthritis using a standardized scoring system.
-
Treatment: Once arthritis is established, randomize the animals into treatment groups. Administer the test compound or vehicle daily via a suitable route (e.g., oral gavage).
-
Endpoint Analysis: At the end of the treatment period, measure paw volume and collect tissues for histological analysis of joint inflammation and damage. Analyze relevant biomarkers in blood samples.
In Vivo Diabetic Nephropathy in Mice (General Protocol for KK/Ay Mice)
Objective: To assess the reno-protective effects of an IRAK4 inhibitor in a model of type 2 diabetes-induced kidney disease.
Materials:
-
KK/Ay mice (or other diabetic model)
-
Test compound (e.g., AS2444697)
-
Vehicle control
-
Metabolic cages
Procedure:
-
Model Induction: KK/Ay mice spontaneously develop type 2 diabetes and nephropathy.
-
Treatment: At a specified age or disease stage, randomize the mice into treatment groups. Administer the test compound or vehicle daily for a defined period (e.g., 4 weeks).[8]
-
Monitoring: Monitor blood glucose levels, body weight, and food and water intake throughout the study.
-
Urine and Blood Collection: Collect 24-hour urine samples using metabolic cages to measure albuminuria and creatinine clearance. Collect blood samples to measure plasma levels of cytokines and markers of endothelial dysfunction.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and collect the kidneys for histological analysis of glomerulosclerosis and tubular injury.
Conclusion
This compound demonstrates potent in vitro inhibition of IRAK4 and anti-proliferative activity, particularly in a DLBCL cell line with a MYD88 mutation. While direct in vivo efficacy data for this compound is not yet widely available, the promising in vitro profile suggests its potential as a therapeutic agent. Comparative analysis with other IRAK4 inhibitors like PF-06650833 and AS2444697, which have shown efficacy in preclinical models of autoimmune diseases, highlights the therapeutic potential of targeting the IRAK4 pathway. Further in vivo studies are necessary to fully elucidate the therapeutic window and efficacy of this compound in relevant disease models. This guide serves as a foundational resource for researchers to compare and contrast these IRAK4 inhibitors and to design future experiments.
References
- 1. compartments.jensenlab.org [compartments.jensenlab.org]
- 2. IRAK4 kinase activity controls Toll-like receptor–induced inflammation through the transcription factor IRF5 in primary human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A non-canonical IRAK4-IRAK1 pathway counters DNA damage-induced apoptosis independently of TLR/IL-1R signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.monash.edu [research.monash.edu]
- 5. A novel IRAK4/PIM1 inhibitor ameliorates rheumatoid arthritis and lymphoid malignancy by blocking the TLR/MYD88-mediated NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic effects of interleukin-1 receptor-associated kinase 4 inhibitor AS2444697 on diabetic nephropathy in type 2 diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. chondrex.com [chondrex.com]
A Comparative Guide to IRAK4-IN-27 for Researchers
This guide provides a detailed comparison of the Interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, Irak4-IN-27, with other notable IRAK4 inhibitors. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective evaluation of the compound's performance based on available data.
IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), with the exception of TLR3.[1][2] It plays a pivotal role in initiating the innate immune response.[3] Upon activation, IRAK4 is recruited by the adaptor protein MyD88 to the receptor complex, where it phosphorylates IRAK1.[2][3][4] This action triggers a cascade involving TRAF6, ultimately leading to the activation of transcription factors like NF-κB and the production of pro-inflammatory cytokines.[4][5] Given its central role, IRAK4 has emerged as a significant therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain cancers.[6][7]
IRAK4 Signaling Pathway
The diagram below illustrates the canonical IRAK4 signaling cascade initiated by TLR and IL-1R activation.
Performance Comparison of IRAK4 Inhibitors
The following table summarizes the quantitative data for this compound and other selected small-molecule IRAK4 inhibitors. The data is compiled from publicly available sources and provides a basis for comparing their biochemical potency and cellular activity.
| Compound Name | Biochemical IC50 (nM) | Cellular Activity / IC50 (nM) | Cell Line / Assay Type | Reference |
| This compound | 8.7 | 248 | OCI-LY10 (MYD88 L265P DLBCL) | [8] |
| 1251 | U2932 (MYD88 WT) | [8] | ||
| Zimlovisertib (PF-06650833) | 0.52 | 2.4 | Human PBMC (Cytokine Secretion) | [9][10] |
| Zabedosertib (BAY 1834845) | 3.55 | Not specified | Anti-inflammatory activity noted | [9][10] |
| IRAK4-IN-4 | 2.8 | Not specified | Also inhibits cGAS (IC50 = 2.1 nM) | [9] |
| KT-474 (PROTAC Degrader) | Not Applicable (Degrader) | 0.88 (DC50) | THP-1 (IRAK4 Degradation) | [11] |
| Compound 19 (Benzolactam) | Not specified | 81 (IL-6) | Human Whole Blood (HWB) Assay | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. DC50 (half-maximal degradation concentration) is the concentration of a PROTAC degrader required to induce 50% of the maximal degradation of the target protein.
Experimental Protocols
Reproducibility of experimental data is contingent on detailed methodologies. Below are generalized protocols for key assays used in the characterization of IRAK4 inhibitors, based on common practices in the field.
Biochemical Kinase Activity Assay (e.g., ADP-Glo™ or Transcreener®)
This assay quantifies the enzymatic activity of purified IRAK4 by measuring the amount of ADP produced from ATP during the phosphorylation of a substrate.
Objective: To determine the IC50 of an inhibitor against purified IRAK4 kinase.
Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase substrate (e.g., a synthesized IRAK1 peptide)[12]
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Test compounds (e.g., this compound) dissolved in DMSO
-
ADP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)[13]
-
Microplates (e.g., 96-well or 384-well)
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer, purified IRAK4 enzyme, and the peptide substrate in each well of the microplate.
-
Compound Addition: Add serial dilutions of the test inhibitor (or DMSO for control) to the wells.
-
Initiation: Start the kinase reaction by adding a defined concentration of ATP (e.g., near the Km for ATP).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60-90 minutes) to allow for enzymatic activity.[12]
-
Detection: Stop the reaction and measure the amount of ADP produced. This is typically done by adding a detection reagent that converts ADP to ATP, which then drives a luciferase-based reaction, generating a luminescent signal proportional to the ADP concentration.[13]
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.
Cellular Phosphorylation Assay
This assay measures the ability of an inhibitor to block IRAK4 activity within a cellular context by quantifying the phosphorylation of a downstream target, such as IRAK1.
Objective: To assess the cellular potency of an IRAK4 inhibitor.
Materials:
-
Relevant cell line (e.g., OCI-LY10 DLBCL cells or human PBMCs)[8][14]
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Stimulant (e.g., Lipopolysaccharide (LPS) or IL-1β)
-
Lysis buffer with phosphatase and protease inhibitors
-
Antibodies: Anti-IRAK1 (for immunoprecipitation), anti-phospho-IRAK1, and total IRAK1 (for detection)
-
Detection system (e.g., Western Blot, ELISA, or Electrochemiluminescence (ECL)-based assay)[14]
Procedure:
-
Cell Culture: Plate cells at a desired density and allow them to adhere or stabilize.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the IRAK4 inhibitor for 1-2 hours.
-
Stimulation: Add a stimulant (e.g., LPS) to activate the TLR/IRAK4 pathway and incubate for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them using a lysis buffer to release cellular proteins.
-
Quantification of Phosphorylation:
-
For ECL/ELISA: Transfer the lysate to an assay plate coated with a capture antibody (e.g., anti-IRAK1). Detect phosphorylated IRAK1 using a specific detection antibody. The signal is proportional to the level of phosphorylation.[14]
-
For Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against phosphorylated IRAK1 and total IRAK1.
-
-
Data Analysis: Normalize the phosphorylated protein signal to the total protein signal. Plot the normalized values against inhibitor concentration to determine the cellular IC50.
Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing novel IRAK4 inhibitors.
References
- 1. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRAK-4 Inhibitors for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. IRAK1 and IRAK4 as emerging therapeutic targets in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IRAK4 scaffold integrates TLR4-driven TRIF and MYD88 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
Benchmarking Irak4-IN-27: A Comparative Guide to Toll-like Receptor Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Toll-like receptor (TLR) signaling pathway is a cornerstone of the innate immune system, playing a critical role in recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses. Dysregulation of this pathway is implicated in a multitude of inflammatory and autoimmune diseases, making it a prime target for therapeutic intervention. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a central kinase in the TLR signaling cascade, and its inhibition presents a promising strategy for modulating inflammatory responses. This guide provides a comparative analysis of Irak4-IN-27, a potent IRAK4 inhibitor, against other inhibitors targeting various components of the TLR pathway. The data presented herein is intended to assist researchers in selecting the most appropriate tool compounds for their studies in immunology and drug discovery.
Introduction to this compound
This compound is a selective and potent small molecule inhibitor of IRAK4 kinase activity. With a reported half-maximal inhibitory concentration (IC50) of 8.7 nM, it demonstrates significant potential in blocking downstream inflammatory signaling.[1] Its mechanism of action involves binding to the ATP-binding pocket of IRAK4, thereby preventing the phosphorylation and activation of downstream substrates, including IRAK1. This ultimately leads to the suppression of pro-inflammatory cytokine production.
Comparative Analysis of TLR Pathway Inhibitors
To provide a comprehensive benchmark, this compound is compared against a panel of inhibitors targeting different nodes of the TLR signaling pathway. This includes inhibitors of TLRs themselves, the adaptor protein MyD88, and the downstream IκB kinase (IKK) complex. The following table summarizes the key performance indicators for these compounds.
| Inhibitor | Target | Mechanism of Action | IC50 | Key Applications/Cell Types |
| This compound | IRAK4 | ATP-competitive kinase inhibitor | 8.7 nM (IRAK4 kinase assay) | Inhibition of TLR-mediated inflammation, studies in diffuse large B-cell lymphoma (OCI-LY10, U2932, GM00637 cells) |
| TAK-242 (Resatorvid) | TLR4 | Allosteric inhibitor of TLR4 intracellular signaling | 1.1 - 11 nM (LPS-induced cytokine production in RAW264.7 cells and mouse peritoneal macrophages) | Selective inhibition of TLR4 signaling, studies of sepsis and inflammatory diseases |
| C29 | TLR2 | Blocks TLR2/1 and TLR2/6 signaling | 19.7 µM (hTLR2/1), 37.6 µM (hTLR2/6) | Inhibition of TLR2-mediated inflammation |
| ST2825 | MyD88 | Inhibits MyD88 homodimerization | ~5-10 µM for significant inhibition of dimerization | Blocks signaling from most TLRs (except TLR3), studies in lymphoma and leukemia cells |
| PS-1145 | IKKβ | ATP-competitive kinase inhibitor | 88 nM (IKK complex) | Broad inhibition of NF-κB activation downstream of various stimuli |
Signaling Pathway Overview
The following diagram illustrates the Toll-like receptor 4 (TLR4) signaling pathway, highlighting the points of intervention for the compared inhibitors.
Caption: TLR4 signaling pathway and points of inhibitor intervention.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of TLR pathway inhibitors.
In Vitro Cytokine Release Assay
This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells upon stimulation with a TLR agonist.
I. Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion. Adjust the cell density to 1 x 10^6 cells/mL.
II. Assay Procedure:
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.
-
Prepare serial dilutions of the test inhibitors (e.g., this compound) in complete RPMI-1640 medium.
-
Add 50 µL of the diluted inhibitors to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (no inhibitor).
-
Pre-incubate the plate at 37°C in a humidified 5% CO2 incubator for 1 hour.
-
Prepare a stock solution of Lipopolysaccharide (LPS) from E. coli O111:B4 in sterile PBS. Dilute to a working concentration of 4 ng/mL in complete RPMI-1640 medium.
-
Add 50 µL of the LPS working solution to each well (final concentration of 1 ng/mL), except for the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.
-
Carefully collect the supernatant for cytokine analysis.
III. Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Wash the plate and block with an appropriate blocking buffer.
-
Add standards and diluted supernatants to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Wash the plate and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations from the standard curve and determine the IC50 value for each inhibitor.
Workflow for In Vitro Cytokine Release Assay
Caption: Workflow of the in vitro cytokine release assay.
MTT Cell Viability Assay
This assay is performed to ensure that the observed inhibition of cytokine production is not due to cytotoxicity of the test compounds.
I. Assay Procedure:
-
Following the collection of supernatants for the cytokine release assay, carefully remove the remaining medium from the cell pellets.
-
Add 100 µL of fresh, serum-free RPMI-1640 medium to each well.
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate the plate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Phosphorylated IRAK1
This assay is used to directly assess the inhibition of IRAK4 kinase activity by measuring the phosphorylation of its direct substrate, IRAK1.
I. Cell Lysis and Protein Quantification:
-
Treat cells (e.g., THP-1 monocytes) with the inhibitor and stimulate with a TLR agonist as described in the cytokine release assay.
-
After the desired stimulation time (e.g., 15-30 minutes), wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
II. Electrophoresis and Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
III. Antibody Incubation and Detection:
-
Incubate the membrane with a primary antibody specific for phosphorylated IRAK1 (e.g., anti-phospho-IRAK1 Thr209) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Strip the membrane and re-probe with an antibody for total IRAK1 and a loading control (e.g., GAPDH or β-actin) to normalize the data.
Conclusion
This compound is a highly potent and selective inhibitor of IRAK4, a critical node in TLR signaling. When benchmarked against other inhibitors targeting different components of the pathway, its low nanomolar potency highlights its utility as a tool compound for dissecting the role of IRAK4 in inflammatory processes. The choice of inhibitor will ultimately depend on the specific research question and the desired point of intervention within the TLR signaling cascade. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess the efficacy and selectivity of these and other TLR pathway inhibitors.
References
The Challenge of Translating In Vitro Efficacy to In Vivo Performance: A Comparative Guide to IRAK4 Inhibitor Pharmacokinetics
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. A critical hurdle in this translational process is understanding and optimizing the pharmacokinetic (PK) properties of a drug candidate. This guide provides a comparative analysis of the in vitro to in vivo translation of Irak4-IN-27, a potent inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), with other notable IRAK4 inhibitors. While comprehensive in vivo pharmacokinetic data for this compound remains limited in the public domain, this guide offers a framework for comparison by presenting its available in vitro activity alongside the more extensively characterized profiles of other IRAK4-targeted compounds.
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a critical mediator in innate immune signaling pathways, making it a compelling target for the treatment of various inflammatory diseases and cancers.[1] The successful development of IRAK4 inhibitors hinges not only on their potency at the molecular level but also on their ability to achieve and maintain therapeutic concentrations at the site of action in a living organism. This requires a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.
This guide summarizes key in vitro and in vivo pharmacokinetic parameters for selected IRAK4 inhibitors, provides detailed experimental protocols for crucial ADME assays, and visualizes the underlying biological and experimental workflows to aid in the design and interpretation of translational studies.
Comparative Pharmacokinetic Data
The following table summarizes the available in vitro and in vivo pharmacokinetic data for this compound and two other well-characterized IRAK4 inhibitors, PF-06650833 and the PROTAC degrader KT-474. It is important to note the current data gaps for this compound, highlighting the need for further investigation to fully understand its translational potential.
| Parameter | This compound | PF-06650833 | KT-474 (PROTAC Degrader) |
| In Vitro Potency | |||
| IRAK4 IC50 | 8.7 nM[2] | Potent inhibitor[3][4] | Potently degrades IRAK4 (DC50 = 0.88 nM)[4] |
| In Vitro ADME | |||
| Metabolic Stability | Data not publicly available | Favorable in vitro ADME characteristics[1] | Improved metabolic stability in human and rat liver microsomes[5] |
| Plasma Protein Binding | Data not publicly available | Data not publicly available | Data not publicly available |
| Permeability (Caco-2) | Data not publicly available | Data not publicly available | Reduced passive permeability[5] |
| In Vivo Pharmacokinetics (Mouse) | |||
| Clearance | Data not publicly available | High clearance in rats (t1/2 = 0.6 h)[1] | Reaches Cmax after 2 hours, with measurable plasma levels up to 24 hours[4] |
| Oral Bioavailability | Data not publicly available | Orally bioavailable[1] | Orally bioavailable[5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of pharmacokinetic studies. Below are protocols for key in vitro and in vivo experiments.
In Vitro Metabolic Stability in Hepatocytes
This assay evaluates the rate at which a compound is metabolized by liver enzymes.
Protocol:
-
Cell Preparation: Thaw and suspend cryopreserved human hepatocytes in incubation medium to a final density of 0.5 x 10^6 viable cells/mL.[6]
-
Compound Incubation: Add the test compound (e.g., this compound) to the hepatocyte suspension at a final concentration of 1 µM. Incubate at 37°C with continuous shaking.[7]
-
Time-Point Sampling: Collect aliquots of the incubation mixture at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[6]
-
Reaction Quenching: Terminate the metabolic reaction in the collected aliquots by adding a cold organic solvent, such as acetonitrile.
-
Sample Analysis: Centrifuge the samples to pellet cell debris. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the in vitro half-life (t1/2) by plotting the natural log of the percentage of the remaining parent compound against time. Calculate the in vitro intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (cell density).[6]
Plasma Protein Binding by Equilibrium Dialysis
This assay measures the fraction of a drug that is bound to plasma proteins.
Protocol:
-
Apparatus Preparation: Hydrate a semi-permeable dialysis membrane (e.g., molecular weight cutoff of 6–8 kDa) and assemble the equilibrium dialysis apparatus.[8]
-
Sample Preparation: Spike the test compound into plasma from the desired species (e.g., human, mouse) at a final concentration of 1-5 µM.[9]
-
Dialysis: Add the compound-spiked plasma to one chamber of the dialysis unit and a protein-free buffer (e.g., phosphate-buffered saline) to the other chamber.[10]
-
Equilibration: Incubate the sealed unit at 37°C with gentle shaking for a sufficient time (e.g., 4-8 hours) to allow the unbound compound to reach equilibrium across the membrane.[8][9]
-
Sample Collection and Analysis: After incubation, collect samples from both the plasma and buffer chambers. Analyze the concentration of the compound in each sample by LC-MS/MS.
-
Data Calculation: The fraction unbound (fu) is calculated as the ratio of the compound concentration in the buffer chamber to the concentration in the plasma chamber.
Caco-2 Permeability Assay
This assay assesses the potential for a drug to be absorbed across the intestinal epithelium.
Protocol:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[11]
-
Monolayer Integrity Check: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[12]
-
Permeability Measurement (Apical to Basolateral):
-
Add the test compound (at a defined concentration, e.g., 10 µM) to the apical (donor) side of the monolayer.
-
At specified time points (e.g., 2 hours), collect samples from the basolateral (receiver) side.[12]
-
-
Permeability Measurement (Basolateral to Apical):
-
To assess active efflux, add the test compound to the basolateral (donor) side and collect samples from the apical (receiver) side.
-
-
Sample Analysis: Determine the concentration of the compound in the collected samples using LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial concentration in the donor chamber.
In Vivo Pharmacokinetic Study in Mice
This study determines the concentration-time profile of a drug in the body after administration.
Protocol:
-
Animal Dosing: Administer the test compound to mice via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection). A typical study might involve multiple dose groups and a vehicle control.[13]
-
Blood Sampling: Collect blood samples from the mice at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, and 360 minutes post-dose).[13] Serial bleeding from the same animal can be performed to reduce variability.[14]
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Bioanalysis: Quantify the concentration of the drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Clearance (CL): The volume of plasma cleared of the drug per unit of time.
-
Volume of Distribution (Vd): The apparent volume into which the drug distributes in the body.
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to decrease by half.
-
Area Under the Curve (AUC): The total drug exposure over time.
-
Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation, calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.[15]
-
Visualizing the Pathways and Processes
To better understand the context of IRAK4 inhibition and the experimental workflow for pharmacokinetic assessment, the following diagrams are provided.
Caption: Simplified IRAK4 signaling pathway.
Caption: In vitro to in vivo PK translation workflow.
References
- 1. Emerging interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors or degraders as therapeutic agents for autoimmune diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of PF-06650833, a selective interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitor, in single and multiple ascending dose randomized phase 1 studies in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Discovery of KT-474—a Potent, Selective, and Orally Bioavailable IRAK4 Degrader for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - FR [thermofisher.com]
- 7. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. Protein Binding by Equilibrium Dialysis [bio-protocol.org]
- 9. Plasma Protein Binding Assay [visikol.com]
- 10. enamine.net [enamine.net]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. enamine.net [enamine.net]
- 13. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]
- 14. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of Irak4-IN-27: A Comparative Analysis for Drug Discovery Professionals
For researchers and scientists navigating the landscape of IRAK4 inhibitors, Irak4-IN-27 has emerged as a potent and selective agent. This guide provides a comprehensive comparison of this compound with other known IRAK4 inhibitors, supported by available experimental data. A detailed examination of its selectivity profile is crucial for its potential application in targeted therapies for inflammatory diseases and certain cancers.
This compound, also known as compound 22, demonstrates significant potency with an IC50 of 8.7 nM for Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1] Its development as a 2,3-dihydrobenzofuran derivative was aimed at treating diffuse large B-cell lymphoma (DLBCL).[1] While the original publication describes it as having "favorable kinase selectivity," a comprehensive, publicly available kinome scan profiling its activity against a broad panel of kinases is not readily accessible.[2] This guide aims to contextualize the selectivity of this compound by comparing it with other well-characterized IRAK4 inhibitors for which extensive selectivity data is available.
Comparative Analysis of IRAK4 Inhibitors
The development of highly selective IRAK4 inhibitors is a key objective in the field to minimize off-target effects and enhance therapeutic efficacy. The following table summarizes the potency and, where available, the selectivity of this compound and other notable IRAK4 inhibitors.
| Inhibitor | IRAK4 IC50 (nM) | Selectivity Profile Highlights | Reference |
| This compound (Compound 22) | 8.7 | Described as having "favorable kinase selectivity." Specific off-target kinases not detailed in publicly available literature. | [1] |
| HS-243 | 20 | Highly selective; screened against 468 protein kinases. Primarily inhibits IRAK1 (IC50 = 24 nM) and IRAK4. | |
| Zimlovisertib (PF-06650833) | 0.2 | Potent and selective IRAK4 inhibitor. | |
| Emavusertib (CA-4948) | <50 | Potent inhibitor of IRAK4. | |
| BAY-1834845 (Zabedosertib) | Not specified | Highly potent and selective IRAK4 inhibitor. | |
| IRAK-1/4 Inhibitor I | 200 (for IRAK4) | Displays >10 µM IC50 values against a panel of 27 other kinases. |
IRAK4 Signaling Pathway and Experimental Workflow
To understand the context of IRAK4 inhibition, it is essential to visualize its role in the signaling cascade. Upon activation by Toll-like receptors (TLRs) or Interleukin-1 receptors (IL-1Rs), MyD88 recruits IRAK4, which then phosphorylates and activates IRAK1 and IRAK2. This initiates a downstream cascade leading to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.
The selectivity of kinase inhibitors is typically determined using large-panel kinase screening assays. The general workflow for such an experiment is depicted below.
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
This protocol describes a general method for determining the in vitro potency of an inhibitor against IRAK4. Specific assay conditions may vary between providers.
1. Reagents and Materials:
-
Recombinant human IRAK4 enzyme
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
Substrate (e.g., a specific peptide or protein substrate for IRAK4)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or similar)
-
384-well assay plates
2. Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Add a fixed volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the assay plate.
-
Add the IRAK4 enzyme solution to each well and incubate for a specified period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a defined time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction by adding a stop solution or by proceeding directly to the detection step, depending on the assay format.
-
Add the detection reagent according to the manufacturer's instructions to measure the extent of the kinase reaction (e.g., by quantifying ADP production or substrate phosphorylation).
-
Read the plate using a suitable plate reader (e.g., luminometer, fluorescence reader).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan™ Selectivity Profiling (Methodology Overview)
The KINOMEscan™ platform from Eurofins DiscoverX is a widely used method for assessing kinase inhibitor selectivity.
1. Principle: The assay is based on a competitive binding assay that measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a panel of DNA-tagged kinases.
2. Workflow:
-
A DNA-tagged kinase, an immobilized ligand, and the test compound are combined.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The amount of kinase that remains bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can also be determined from dose-response curves.
Conclusion
This compound is a potent inhibitor of IRAK4 with promising applications, particularly in the context of MYD88-mutant DLBCL.[1] While its developers report "favorable kinase selectivity," the absence of a publicly available, comprehensive kinome scan makes a direct, data-driven comparison with other highly selective inhibitors challenging. For researchers considering this compound for their studies, its high potency is a significant advantage. However, for applications where exquisite selectivity is paramount, inhibitors such as HS-243, for which extensive kinome-wide data is available, may currently offer a more characterized profile. Further publication of the detailed selectivity data for this compound will be crucial for its continued evaluation and potential clinical development.
References
A Comparative Analysis of IRAK4 Inhibitors: Irak4-IN-27 and BAY 1834845
Introduction to IRAK4 Signaling
IRAK4 is the most upstream and essential kinase in the MyD88-dependent signaling cascade.[1] Upon activation of TLRs (excluding TLR3) or IL-1Rs by their respective ligands, the adaptor protein MyD88 is recruited to the receptor complex.[2] This recruitment facilitates the assembly of a multi-protein complex known as the Myddosome, where IRAK4 is brought into close proximity, leading to its trans-autophosphorylation and activation.[2] Activated IRAK4 then phosphorylates downstream substrates, primarily IRAK1, initiating a cascade that involves the E3 ubiquitin ligase TRAF6.[3] This ultimately leads to the activation of key transcription factors such as NF-κB and AP-1, driving the expression of numerous pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[3][2] By targeting the kinase activity of IRAK4, inhibitors can effectively block this entire downstream inflammatory cascade.
Quantitative Performance Data
The following tables summarize the key in vitro biochemical and cellular potency metrics for this compound and BAY 1834845.
Table 1: Biochemical Potency
| Compound | Target | IC₅₀ (nM) | Assay ATP Concentration | Source |
|---|---|---|---|---|
| This compound | IRAK4 | 8.7 | Not Specified | [4] |
| BAY 1834845 | IRAK4 | 3.55 | Not Specified | [5][6] |
| | IRAK4 | 8 | 1 mM |[3] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | Endpoint | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| This compound | OCI-LY10 (MYD88 L265P) | Proliferation | Cell Growth Inhibition | 0.248 | [4] |
| U2932 (MYD88 WT) | Proliferation | Cell Growth Inhibition | 1.251 | [4] | |
| BAY 1834845 | THP-1 | Cytokine Release | LPS-induced TNF-α Inhibition | Not specified (Potent inhibition noted) | [3] |
| | hPBMC | Cytokine Release | LPS-induced Cytokine Inhibition | Not specified (Effective at 500 nM) |[7] |
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. Below are representative methodologies for the key assays used to characterize these IRAK4 inhibitors.
IRAK4 Biochemical Kinase Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified IRAK4. A common method is the ADP-Glo™ Kinase Assay.
-
Objective: To determine the IC₅₀ value of an inhibitor against IRAK4 kinase activity.
-
Principle: The assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to IRAK4 activity.[7]
-
Protocol Outline:
-
Reaction Setup: A master mix is prepared containing 1x Kinase Assay Buffer, a specified concentration of ATP (e.g., 10 µM or 1 mM), and a suitable substrate like Myelin Basic Protein (MBP).[4][2]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (e.g., this compound or BAY 1834845) in DMSO are added to the wells of a 96-well plate. The final DMSO concentration is typically kept at or below 1%.[4]
-
Enzyme Initiation: The reaction is initiated by adding purified, recombinant IRAK4 enzyme to each well.
-
Incubation: The plate is incubated for a set period (e.g., 45-60 minutes) at a controlled temperature (e.g., 30°C or room temperature) to allow the kinase reaction to proceed.[4][2]
-
ADP Detection:
-
ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.
-
Kinase Detection Reagent is then added, which converts the ADP produced into ATP and provides luciferase and luciferin to generate a luminescent signal.
-
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to controls (0% and 100% inhibition), and the IC₅₀ value is calculated using a sigmoidal dose-response curve fit.[6]
-
Cellular Proliferation Assay (WST/CCK-8)
This assay was used to determine the anti-proliferative effect of this compound on Diffuse Large B-cell Lymphoma (DLBCL) cells.[4]
-
Objective: To measure the effect of an inhibitor on the growth and viability of cancer cell lines.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay uses a highly water-soluble tetrazolium salt, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan is directly proportional to the number of viable cells.[8]
-
Protocol Outline:
-
Cell Seeding: DLBCL cells (e.g., OCI-LY10) are seeded into 96-well plates at a specific density (e.g., 4 x 10⁴ cells/well).[8][9]
-
Compound Treatment: Cells are treated with increasing concentrations of the test inhibitor (e.g., this compound) and incubated for a specified duration (e.g., 72 hours).[4]
-
Reagent Addition: CCK-8 reagent is added to each well, and the plate is incubated for 2-4 hours at 37°C.[8]
-
Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability relative to a vehicle control (e.g., DMSO) is calculated, and the IC₅₀ value is determined.
-
Cellular Cytokine Release Assay
This assay measures the ability of an inhibitor to block the production and release of pro-inflammatory cytokines from immune cells following stimulation.
-
Objective: To assess the cellular potency of an IRAK4 inhibitor in a disease-relevant context.
-
Principle: Immune cells like the human monocytic cell line THP-1 or primary human peripheral blood mononuclear cells (hPBMCs) are stimulated with a TLR agonist, such as Lipopolysaccharide (LPS), to induce IRAK4-dependent cytokine production.[6][10] The amount of a specific cytokine (e.g., TNF-α) released into the cell culture supernatant is quantified, typically by ELISA or a homogeneous assay like HTRF or AlphaLISA.[5][11]
-
Protocol Outline:
-
Cell Culture: THP-1 cells are cultured and seeded in 96-well plates. For a more macrophage-like phenotype, cells can be pre-treated with phorbol 12-myristate 13-acetate (PMA).[11]
-
Inhibitor Pre-treatment: Cells are pre-incubated with various concentrations of the IRAK4 inhibitor for 1-2 hours.[11]
-
Stimulation: Cells are then challenged with LPS (e.g., 100 ng/mL to 1 µg/mL) to activate the TLR4-IRAK4 signaling pathway.[6][10]
-
Incubation: The plates are incubated for a period ranging from 4 to 24 hours to allow for cytokine production and secretion.[6]
-
Supernatant Collection: The cell culture supernatant is carefully collected.
-
Cytokine Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit or other immunoassay platforms according to the manufacturer's instructions.
-
Data Analysis: Cytokine concentrations are normalized to the LPS-stimulated control, and IC₅₀ values are calculated to determine the potency of the inhibitor in a cellular context.
Comparative Summary
Both this compound and BAY 1834845 are highly potent inhibitors of the IRAK4 kinase, with biochemical IC₅₀ values in the low single-digit nanomolar range.[4][5] Their primary distinction lies in their reported and investigated therapeutic applications.
This compound has been characterized for its anti-proliferative and pro-apoptotic activity in DLBCL cell lines, particularly those harboring the MYD88 L265P mutation, which confers constitutive activation of the IRAK4 pathway.[4] Its greater potency in the mutant cell line (OCI-LY10) compared to the wild-type (U2932) suggests a targeted application in oncology for genetically defined patient populations.[4]
BAY 1834845 (Zabedosertib) has been more broadly developed as an anti-inflammatory agent.[8] Data demonstrates its ability to potently suppress the release of key inflammatory cytokines from primary human immune cells, and it has advanced into clinical trials for inflammatory conditions.[8][7] Its development profile highlights its potential for treating systemic inflammatory and autoimmune diseases where the TLR/IL-1R pathways are pathologically overactivated.
References
- 1. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.com [promega.com]
- 8. TEOA Inhibits Proliferation and Induces DNA Damage of Diffuse Large B-Cell Lymphoma Cells Through Activation of the ROS-Dependent p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. haematologica.org [haematologica.org]
- 10. Differential susceptibility to lipopolysaccharide affects the activation of toll-like-receptor 4 signaling in THP-1 cells and PMA-differentiated THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
Validating the Therapeutic Potential of IRAK4 Inhibitors in Patient-Derived Xenografts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of the investigational IRAK4 inhibitor, Irak4-IN-27, against other IRAK4-targeting compounds, with a focus on their performance in patient-derived xenograft (PDX) models of cancer. This document is intended to serve as a resource for researchers in the field of oncology and drug development, offering a summary of available preclinical data, detailed experimental methodologies, and a visual representation of the underlying biological pathways.
Introduction to IRAK4 Inhibition in Oncology
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that plays a pivotal role in the innate immune system. It acts as a critical signaling node downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Upon activation, IRAK4 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB, which are crucial for the expression of pro-inflammatory cytokines and cell survival proteins. In several cancers, particularly in hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL), aberrant activation of the IRAK4 signaling pathway, often driven by mutations in the upstream adapter protein MyD88, is a key driver of tumor cell proliferation and survival. This makes IRAK4 a compelling therapeutic target for the development of novel anti-cancer agents.
This guide focuses on this compound and compares its available preclinical data with that of more clinically advanced IRAK4 inhibitors, CA-4948 (emavusertib) and BAY1830839, for which patient-derived xenograft data are available.
Mechanism of Action: The IRAK4 Signaling Pathway
IRAK4 is a central mediator in the MyD88-dependent signaling pathway. The binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to its corresponding receptor (TLR or IL-1R) triggers the recruitment of the MyD88 adapter protein. MyD88 then recruits IRAK4, leading to the formation of a protein complex known as the Myddosome. Within this complex, IRAK4 becomes autophosphorylated and subsequently phosphorylates IRAK1. Activated IRAK1 then interacts with TRAF6, an E3 ubiquitin ligase, leading to the activation of downstream signaling cascades, including the NF-κB and MAPK pathways. These pathways ultimately promote inflammation, cell survival, and proliferation. Small molecule inhibitors of IRAK4 are designed to bind to the ATP-binding pocket of the kinase domain, preventing its catalytic activity and thereby blocking the entire downstream signaling cascade.
Caption: IRAK4 signaling cascade and the point of intervention for this compound.
Comparative Efficacy of IRAK4 Inhibitors
A direct comparison of the in vivo therapeutic potential of this compound in patient-derived xenograft models is currently limited by the lack of publicly available data for this specific compound. However, by examining its in vitro potency alongside the comprehensive preclinical data for CA-4948 and BAY1830839, we can infer its potential and identify key areas for future investigation.
In Vitro Potency
| Compound | Target | IC50 (nM) | Cell Line | Key Findings | Reference |
| This compound | IRAK4 | 8.7 | OCI-LY10 (MYD88 L265P DLBCL) | Inhibits cell growth and promotes apoptosis. | [1] |
| CA-4948 (emavusertib) | IRAK4 | <50 | Not specified | Orally bioavailable with demonstrated in vivo efficacy. Also inhibits FLT3. | [2] |
| BAY1830839 | IRAK4 | 3 | Biochemical Assay | High potency and excellent kinase selectivity. | [3] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
While no in vivo data for this compound is currently available, the following tables summarize the significant findings for the comparator compounds, CA-4948 and BAY1830839, in DLBCL PDX models.
CA-4948 (emavusertib) in DLBCL PDX Models [4][5]
| PDX Model | Cancer Type | Key Mutations | Treatment | Tumor Growth Inhibition (TGI) | Key Findings |
| Multiple ABC-DLBCL models | ABC-DLBCL | MYD88 L265P | 50 mg/kg or 150 mg/kg, QD, p.o. | >50% in 4 out of 5 models | Demonstrated significant efficacy in ABC-DLBCL subtypes. |
| ABC-DLBCL model | ABC-DLBCL | MYD88 L265P, CD79B | 150 mg/kg, QD, p.o. | Significant | Efficacious in tumors with dual activating mutations in TLR/IL-1R and BCR pathways. |
| ABC-DLBCL model | ABC-DLBCL | MYD88 L265P, BCL6 translocation | 150 mg/kg, QD, p.o. | Resistant | A specific genetic background conferred resistance to monotherapy. |
| Resistant ABC-DLBCL model | ABC-DLBCL | MYD88 L265P, BCL6 translocation | Combination with ibrutinib | Synergistic | Combination therapy overcame resistance observed with monotherapy. |
BAY1830839 in DLBCL PDX Models [3]
| PDX Model | Cancer Type | Key Mutations | Treatment | Outcome | Key Findings |
| LY2988 | ABC-DLBCL | MYD88mut/CD79A/Bmut | Combination with copanlisib | Synergistic anti-tumor activity | Combination with a PI3K inhibitor showed significant improvement over monotherapy. |
| LY2266 | ABC-DLBCL | MYD88wt/CD79A/Bwt | Combination with copanlisib | Synergistic anti-tumor activity | Efficacy observed even in a wild-type MYD88 model when combined with a PI3K inhibitor. |
Experimental Protocols
To ensure the reproducibility and clear understanding of the data presented, detailed methodologies for the key experiments are provided below.
In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma - NSG) are used as hosts for patient-derived tumor tissue.
-
Tumor Implantation: Freshly obtained patient tumor tissue is surgically implanted subcutaneously into the flank of the mice.
-
Tumor Growth and Monitoring: Once tumors are established and reach a predetermined volume (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: The investigational drug (e.g., this compound) and vehicle control are administered to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Efficacy Assessment: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups at the end of the study. Other endpoints can include tumor regression and overall survival.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumors are excised for further analysis, such as immunohistochemistry or western blotting, to assess target engagement and downstream signaling effects.
Caption: Workflow for assessing in vivo efficacy in PDX models.
Western Blotting for Signaling Pathway Analysis
-
Protein Extraction: Excised tumor tissues are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-IRAK4, total IRAK4, phospho-NF-κB, total NF-κB, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured on X-ray film or with a digital imager.
Immunohistochemistry (IHC) for Pharmacodynamic Biomarkers
-
Tissue Preparation: Excised tumors are fixed in formalin and embedded in paraffin.
-
Sectioning: Thin sections (4-5 µm) of the paraffin-embedded tissue are cut and mounted on glass slides.
-
Deparaffinization and Rehydration: The slides are deparaffinized in xylene and rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Endogenous peroxidase activity is blocked, and non-specific binding sites are blocked with a serum-free protein block.
-
Primary Antibody Incubation: The slides are incubated with a primary antibody against a pharmacodynamic biomarker (e.g., phospho-IRAK1 or Ki-67 for proliferation).
-
Secondary Antibody and Detection: A labeled secondary antibody and a detection system (e.g., DAB chromogen) are used to visualize the antibody binding.
-
Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted with a coverslip.
-
Analysis: The stained slides are examined under a microscope, and the intensity and localization of the staining are scored to assess the drug's effect on the target biomarker.
Conclusion and Future Directions
The available in vitro data indicates that this compound is a potent inhibitor of IRAK4, demonstrating anti-proliferative and pro-apoptotic effects in a relevant DLBCL cell line. However, to fully validate its therapeutic potential and enable a direct comparison with other IRAK4 inhibitors like CA-4948 and BAY1830839, in vivo studies using patient-derived xenograft models are essential.
The extensive preclinical data for CA-4948 and BAY1830839 highlight the promise of IRAK4 inhibition as a therapeutic strategy for cancers with aberrant TLR/IL-1R signaling, particularly in ABC-DLBCL. The data from PDX models have been instrumental in demonstrating single-agent efficacy, identifying potential resistance mechanisms, and providing a rationale for combination therapies.
Future studies on this compound should prioritize the generation of in vivo efficacy data in a panel of well-characterized PDX models, including those with different genetic backgrounds. Such studies will be critical to:
-
Determine the optimal dosing and schedule for anti-tumor activity.
-
Identify predictive biomarkers of response and resistance.
-
Explore rational combination strategies to enhance efficacy and overcome potential resistance.
This comparative guide underscores the importance of robust preclinical models like PDXs in the evaluation of novel targeted therapies. While the initial in vitro profile of this compound is promising, its ultimate therapeutic potential will be determined by its performance in these more clinically relevant in vivo systems.
References
- 1. researchgate.net [researchgate.net]
- 2. IRAK-4 inhibition: emavusertib for the treatment of lymphoid and myeloid malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. curis.com [curis.com]
- 5. Targeting IRAK4 in DLBCL: The Therapeutic Potential of CA-4948 in Xenograft Models [synapse.patsnap.com]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Irak4-IN-27
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the potent and selective IRAK4 inhibitor Irak4-IN-27, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe handling and disposal of this compound, aligning with general best practices for hazardous chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to handle the compound with care. Based on the safety data sheet for the structurally similar compound IRAK4-IN-16, it is prudent to assume that this compound may be harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[1].
Step-by-Step Disposal Protocol for this compound
The following procedure outlines the recommended steps for the proper disposal of this compound, adhering to general laboratory chemical waste guidelines.
-
Waste Identification and Segregation:
-
Treat all waste containing this compound (e.g., unused compound, contaminated consumables such as pipette tips and vials) as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep solid and liquid waste separate[2]. Halogenated and non-halogenated solvent wastes should also be collected separately[3].
-
-
Containerization:
-
Use a dedicated, chemically compatible, and leak-proof container for this compound waste. The container must be in good condition and have a secure, tight-fitting lid[4].
-
The original container, if empty and clean, can be used, ensuring the label is intact and legible[3]. If reusing a container, ensure it is triple-rinsed, and the rinsate is collected as hazardous waste[3].
-
Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container[5].
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Indicate the approximate concentration and quantity of the waste. If the waste is a mixture, list all components.
-
Include the date when waste was first added to the container.
-
-
Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[4][5].
-
The SAA must be under the control of laboratory personnel and away from sinks or floor drains[5].
-
Ensure secondary containment, such as a tray, is used to capture any potential leaks or spills[3][5].
-
Keep the waste container closed at all times, except when adding waste[3].
-
-
Disposal Request and Pickup:
-
Once the container is full or has reached the storage time limit set by your institution (often a maximum of six to twelve months), arrange for its disposal through your institution's EHS office[4][6].
-
Do not dispose of this compound down the drain or in the regular trash[4]. The final disposal must be carried out at an approved waste disposal plant[1].
-
Quantitative Waste Accumulation Limits
The following table summarizes typical quantitative limits for hazardous waste accumulation in a laboratory setting. These are general guidelines, and researchers must adhere to the specific limits set by their institution and local regulations.
| Waste Category | Maximum Volume/Quantity | Storage Time Limit |
| Total Chemical Waste (per lab) | 25 - 55 gallons | 6 - 12 months |
| Acutely Hazardous Waste (P-listed) | 1 quart (liquid) or 1 kilogram (solid) | 6 - 12 months |
Data sourced from general laboratory safety guidelines.[4][5][6]
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following diagram illustrates the logical steps from initial handling to final disposal.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting both personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for detailed requirements.
References
- 1. IRAK4-IN-16|509093-72-5|MSDS [dcchemicals.com]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guide for Handling Irak4-IN-27
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling Irak4-IN-27. The following procedural guidance is designed to ensure the safe handling and disposal of this potent kinase inhibitor.
This compound is a potent and selective inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4), with an IC50 of 8.7 nM.[1] It is utilized in research, particularly in the study of diffuse large B-cell lymphoma, where it has been shown to inhibit cell growth and promote apoptosis.[1] As a potent small molecule inhibitor, it should be handled with care to minimize exposure. Another inhibitor in the same class, IRAK4-IN-16, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects, suggesting similar precautions should be taken with this compound.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin contact, inhalation, and ingestion. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of powder-free nitrile gloves. Change the outer glove immediately upon contamination and both pairs every 30 minutes to 2 hours depending on the duration of handling. The inner glove should be tucked under the gown cuff and the outer glove should go over the cuff.[2][3] |
| Body Protection | Disposable Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene) is required. Gowns should have long sleeves with tight-fitting elastic or knit cuffs.[2] |
| Eye Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes or aerosols. Standard safety glasses are not sufficient.[2][4] |
| Respiratory Protection | N95 Respirator | An N95 respirator or higher (e.g., a fit-tested elastomeric half-mask with multi-gas cartridges and P100 filters) should be worn when handling the powder form of the compound to prevent inhalation.[2] Surgical masks do not provide adequate respiratory protection.[2][5] |
| Foot Protection | Shoe Covers | Two pairs of disposable shoe covers should be worn over street shoes when entering the designated handling area.[2] |
Operational Plan: Step-by-Step Handling Procedures
This section outlines the procedural workflow for the safe handling of this compound, from preparation to use in experiments.
1. Preparation and Weighing:
-
Designated Area: All handling of solid this compound must be conducted within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Decontamination: Before starting, decontaminate the work surface with an appropriate cleaning agent.
-
Weighing: Use a dedicated set of utensils (spatulas, weigh boats). Tare the balance with the weigh boat before adding the compound. Handle the powder carefully to avoid generating dust.
-
Solubilization: If dissolving the compound, add the solvent slowly to the powder to avoid splashing. This compound is soluble in DMSO.
2. Experimental Use:
-
Cell Culture and In Vitro Assays: When adding the compound to cell cultures or other experimental systems, use appropriate liquid handling techniques to prevent aerosols and splashes.
-
Spill Management: Have a spill kit readily available. The kit should contain absorbent pads, appropriate cleaning agents (e.g., for deactivating the compound if known), and waste disposal bags.
3. Post-Experiment Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that came into contact with this compound.
-
PPE Removal: Remove PPE in the following order to prevent re-contamination: outer gloves, gown, shoe covers, inner gloves, face and eye protection, and respirator.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste. It should be collected in a clearly labeled, sealed container. |
| Contaminated Labware (e.g., pipette tips, tubes, flasks) | Place in a designated, leak-proof, and puncture-resistant hazardous waste container labeled "Chemotherapeutic Waste" or "Hazardous Drug Waste."[6] |
| Contaminated PPE (gloves, gown, shoe covers) | Dispose of in a yellow chemotherapy waste bag for incineration.[7] |
| Liquid Waste (e.g., treated cell culture media) | Collect in a sealed, leak-proof container labeled as hazardous chemical waste. Do not pour down the drain.[6] Some jurisdictions may require the addition of an absorbent material to the liquid waste before final disposal.[6] |
All waste must be disposed of in accordance with local, state, and federal regulations for hazardous waste.[6]
Visual Guides
The following diagrams illustrate the key safety workflows for handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Caption: Step-by-step workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
